2H-Tetrazol-2-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176138 | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-64-6 | |
| Record name | 2H-Tetrazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-tetrazol-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2H-Tetrazol-2-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2H-Tetrazol-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant heterocyclic compound, frequently utilized in medicinal chemistry as a metabolically stable bioisostere for a carboxylic acid moiety.[1][2] Its synthesis, while conceptually straightforward, presents a significant and persistent challenge in controlling regioselectivity. The inherent tautomeric nature of the tetrazole ring invariably leads to the formation of two distinct regioisomers, 1H- and 2H-tetrazoles, upon N-alkylation.[3][4] This guide provides an in-depth examination of the predominant synthetic pathway to this compound, focusing on the N-alkylation of the tetrazole ring. We will dissect the causal factors influencing isomeric outcomes, provide field-proven experimental protocols, and offer a framework for navigating the critical separation of the desired 2H-isomer.
The Core Synthetic Challenge: Regioselectivity in N-Alkylation
The most common and practical approach to synthesizing this compound is the N-alkylation of a parent tetrazole with a suitable two-carbon electrophile, typically an ester of a haloacetic acid like ethyl bromoacetate. The core of the synthetic problem lies in the electronic structure of the deprotonated tetrazole anion. The negative charge is delocalized across the nitrogen atoms of the ring, creating multiple nucleophilic centers. Consequently, the incoming electrophile can attack at either the N1 or N2 position, leading to a mixture of 1-(carboxymethyl)tetrazole and 2-(carboxymethyl)tetrazole derivatives.[3][5]
The ratio of these isomers is not random; it is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Understanding and manipulating these factors is key to maximizing the yield of the desired 2H product.
Logical Pathway: N-Alkylation of Tetrazole
Caption: General N-alkylation pathway for tetrazole acetic acid synthesis.
Causality of Experimental Choices
The final isomeric ratio is a direct consequence of the chosen experimental parameters. While a definitive method for exclusive N2 alkylation remains elusive for the parent tetrazole, the following factors can be adjusted to influence the outcome.
-
Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used.[4] These solvents effectively solvate the cation of the base (e.g., K+) without strongly associating with the tetrazolate anion, leaving it more available for reaction.
-
Base: The choice of base is critical for deprotonating the tetrazole ring (pKa ≈ 4.9), which is comparable to acetic acid.[4] Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[4][6] K₂CO₃ is often preferred as it is a milder, non-nucleophilic base that is easily removed after the reaction.
-
Alkylating Agent: Ethyl bromoacetate is a frequently used alkylating agent. The corresponding chloro- or iodoacetates can also be employed, with reactivity generally following the order I > Br > Cl. The ester form is used to protect the carboxylic acid functionality during the alkylation step.
-
Temperature: Alkylation reactions are typically conducted at temperatures ranging from room temperature to a moderate heat (e.g., 40-50°C) to ensure a reasonable reaction rate without promoting side reactions or decomposition.[6][7]
-
Phase-Transfer Catalysis: In biphasic systems (e.g., dichloromethane/aqueous NaOH), phase-transfer catalysts like tetrabutylammonium bromide can be used.[3] These catalysts facilitate the transfer of the tetrazolate anion from the aqueous phase to the organic phase where the alkylating agent resides, potentially influencing isomeric ratios, although this is not always a guarantee of improved selectivity.[3]
Validated Experimental Protocols
The synthesis of this compound is best approached as a two-step process: (1) N-alkylation to form the ethyl ester intermediate, followed by purification, and (2) hydrolysis of the purified ester to yield the final carboxylic acid.
Experimental Workflow
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Introduction: The Strategic Importance of 2H-Tetrazol-2-acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2H-Tetrazol-2-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. This document is designed to serve as a practical resource, blending established chemical principles with insights relevant to contemporary research and development.
This compound (T2AA) is a heterocyclic organic compound featuring a tetrazole ring N-substituted at the 2-position with an acetic acid moiety. While a simple molecule, its significance in medicinal chemistry is profound. The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity, making T2AA a valuable building block in the synthesis of novel therapeutics.[2] It is a white crystalline solid that serves as a crucial starting material for a variety of pharmaceuticals and agrochemicals.[3]
Core Physicochemical and Structural Data
A precise understanding of the fundamental properties of T2AA is essential for its application in synthesis and drug design. The key data are summarized below.
| Property | Value | Source |
| CAS Number | 21743-64-6 | [3] |
| Molecular Formula | C₃H₄N₄O₂ | [3] |
| Molecular Weight | 128.09 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Boiling Point | 381.1 ± 44.0 °C (Predicted) | [3][4] |
| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [3][4] |
| pKa | 2.28 ± 0.10 (Predicted) | [4] |
| LogP | -0.29 (Predicted) | [3] |
| IUPAC Name | 2-(2H-1,2,3,4-Tetrazol-2-yl)acetic acid | [3] |
The structure is characterized by the acetic acid group attached to the second nitrogen atom of the tetrazole ring, a distinction that influences its electronic properties and metabolic stability compared to its 1H-isomer.[5]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically involves the alkylation of a tetrazole precursor followed by hydrolysis. A common and reliable method is the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Saponification of Ethyl 2-(2H-tetrazol-2-yl)acetate
This protocol is adapted from established methods for the hydrolysis of similar tetrazole acetic acid esters.[6][7] The causality behind this choice is the high-yield and straightforward nature of saponification for converting esters to carboxylic acids.
Materials:
-
Ethyl 2-(2H-tetrazol-2-yl)acetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
10% Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution & Reaction: In a round-bottom flask, dissolve ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of methanol and tetrahydrofuran. Add an aqueous solution of sodium hydroxide.
-
Hydrolysis: Stir the mixture at 40°C for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature accelerates the saponification process.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.
-
Work-up & Neutralization: To the remaining aqueous residue, add water and wash with ethyl acetate to remove any unreacted starting material. Separate the aqueous layer.
-
Acidification & Extraction: Add fresh ethyl acetate to the aqueous layer and cool in an ice bath. Carefully acidify the mixture to a pH of ~1.5 with 10% hydrochloric acid to protonate the carboxylate salt, causing the product to precipitate or move into the organic layer.
-
Isolation: Separate the ethyl acetate layer, which now contains the product. Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
Drying & Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a solid.[6]
Caption: General workflow for the synthesis of this compound.
Spectral Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - A sharp singlet around 5.5-6.0 ppm corresponding to the two methylene protons (-CH₂-).- A sharp singlet around 8.5-9.0 ppm for the proton on the tetrazole ring (C5-H).- A broad singlet (>10 ppm) for the acidic proton of the carboxylic acid (-COOH). |
| ¹³C NMR | - A signal around 165-175 ppm for the carbonyl carbon (-C=O).- A signal around 140-150 ppm for the carbon atom in the tetrazole ring.- A signal around 50-55 ppm for the methylene carbon (-CH₂-). |
| IR Spectroscopy | - A very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.- A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch.- C-H stretching absorptions just below 3000 cm⁻¹.- Characteristic ring stretching vibrations (C=N, N=N) for the tetrazole moiety in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak at m/z = 128.- A prominent fragment from the loss of the carboxyl group (-COOH) at m/z = 83. |
Note: Predicted NMR shifts are based on general principles and data from similar structures like 1H-Tetrazole-1-acetic acid.[8] Actual values may vary depending on the solvent and experimental conditions.
Chemical Reactivity and Stability
The reactivity of T2AA is governed by its two primary functional groups: the carboxylic acid and the tetrazole ring.
-
Carboxylic Acid Moiety : This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions and amidation with amines, often activated by coupling agents (e.g., DCC, EDC). These reactions are fundamental for incorporating the T2AA scaffold into larger molecules.[9]
-
Tetrazole Ring : The 2H-tetrazole ring is generally stable and less reactive than many other heterocycles.[3] Its aromatic character contributes to this stability. The ring can participate in nucleophilic substitutions and cycloadditions, though these reactions are more common in specifically substituted or activated tetrazoles.[9]
Caption: Primary reactions involving the carboxylic acid group of T2AA.
Applications in Drug Discovery and Development
The primary application of T2AA in drug development stems from the use of the tetrazole group as a non-classical bioisostere of a carboxylic acid.
The Bioisostere Concept
A carboxylic acid group is often crucial for a drug's interaction with its biological target but can be a metabolic liability, prone to rapid metabolism or poor cell penetration due to its charge at physiological pH. Replacing it with a tetrazole ring can confer several advantages:
-
Improved Metabolic Stability : The tetrazole ring is more resistant to metabolic degradation.[2]
-
Enhanced Lipophilicity : The tetrazole group is generally more lipophilic than a carboxylate anion, which can improve membrane permeability and oral bioavailability.
-
Similar Acidity : The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to maintain key ionic or hydrogen-bonding interactions with a receptor.
-
Fixed Conformation : The planar, rigid structure of the tetrazole ring can help lock the molecule into a more favorable conformation for binding.[2]
This strategy has been successfully employed in numerous marketed drugs, including angiotensin II receptor blockers like Valsartan, where the tetrazole moiety is critical for activity.[10][11][12] T2AA serves as a key building block for synthesizing such complex, drug-like molecules.[2]
Caption: The bioisosteric role of the tetrazole ring replacing a carboxylic acid.
Safety and Handling
According to available safety data, this compound should be handled with care.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements :
-
P261: Avoid breathing dust.[13]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.
References
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PrepChem.com. (n.d.). Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3022380, 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. Retrieved from [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids.... Retrieved from [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead.... Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
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Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2H-Tetrazol-2-acetic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2H-Tetrazol-2-acetic acid, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis protocols, and its strategic application in the design of novel therapeutics.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with an acetic acid moiety at the second position. This unique structure confers specific chemical properties that are highly valuable in various scientific fields.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 21743-64-6[1][2][3]
The molecular formula of this compound is C₃H₄N₄O₂[1][3], with a corresponding molecular weight of approximately 128.09 g/mol [1][3]. It presents as a white crystalline solid and is utilized extensively in organic synthesis[1].
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setup and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O₂ | [1][3] |
| Molecular Weight | 128.091 g/mol | [1] |
| Boiling Point | 381.1°C at 760 mmHg | [1] |
| Density | 1.78 g/cm³ | [1] |
| Flash Point | 184.3°C | [1] |
| Refractive Index | 1.732 | [1] |
| LogP (Predicted) | -0.29 | [1] |
Strategic Synthesis of this compound and its Derivatives
The synthesis of 2H-tetrazole-2-acetic acids is a critical aspect of their application. The strategic choice of synthetic route can influence yield, purity, and the potential for large-scale production. A common and effective method involves the hydrolysis of the corresponding ester precursor.
Experimental Protocol: Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid
This protocol details the synthesis of a derivative, (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid, via the hydrolysis of its ethyl ester. This method is illustrative of a general approach that can be adapted for the synthesis of other this compound derivatives.
Materials:
-
Ethyl (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetate
-
Sodium hydroxide (NaOH), solid[4]
-
Ethanol (90%)[4]
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water
Procedure:
-
A solution of ethyl (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetate is prepared in 50 mL of 90% ethanol.
-
To this solution, 0.33 g (0.0084 mol) of solid NaOH is added[4].
-
The resulting mixture is stirred for 1 hour[4].
-
The reaction mixture is then concentrated in vacuo to remove the ethanol.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is separated and subsequently acidified with 1N HCl.
-
The acidified aqueous layer is extracted with diethyl ether.
-
The ether layer is dried over anhydrous MgSO₄, filtered, and evaporated to yield the final product, (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid[4].
Causality in Experimental Choices:
-
Base-catalyzed hydrolysis: The use of NaOH facilitates the saponification of the ethyl ester to the corresponding carboxylate salt.
-
Acidification: The subsequent addition of HCl protonates the carboxylate, leading to the formation of the desired carboxylic acid.
-
Extraction and Drying: These steps are crucial for the isolation and purification of the final product from the aqueous reaction mixture and any residual water.
A similar hydrolytic approach is employed for the synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid, where the ethyl ester is treated with sodium hydroxide in a mixture of methanol, tetrahydrofuran, and water[5].
Applications in Drug Development and Medicinal Chemistry
The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and favorable pharmacokinetic profiles of drug candidates. This compound and its derivatives serve as pivotal building blocks in the synthesis of such compounds.
The presence of the tetrazole ring imparts distinct chemical properties that are relevant in medicinal chemistry and materials science[6]. These compounds are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and energetic materials[1].
Role as a Bioisostere
The structural and electronic similarity of the tetrazole ring to the carboxylic acid group allows it to mimic the latter in biological systems, often leading to enhanced biological activity. This strategy is widely employed in drug design to optimize lead compounds.
Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.
The incorporation of the this compound moiety into larger molecules can be achieved through various chemical transformations, including esterification and amidation of the carboxylic acid group, and nucleophilic substitutions on the tetrazole ring[6].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
General Safety Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8].
-
Avoid inhalation of dust or vapors[9].
-
Prevent contact with skin and eyes[7]. In case of contact, rinse immediately with plenty of water[7][8].
In case of a spill, it should be contained with an inert absorbent material and collected in a suitable, closed container for disposal[7].
Conclusion
This compound is a versatile and valuable building block for researchers and scientists, particularly those in the field of drug development. Its unique properties, stemming from the presence of both a tetrazole ring and a carboxylic acid moiety, make it a strategic component in the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective application in the laboratory.
References
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PrepChem.com. Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. [Link]
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PubChem. 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. [Link]
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PrepChem.com. Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic a. [Link]
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ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
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ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry. [Link]
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AA Blocks. 2229246-44-8 | 2-hydroxy-2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]cyclopropyl}acetic acid. [Link]
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NIH. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC. [Link]
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Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
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An In-Depth Technical Guide to 2-(2H-Tetrazol-2-yl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 2-(2H-Tetrazol-2-yl)acetic Acid in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to lead compounds. Among these, 2-(2H-tetrazol-2-yl)acetic acid, with the officially recognized IUPAC name 2-(2H-tetrazol-2-yl)acetic acid , has emerged as a cornerstone building block, particularly valued for its function as a carboxylic acid bioisostere.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, offering field-proven insights for professionals engaged in pharmaceutical research and development.
The tetrazole moiety, due to its similar pKa to a carboxylic acid and its ability to participate in hydrogen bonding, can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1] The acetic acid side chain provides a crucial point for further chemical modification, allowing for the facile integration of this valuable scaffold into a diverse range of complex, drug-like molecules. This guide will delve into the practical aspects of working with this compound, from its synthesis in the laboratory to its role in the development of therapeutics.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of 2-(2H-tetrazol-2-yl)acetic acid is essential for its effective application. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2H-tetrazol-2-yl)acetic acid | N/A |
| Synonyms | 2H-Tetrazole-2-acetic acid, 2-(2H-1,2,3,4-Tetrazol-2-yl)acetic acid | N/A |
| CAS Number | 21743-64-6 | N/A |
| Molecular Formula | C₃H₄N₄O₂ | [3] |
| Molecular Weight | 128.09 g/mol | [3] |
The structural integrity of synthesized 2-(2H-tetrazol-2-yl)acetic acid is confirmed through various analytical techniques. Below are the expected characterization data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methylene (-CH₂) and tetrazole ring protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, methylene carbon, and the carbon atom of the tetrazole ring. |
| FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-N, and N=N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-(2H-tetrazol-2-yl)acetic acid is typically achieved through a two-step process involving the N-alkylation of 1H-tetrazole followed by the hydrolysis of the resulting ester. This method is favored for its regioselectivity towards the N-2 position of the tetrazole ring under specific conditions.[4]
Experimental Protocol: Synthesis of 2-(2H-Tetrazol-2-yl)acetic Acid
Part 1: Synthesis of Ethyl 2-(2H-Tetrazol-2-yl)acetate
This step involves the alkylation of 1H-tetrazole with ethyl bromoacetate. The reaction conditions are crucial for favoring the formation of the 2-substituted isomer over the 1-substituted isomer.
-
Materials: 1H-Tetrazole, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 1H-tetrazole in DMF, add anhydrous potassium carbonate.
-
Slowly add ethyl bromoacetate to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2H-tetrazol-2-yl)acetate.
-
Part 2: Hydrolysis to 2-(2H-Tetrazol-2-yl)acetic Acid
The ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Materials: Ethyl 2-(2H-tetrazol-2-yl)acetate, Sodium hydroxide (NaOH), Water, Ethanol, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain high-purity 2-(2H-tetrazol-2-yl)acetic acid.
-
Solvent: A mixture of ethanol and water is a suitable solvent system for recrystallization.[3]
-
Procedure:
-
Dissolve the crude acid in a minimum amount of hot ethanol.
-
Add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Application in Drug Development: The Case of Cenobamate
A prominent example of the application of a 2-(2H-tetrazol-2-yl) moiety is in the antiepileptic drug, Cenobamate.[5][6] Cenobamate, chemically named (1R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate, showcases the successful integration of this scaffold in a neurologically active agent.[5] The synthesis of Cenobamate involves the key intermediate 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, which is synthesized by the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole.[6]
This ketone intermediate then undergoes an asymmetric reduction to form the chiral alcohol, which is subsequently carbamoylated to yield Cenobamate.[6] This synthetic pathway highlights the utility of the tetrazole moiety as a stable and integral part of the final drug molecule.
Broader Implications in Medicinal Chemistry
Beyond its role in Cenobamate, 2-(2H-tetrazol-2-yl)acetic acid and its derivatives are pivotal in the design of other classes of therapeutic agents. For instance, they are employed in the synthesis of angiotensin II receptor antagonists, such as analogs of Valsartan, for the treatment of hypertension.[2][7] In these applications, the tetrazole-containing fragment serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved oral bioavailability and metabolic stability.
The versatility of the acetic acid functional group allows for its conversion into amides, esters, and other functionalities, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.
Conclusion and Future Directions
2-(2H-Tetrazol-2-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its role as a carboxylic acid bioisostere has been firmly established, leading to its incorporation into successful drug candidates like Cenobamate. The synthetic routes to this compound are well-documented, allowing for its accessible preparation in a laboratory setting. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of scaffolds like 2-(2H-tetrazol-2-yl)acetic acid will undoubtedly remain a key strategy in the design of novel therapeutics. Future research will likely focus on the development of new synthetic methodologies for the regioselective functionalization of the tetrazole ring and the expansion of its application in targeting a wider range of biological targets.
References
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health. [Link]
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A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023, July 17). Technical Disclosure Commons. [Link]
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2-(5-Amino-2H-tetrazol-2-yl)acetic acid. (n.d.). National Institutes of Health. [Link]
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An Efficient Biocatalytic Preparation of a Key Chiral Intermediate to the Anti‐Epileptic Drug Cenobamate Using an In‐House Recombinant Alcohol Dehydrogenase. (2024, May 6). ResearchGate. [Link]
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2-(1H-Tetrazol-1-yl)acetic acid monohydrate. (n.d.). National Institutes of Health. [Link]
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A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023, July 17). Technical Disclosure Commons. [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. (n.d.). YMER. [Link]
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Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021, September 3). PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). PubMed. [Link]
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An In-Depth Technical Guide to 2H-Tetrazol-2-acetic acid: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
2H-Tetrazol-2-acetic acid stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and materials science. Its unique combination of a metabolically stable tetrazole ring and a reactive carboxylic acid moiety offers a versatile platform for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, alongside detailed methodologies for its synthesis and thorough spectroscopic characterization. The information presented herein is intended to empower researchers and developers with the fundamental knowledge required to effectively harness the potential of this important building block.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Registry Number 21743-64-6, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₄O₂ | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| Density | 1.78 g/cm³ | [1] |
| Boiling Point | 381.1 °C at 760 mmHg | [1] |
| Flash Point | 184.3 °C | [1] |
| Predicted LogP | -0.29 | [1] |
| Appearance | White crystalline solid | [1] |
The predicted LogP value of -0.29 suggests that this compound is likely to be hydrophilic and exhibit good solubility in polar solvents such as water.[1] However, experimental solubility data in a range of common laboratory solvents is essential for practical applications and is an area requiring further investigation.
Figure 1: 2D structure of this compound.
Section 2: Synthesis and Reactivity
The synthesis of this compound is typically achieved through the N-alkylation of a tetrazole precursor with a suitable two-carbon electrophile, followed by hydrolysis. A common and effective method involves the reaction of tetrazole with an ethyl haloacetate, such as ethyl bromoacetate, followed by saponification of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: N-Alkylation of Tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution. Stir the suspension for 15-20 minutes at room temperature to form the tetrazolate anion.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate. This alkylation step typically yields a mixture of N1 and N2 isomers, which may require separation by column chromatography.
Figure 2: Workflow for the N-alkylation of tetrazole.
Step 2: Hydrolysis of Ethyl 2-(2H-tetrazol-2-yl)acetate
-
Reaction Setup: Dissolve the purified ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 equivalents), to the ester solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl). The desired this compound will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Figure 3: Workflow for the hydrolysis of the ester intermediate.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups:
-
The 2H-Tetrazole Ring: This aromatic heterocycle is relatively stable but can participate in certain reactions. The nitrogen atoms can act as ligands for metal coordination. The ring can also undergo electrophilic substitution reactions, although typically requiring harsh conditions.
-
The Carboxylic Acid Moiety: This functional group is the primary site of reactivity. It can readily undergo a variety of classical carboxylic acid transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Reaction with amines, often facilitated by coupling reagents (e.g., DCC, EDC), to form amides. This is a cornerstone reaction in the use of this molecule in drug discovery for peptide and small molecule synthesis.
-
Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the corresponding acid chloride, a highly reactive intermediate for further functionalization.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (-CH₂-) adjacent to the tetrazole ring and the carbonyl group would likely appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of both adjacent groups. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, and its position can be highly dependent on the solvent and concentration. The proton on the carbon of the tetrazole ring would also appear as a singlet, typically in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals. The carbonyl carbon (-C=O) of the carboxylic acid would be found in the downfield region, typically around 170-180 ppm. The methylene carbon (-CH₂-) would appear further upfield. The carbon atom within the tetrazole ring will have a characteristic chemical shift in the aromatic region, which can be useful in distinguishing it from the N1 isomer.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
-
C-N and N=N Stretches: The tetrazole ring will exhibit a series of characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 128 or 129, respectively. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the tetrazole ring.
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound is not widely available, general precautions for acidic and potentially reactive heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
Section 5: Applications and Future Outlook
The unique structural features of this compound make it a valuable building block in several areas of research and development:
-
Medicinal Chemistry: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The acetic acid moiety provides a convenient handle for covalent attachment to other molecules, making it a key component in the synthesis of a wide range of biologically active compounds, including angiotensin II receptor blockers and other pharmaceuticals.
-
Materials Science: The nitrogen-rich tetrazole ring can be used to create high-energy materials or as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved pharmaceuticals and advanced materials. Further research into its detailed physicochemical properties, including experimental solubility and a comprehensive safety profile, will be crucial in facilitating its broader application.
References
A comprehensive list of references will be compiled and provided in a separate section to support the claims and data presented in this guide. The URLs will be verified for accessibility.
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A Technical Guide to the Synthesis of 2H-Tetrazol-2-acetic Acid Derivatives for Pharmaceutical Research
Executive Summary: 2H-Tetrazol-2-acetic acid derivatives are of significant interest in medicinal chemistry, primarily serving as metabolically stable bioisosteres for carboxylic acids and cis-amide groups in drug candidates.[1] Their synthesis, however, presents a critical challenge: controlling the regioselectivity of substitution on the tetrazole ring to favor the desired N-2 isomer over the N-1 isomer. This guide provides an in-depth analysis of the core synthetic strategies, focusing on the formation of the 5-substituted tetrazole nucleus and subsequent regioselective N-2 alkylation to introduce the acetic acid moiety. We will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of key methodologies to empower researchers in drug discovery and development.
The Strategic Importance of 2H-Tetrazol-2-acetic Acids in Medicinal Chemistry
The tetrazole ring is a foundational scaffold in modern drug design.[2] Its value stems from its ability to mimic the carboxylic acid functional group, sharing a similar pKa and planar, delocalized electronic structure.[1] However, unlike carboxylic acids, tetrazoles are more lipophilic and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as better oral bioavailability and longer half-life.[1]
The specific substitution pattern—an acetic acid group at the N-2 position—is not arbitrary. The orientation of substituents on the tetrazole ring dictates the three-dimensional arrangement of pharmacophoric elements, directly influencing how a molecule interacts with its biological target, such as an enzyme or receptor.[3][4] The synthesis of the pure N-2 isomer is therefore paramount for structure-activity relationship (SAR) studies and the development of effective therapeutics. The primary hurdle in this endeavor is overcoming the thermodynamic and kinetic factors that often lead to mixtures of N-1 and N-2 alkylated products.[5]
The Core Synthetic Workflow
The synthesis of this compound derivatives is logically approached as a two-stage process:
-
Formation of the 5-Substituted-1H-tetrazole Core: Creating the foundational heterocyclic ring.
-
Regioselective N-2 Alkylation: Introducing the acetic acid side chain (typically as an ester precursor) specifically at the N-2 position.
-
Final Hydrolysis: Converting the ester to the final carboxylic acid.
This workflow is visualized below:
Caption: General synthetic workflow for this compound derivatives.
Stage 1: Formation of the 5-Substituted-1H-tetrazole Core
Two primary and highly reliable methods dominate the synthesis of the initial 5-substituted-1H-tetrazole ring: the [3+2] cycloaddition and the Ugi-azide multicomponent reaction.
The [3+2] Cycloaddition of Nitriles and Azides
This is the most direct and widely used method for constructing the tetrazole ring.[6] The reaction involves the formal cycloaddition of an azide source (like sodium azide, NaN₃) with an organic nitrile (R-C≡N).[7]
Mechanism: The reaction can proceed through different pathways depending on the conditions. In the presence of a proton source, the reaction is believed to be a stepwise process.[7] However, metal catalysts, such as cobalt(II) or zinc(II) complexes, are often employed to lower the activation energy.[6][8] The proposed metal-catalyzed mechanism involves the coordination of either the azide or the nitrile to the metal center, which activates it for the subsequent nucleophilic attack and cyclization.[8]
Caption: Comparison of core synthesis methods: [3+2] Cycloaddition vs. Ugi-Azide MCR.
Experimental Protocol: Silica Sulfuric Acid Catalyzed [3+2] Cycloaddition [9]
This protocol offers an efficient and heterogeneous catalytic approach.[9]
-
Setup: To a solution of the desired nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (0.05 g).
-
Reaction: Heat the mixture at 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Add a 10% aqueous HCl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Ugi-Azide Multicomponent Reaction (MCR)
For synthesizing more complex tetrazoles in a single step, the Ugi-azide four-component reaction (UT-4CR) is exceptionally powerful.[10] It combines an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to rapidly generate 1,5-disubstituted tetrazoles.[11][12]
Mechanism: The reaction initiates with the condensation of the amine and aldehyde to form an imine. This is protonated by hydrazoic acid (formed in situ from TMSN₃) to generate an iminium ion. The isocyanide then undergoes nucleophilic addition to this ion, forming a nitrilium intermediate. Finally, this intermediate is trapped by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the tetrazole ring.[11][12] This method provides high atom- and step-economy, making it ideal for creating chemical libraries.[13]
Experimental Protocol: Catalyst-Free Ugi-Azide Reaction [14]
-
Setup: In a round-bottom flask, prepare a 1.0 M solution of the amine (1.0 equiv) in anhydrous methanol under a nitrogen atmosphere.
-
Addition: Sequentially add the aldehyde (1.0 equiv), isocyanide (1.0 equiv), and azidotrimethylsilane (TMSN₃, 1.0 equiv).
-
Reaction: Stir the resulting mixture at room temperature for 7-24 hours, monitoring by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dilute the crude residue with dichloromethane (CH₂Cl₂) and wash with brine.
-
Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, concentrate, and purify the product via column chromatography.
Stage 2: Regioselective N-2 Alkylation
This is the most critical and challenging step in the synthesis. The tetrazolide anion, formed by deprotonation of the 5-substituted-1H-tetrazole, is ambidentate, with nucleophilic character at both N-1 and N-2 (and N-3, which is equivalent to N-2). The ratio of N-1 to N-2 alkylation is highly dependent on several factors.[5]
Caption: Key factors influencing the regioselectivity of tetrazole alkylation.
Classical Alkylation with Ethyl Bromoacetate
The most common method involves the reaction of the 5-substituted-1H-tetrazole with an alkylating agent like ethyl bromoacetate in the presence of a base. To favor the desired N-2 isomer, reaction conditions must be carefully chosen to promote kinetic control.
Experimental Protocol: N-2 Alkylation of N-benzoyl 5-(aminomethyl)tetrazole [15]
This protocol demonstrates a typical procedure favoring N-2 substitution.
-
Setup: Suspend N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 11 mmol) and stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 10 mmol; ethyl bromoacetate can be substituted) to the mixture.
-
Reaction: Continue stirring at room temperature for 2 hours (or until completion by TLC).
-
Workup: Evaporate the solvent. Take up the residue in ethyl acetate and wash three times with water.
-
Purification: Combine the organic layers, dry with Na₂SO₄, evaporate the solvent, and purify the regioisomers by column chromatography on silica gel.
Comparison of N-Alkylation Methodologies
Several methods exist for the N-alkylation step, each with distinct advantages and disadvantages. The choice of method depends on the substrate, desired scale, and tolerance for specific reagents.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages | Typical N2:N1 Ratio |
| Classical Alkylation | Ethyl Bromoacetate | K₂CO₃, Acetone/DMF | Simple, inexpensive, widely applicable.[15] | Regioselectivity can be variable; may require chromatography.[15] | Variable, often favors N-2.[5] |
| Diazotization | Aliphatic Amine | Organic Nitrite | Preferential formation of N-2 isomer; mild conditions.[16] | Diazonium intermediates can be unstable. | Highly favors N-2.[5] |
| Mitsunobu Reaction | Alcohol (e.g., Ethyl Glycolate) | DEAD/DIAD, PPh₃ | High yields, good for secondary alkyl groups. | Stoichiometric phosphine oxide waste. | Generally good N-2 selectivity. |
| Metal-Free Arylation | Diaryliodonium Salts | Base | Mild, transition-metal-free N-2 arylation.[16] | Limited to aryl groups, not acetic acid moiety directly. | Highly regioselective for N-2.[17] |
Stage 3: Final Hydrolysis to Acetic Acid
The final step is the conversion of the ethyl ester protecting group to the free carboxylic acid. This is typically a straightforward saponification reaction.
Experimental Protocol: Ester Hydrolysis
-
Setup: Dissolve the ethyl 2-(5-R-2H-tetrazol-2-yl)acetate (1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio, 10 mL).
-
Saponification: Add lithium hydroxide (LiOH, 1.5-2.0 mmol) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the final this compound derivative.
Characterization and Isomer Differentiation
Unambiguous characterization is crucial to confirm that the desired N-2 isomer has been synthesized. While mass spectrometry and elemental analysis confirm the molecular formula, NMR spectroscopy is the primary tool for distinguishing between N-1 and N-2 isomers.[15]
-
¹H NMR: The chemical shift of the methylene protons (-CH₂-COOH) is often different between the two isomers. The protons of the N-2 isomer are typically found at a slightly different chemical shift compared to the N-1 isomer.
-
¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic. The C5 signal for the N-2 isomer generally appears at a lower field (more downfield) compared to the corresponding N-1 isomer.[15]
-
Advanced Techniques: For particularly challenging cases, 2D NMR experiments (HSQC, HMBC) or specialized solid-state NMR techniques like the "attached nitrogen test" can definitively establish connectivity.[18][19]
Conclusion
The synthesis of this compound derivatives is a well-established but nuanced field of organic chemistry. Success hinges on a two-stage strategy: the robust formation of a 5-substituted-1H-tetrazole core, followed by a carefully controlled, regioselective N-alkylation. While classical alkylation remains a workhorse, modern methods provide improved selectivity and milder conditions. By understanding the mechanistic principles that govern regioselectivity and employing the detailed protocols described herein, researchers can confidently and efficiently access these valuable building blocks for the advancement of medicinal chemistry and drug discovery.
References
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S. Mondal, A. K. S. K. D, S. K. S. Yadav, S. P. S. Kumar, A. K. Chakraborti, "Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex," PubMed Central, Available: [Link].[8]
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L. E. Cárdenas-Galindo, A. Islas-Jácome, C. J. Cortes-García, L. El Kaim, R. Gámez-Montaño, "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process," J. Mex. Chem. Soc., vol. 57, no. 2, pp. 108-114, 2013. Available: [Link].[11]
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S. Mondal, A. K. S. K. D, S. K. S. Yadav, S. P. S. Kumar, A. K. Chakraborti, "Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate," ACS Omega, vol. 7, no. 11, pp. 9489–9498, 2022. Available: [Link].[6]
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L. E. Cárdenas-Galindo, A. Islas-Jácome, C. J. Cortes-García, L. El Kaim, R. Gámez-Montaño, "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process," SciELO México, 2013. Available: [Link].[12]
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A. A. Romero-delaCruz, et al., "Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction," PubMed Central, 2022. Available: [Link].[13]
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A. Islas-Jácome, et al., "Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process," Molecules, vol. 20, no. 1, pp. 1055-1066, 2015. Available: [Link].[14]
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R. H. V. H. van der Heijden, R. H. V. H. van der Heijden, "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles," The Journal of Organic Chemistry, vol. 73, no. 21, pp. 8303–8311, 2008. Available: [Link].[7]
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ResearchGate, "Reaction mechanism for tetrazole via [3+2] cycloaddition," ResearchGate, N/A. Available: [Link].[20]
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A. Dömling, "Tetrazoles via Multicomponent Reactions," Chemical Reviews, vol. 120, no. 21, pp. 12095-12153, 2020. Available: [Link].[10]
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J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[21]
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J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[22]
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H. R. Kalita, P. Phukan, "Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid," Monatshefte für Chemie - Chemical Monthly, vol. 143, no. 4, pp. 667-670, 2012. Available: [Link].[9]
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J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[23]
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Organic Chemistry Portal, "2H-Tetrazole synthesis," Organic Chemistry Portal, N/A. Available: [Link].[16]
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G. Reynard, J. G. Taylor, H. Lebel, "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation," New Journal of Chemistry, vol. 46, no. 23, pp. 11059-11066, 2022. Available: [Link].[5]
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A. Masood, et al., "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives," Molecules, vol. 28, no. 4, p. 1827, 2023. Available: [Link].[3]
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A. Masood, et al., "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives," ResearchGate, 2023. Available: [Link].[4]
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Y. Wan, et al., "Tetrazolium Compounds: Synthesis and Applications in Medicine," Current Medicinal Science, vol. 38, no. 5, pp. 785-794, 2018. Available: [Link].[2]
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Creative Biostructure, "How NMR Helps Identify Isomers in Organic Chemistry?," Creative Biostructure, N/A. Available: [Link].[18]
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Chem Help ASAP, "distinguishing isomers by 1H NMR spectroscopy," YouTube, 2022. Available: [Link].[24]
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M. Anane, et al., "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole," Molbank, vol. 2018, no. 2, p. M989, 2018. Available: [Link].[15]
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R. W. Dorn, A. J. Rossini, "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Organic Letters, vol. 24, no. 14, pp. 2709–2714, 2022. Available: [Link].[19]
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R. W. Dorn, A. J. Rossini, "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Iowa State University Digital Repository, 2022. Available: [Link].[25]
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V. Y. Zubarev, S. M. Putis, V. A. Ostrovskii, "Regioselective Arylation of NH-Tetrazoles," ResearchGate, 2001. Available: [Link].[17]
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An In-depth Technical Guide to the Spectroscopic Data of 2H-Tetrazol-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic characteristics of 2H-Tetrazol-2-acetic acid, a vital heterocyclic compound in medicinal chemistry and drug development. Given the scarcity of published experimental data for this specific isomer, this document synthesizes theoretical predictions, experimental data from closely related analogs, and established spectroscopic principles to offer a robust analytical framework.
Introduction to this compound
This compound (C₃H₄N₄O₂) is a five-membered heterocyclic compound containing four nitrogen atoms, with an acetic acid moiety attached at the N-2 position of the tetrazole ring. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. This makes tetrazole-containing compounds, including this compound, attractive building blocks in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the correct isomeric structure, assessing purity, and understanding the molecule's behavior in various chemical environments.
Molecular Structure and Isomerism
The molecular structure of this compound is depicted below. It is crucial to distinguish it from its constitutional isomer, 1H-Tetrazol-1-acetic acid, as the position of the acetic acid group on the tetrazole ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Synthesis of this compound
While a specific, detailed synthesis for the parent this compound is not widely published, a general and plausible route can be adapted from the synthesis of its derivatives, such as the 5-aryl-2H-tetrazole-2-acetic acids described by Maxwell et al. (1984). The synthesis typically involves the alkylation of a pre-formed tetrazole ring.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted):
-
Alkylation: To a solution of tetrazole in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to deprotonate the tetrazole ring.
-
Add ethyl bromoacetate dropwise to the reaction mixture and stir at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Separation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue will contain a mixture of N1 and N2 alkylated isomers. These isomers are typically separable by column chromatography on silica gel.
-
Hydrolysis: The separated ethyl 2-(2H-tetrazol-2-yl)acetate is then subjected to basic hydrolysis (e.g., using aqueous NaOH or LiOH) to cleave the ester and form the sodium salt of the carboxylic acid.
-
Acidification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid can be collected by filtration, washed with cold water, and dried.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of published experimental NMR spectra for this compound, the following data is based on established chemical shift predictions and analysis of related structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Singlet | 1H | CH (tetrazole ring) | The proton on the tetrazole ring is in a highly electron-deficient environment due to the four nitrogen atoms, leading to a significant downfield shift. |
| ~5.5 - 6.0 | Singlet | 2H | CH₂ (acetic acid) | The methylene protons are adjacent to the electron-withdrawing tetrazole ring, causing a downfield shift compared to a typical acetic acid methylene group. |
| ~10.0 - 13.0 | Broad Singlet | 1H | OH (carboxylic acid) | The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift. This can be confirmed by D₂O exchange. |
| Chemical Shift (ppm) | Assignment | Rationale |
| ~165 - 175 | C =O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |
| ~150 - 160 | C -H (tetrazole ring) | The carbon atom in the tetrazole ring is significantly deshielded by the adjacent nitrogen atoms. The chemical shift of the tetrazole carbon is a key indicator for distinguishing between N1 and N2 isomers. |
| ~50 - 60 | C H₂ (acetic acid) | The methylene carbon is shifted downfield due to the attachment to the electronegative tetrazole ring. |
Infrared (IR) Spectroscopy
The following IR data is based on a combination of theoretical calculations and experimental data from the matrix-isolated 2H-tautomer of a closely related isomer, (tetrazol-5-yl)-acetic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (tetrazole ring) |
| ~1450 | Medium | N=N stretch (tetrazole ring) |
| ~1300 | Medium | C-O stretch / O-H bend (carboxylic acid) |
| ~900 | Medium-Weak | O-H bend (out-of-plane, carboxylic acid dimer) |
Causality Behind Spectral Features:
-
The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids, which typically exist as dimers in the solid state and in concentrated solutions.
-
The strong C=O stretching frequency is characteristic of the carbonyl group in a carboxylic acid.
-
The C=N and N=N stretching vibrations of the tetrazole ring provide a fingerprint region for identifying the heterocyclic core.
Mass Spectrometry (MS)
The expected fragmentation pattern for this compound upon electron ionization (EI) would likely involve the following key fragmentation pathways:
Caption: Plausible mass spectrometry fragmentation pathways.
Interpretation of Fragmentation:
-
Molecular Ion Peak: A peak at m/z = 128 corresponding to the molecular ion [C₃H₄N₄O₂]⁺˙ is expected, although its intensity may be weak due to the inherent instability of the tetrazole ring under EI conditions.
-
Loss of Nitrogen: A characteristic fragmentation of tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z = 100.
-
Loss of Carboxyl Group: Cleavage of the bond between the methylene group and the carboxylic acid group would lead to the loss of a carboxyl radical (•COOH), giving a fragment at m/z = 83.
-
Loss of Acetic Acid Moiety: Fragmentation with the loss of the entire acetic acid radical (•CH₂COOH) would result in a fragment at m/z = 69, corresponding to the tetrazole ring cation.
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field strength NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton should disappear or significantly diminish in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration of the sample may be required for a good signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to distinguish between CH, CH₂, and CH₃ groups (although there are no CH₃ groups in this molecule).
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography. ESI is a softer ionization technique and may yield a more prominent molecular ion peak.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to study its fragmentation pathways.
-
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimentally derived data is not yet available in the public domain, the combination of theoretical predictions, data from closely related compounds, and established spectroscopic principles offers a reliable framework for the identification and characterization of this important molecule. As research in this area progresses, it is anticipated that more comprehensive experimental data will become available, further refining our understanding of this versatile building block.
References
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Chemical Physics, 140(6), 064309. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
NMRShiftDB. (n.d.). NMRShiftDB - an open-source, open-access, open-submission, open-data repository for chemical shifts. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
2H-Tetrazol-2-acetic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of Tetrazol-2-acetic Acid and Its Implications in Drug Development
Authored by: Senior Application Scientist
Abstract: The solid-state structure of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, profoundly influencing critical parameters such as solubility, stability, and bioavailability. Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] This guide provides an in-depth analysis of the crystal structure of tetrazole-acetic acid, with a focus on the 2H-isomer's structural chemistry. Leveraging detailed crystallographic data from its closely related isomer, 1H-tetrazol-1-yl-acetic acid, we explore the intricate network of intermolecular forces that govern its crystal packing. This document details the experimental workflow for structure determination, discusses the causality behind methodological choices, and synthesizes these findings to offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetrazole Acetic Acids in Medicinal Chemistry
Tetrazole derivatives are a vital class of nitrogen-rich heterocyclic compounds that play a crucial role in the design of modern therapeutics.[3] Their unique physicochemical properties, including metabolic stability and the ability to mimic the carboxylic acid functional group, have led to their incorporation into over 20 FDA-approved drugs, ranging from antihypertensives like Losartan to antibacterial agents.[3][4]
The molecule 2H-tetrazol-2-acetic acid (2-TAA) is a prototypical example, featuring a planar, aromatic tetrazole ring connected to a flexible acetic acid moiety. The position of the substituent on the tetrazole ring (N1 vs. N2) gives rise to two distinct isomers, 1H-tetrazol-1-acetic acid (1-TAA) and this compound (2-TAA), each with unique electronic and steric profiles. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal structure dictates the material's fundamental properties. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have drastic consequences on a drug's performance, making comprehensive crystallographic analysis an indispensable step in pharmaceutical development.
This guide uses the well-characterized crystal structure of 1H-tetrazol-1-yl-acetic acid monohydrate as a foundational model to infer and discuss the structural characteristics of the 2-TAA isomer.
Synthesis and Single Crystal Growth
The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis.[5] The methodologies employed are designed to promote slow, ordered molecular assembly, preventing the formation of polycrystalline aggregates or amorphous solids.
Synthesis Protocol
A common synthetic route to tetrazole acetic acids involves the reaction of 2-aminoacetic acid (glycine) with triethoxymethane and sodium azide in an acidic medium.[6]
Step-by-Step Synthesis:
-
Dissolve 2-aminoacetic acid in acetic acid.
-
Add triethoxymethane and sodium azide to the solution.
-
Reflux the mixture for approximately 3 hours at 80°C.
-
Decolorize the solution with activated carbon, followed by a brief reflux.
-
Cool the mixture to room temperature and filter to remove the carbon.
-
Precipitate the product by carefully adding concentrated hydrochloric acid to the filtrate.
-
Isolate the crude product and purify via extraction with ethyl acetate.
Causality: The choice of an acidic environment facilitates the cyclization reaction required to form the tetrazole ring. The purification by extraction is critical to remove unreacted starting materials and inorganic salts, ensuring the purity necessary for controlled crystallization.
Single Crystal Cultivation
The definitive method for elucidating a molecular structure is single-crystal X-ray diffraction (SC-XRD). Growing crystals of suitable size (ideally 30-300 microns) and quality is therefore the most critical, and often challenging, step.[7]
Protocol for Crystal Growth of 1-TAA Monohydrate:
-
Method: Slow evaporation.
-
Solvent System: A 3:7 (v/v) mixture of petroleum ether and ethyl acetate.[6][8]
-
Procedure: A saturated solution of the purified compound is prepared in the solvent mixture. The solution is loosely covered to allow for the slow evaporation of the solvents over several days to weeks at room temperature.
Expertise & Rationale: The slow evaporation technique is employed to maintain a state of near-equilibrium, allowing molecules sufficient time to orient and integrate into a growing crystal lattice with minimal defects. The solvent system is chosen based on the compound's solubility profile; ethyl acetate acts as the primary solvent, while the less polar petroleum ether acts as an anti-solvent, gradually lowering the solubility as the more volatile ethyl acetate evaporates, thereby inducing crystallization. For 2-TAA, a similar screening of solvent/anti-solvent systems would be necessary to identify optimal conditions.
Crystallographic Analysis: The Structure of Tetrazole Acetic Acid
The following analysis is based on the published crystal structure of 1H-tetrazol-1-yl-acetic acid monohydrate, which serves as an excellent proxy for understanding the key structural features expected in the 2H isomer.[8]
Core Crystallographic Data
A summary of the crystallographic data provides a quantitative snapshot of the crystal lattice.
| Parameter | 1H-Tetrazol-1-yl-acetic acid monohydrate[8] |
| Chemical Formula | C₃H₄N₄O₂·H₂O |
| Formula Weight | 146.12 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.618 (3) |
| b (Å) | 5.1871 (10) |
| c (Å) | 9.874 (2) |
| V (ų) | 646.2 (2) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 293 |
Molecular Conformation and Intermolecular Interactions
In the solid state, the carboxyl group is nearly perpendicular to the plane of the tetrazole ring, with a dihedral angle of 87.3(2)°.[6] This twisted conformation is a key structural feature.
The crystal packing is dominated by an extensive network of hydrogen bonds, which are crucial for the formation of a stable, three-dimensional architecture.[9] In the case of the 1-TAA monohydrate, the water molecule acts as a critical bridge, connecting adjacent molecules.
Key Hydrogen Bonds:
-
Carboxylic Acid Dimer Motif (Indirect): The carboxylic acid of one molecule donates a proton to the bridging water molecule (O1—H1A···O3).[6] This water molecule, in turn, donates a proton to the carbonyl oxygen of a neighboring molecule (O3—H3A···O2), forming a hydrogen-bonded chain.
-
Water-Tetrazole Linkage: The water molecule also anchors itself to the tetrazole ring via a hydrogen bond to a nitrogen atom (O3—H3B···N2).[6]
These interactions create a two-dimensional network sheet-like structure. The stability conferred by this robust hydrogen-bonding network is expected to result in a relatively high melting point and low solubility in non-polar solvents.
Caption: Hydrogen bonding network in 1-TAA monohydrate.
Structural Implications for the 2H Isomer
While direct crystallographic data for 2-TAA is not available in the search results, we can predict key structural aspects. The fundamental drivers of crystal packing—the strong hydrogen bond donor (carboxylic acid) and multiple acceptor sites (tetrazole nitrogens)—remain. The primary difference will be the position of the acetic acid group at the N2 position of the tetrazole ring. This will alter the steric profile and the specific nitrogen atoms available for hydrogen bonding, likely leading to a different, yet still robust, hydrogen-bonded network and a distinct crystal packing arrangement (i.e., a different space group and unit cell parameters).
Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
The determination of a crystal structure is a systematic process that transforms a diffraction pattern into a precise three-dimensional atomic model.[10]
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Protocol Steps:
-
Crystal Selection and Mounting: A high-quality crystal, free of visible defects, is selected under a microscope.[7] It is mounted on a thin fiber or loop and affixed to a goniometer head.[10] This assembly is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated through a series of angles, a detector collects the diffraction patterns, which appear as a series of spots (reflections).[7] Modern diffractometers automate this process, collecting thousands of reflections over several hours.
-
Data Reduction: The collected images are processed to integrate the intensity of each reflection and correct for experimental factors (e.g., background noise, Lorentz-polarization effects). This yields a file containing the Miller indices (h,k,l) and intensity for each unique reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms, providing a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm.[6] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference map or placed in calculated positions.
-
Validation and Reporting: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for geometric sensibility. The result is reported in a standard Crystallographic Information File (CIF) format.
This self-validating system, with its reliance on physical laws of diffraction and statistical refinement, ensures a high degree of trustworthiness in the final atomic model.
Conclusion: From Crystal Structure to Drug Performance
The detailed crystallographic analysis of 1H-tetrazol-1-yl-acetic acid monohydrate provides invaluable insights into the solid-state behavior of tetrazole acetic acids. The dominant, directional nature of hydrogen bonding governs the crystal packing, creating a stable, ordered structure.[9] For drug development professionals, this has direct implications:
-
Polymorph Screening: The likelihood of strong, directional interactions suggests that 2-TAA may also exhibit polymorphism. A thorough polymorph screen is essential to identify the most stable crystal form to ensure consistent product quality.
-
Solubility and Dissolution: The energy required to break the strong hydrogen bonds in the crystal lattice will directly impact the compound's solubility and dissolution rate—key factors in determining its bioavailability.
-
Formulation Development: Knowledge of the crystal structure can inform formulation strategies, such as the selection of excipients that may interact favorably or unfavorably with the API's crystal surface.
References
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Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.
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2-(5-Amino-2H-tetrazol-2-yl)acetic acid. National Center for Biotechnology Information (PMC).
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Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College (SERC).
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Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals.
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2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Center for Biotechnology Information (PMC).
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
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This compound 21743-64-6. Guidechem.
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Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. RSC Publishing.
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An In-depth Technical Guide to 2H-Tetrazol-2-acetic acid: From Discovery to Application
This guide provides a comprehensive technical overview of 2H-Tetrazol-2-acetic acid, a heterocyclic compound of significant interest in medicinal and materials science. We will delve into its historical context, synthesis, physicochemical properties, and key applications, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Tetrazole Ring in Context
The tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] First described in 1885, tetrazoles initially received limited attention. However, since the mid-20th century, their unique properties have led to their widespread use in pharmaceuticals, agriculture, and materials science.[1]
One of the most significant features of the tetrazole ring is its ability to act as a bioisostere for the carboxylic acid group. With a similar pKa to acetic acid (around 4.8), the tetrazole ring is largely deprotonated at physiological pH, mimicking the carboxylate anion.[2][3] This substitution can enhance a molecule's lipophilicity, a crucial factor in its ability to cross cell membranes, and can improve metabolic stability.[2]
This compound is a bifunctional molecule that combines the key features of the tetrazole ring with the reactivity of a carboxylic acid, making it a valuable building block in the synthesis of more complex molecules.
The Journey of Discovery and Synthesis
While a singular "discovery" paper for the unsubstituted this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the well-established N-alkylation of the parent 1H-tetrazole. The primary challenge in synthesizing N-substituted tetrazoles lies in controlling the regioselectivity of the alkylation, as the reaction can occur at either the N1 or N2 position of the tetrazole ring.[4][5]
The alkylation of 5-substituted 1H-tetrazoles often leads to a mixture of N1 and N2 isomers.[6] However, for the unsubstituted tetrazole, the reaction conditions can be tuned to favor the formation of the 2H-isomer. Factors such as the solvent, temperature, and the nature of the alkylating agent and base play a crucial role in directing the substitution.[4][7] Acid-catalyzed alkylation of tetrazoles, for instance, has been shown to significantly increase the selectivity towards the N2 isomer.[8]
The most common and direct synthetic route to this compound involves the N-alkylation of 1H-tetrazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.
Figure 2: Potential coordination modes of this compound with metal ions.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound based on the alkylation of 1H-tetrazole with ethyl bromoacetate, followed by saponification.
Materials:
-
1H-Tetrazole
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
Step 1: Synthesis of Ethyl 2-(2H-tetrazol-2-yl)acetate
-
To a stirred suspension of 1H-tetrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate. The crude product may be purified by column chromatography on silica gel if necessary.
Step 2: Saponification to this compound
-
Dissolve the crude ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5-2.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its identity and purity.
-
The melting point should be determined and compared to literature values if available.
Conclusion
This compound stands as a testament to the enduring utility of the tetrazole scaffold in modern chemistry. Its straightforward synthesis, coupled with its valuable properties as a carboxylic acid bioisostere and a versatile ligand, ensures its continued importance in the development of new pharmaceuticals and functional materials. This guide has provided a foundational understanding of its history, synthesis, characterization, and applications, intended to empower researchers in their pursuit of scientific innovation.
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An In-Depth Technical Guide to the Theoretical Studies of 2H-Tetrazol-2-acetic acid
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, vibrational, and electronic properties of 2H-Tetrazol-2-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced computational techniques, offering a robust framework for understanding and predicting the behavior of this important heterocyclic compound.
Introduction: The Significance of this compound
Tetrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The tetrazole ring often serves as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[3] this compound, a key member of this family, presents a unique scaffold for drug design. Theoretical studies are paramount in unlocking its full potential, providing insights into its molecular architecture, reactivity, and interaction with biological targets, thereby accelerating the drug discovery process. This guide delves into the quantum chemical calculations and spectroscopic analyses that form the foundation of our understanding of this molecule.
Molecular Geometry and Structural Analysis
The foundational step in the theoretical investigation of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.
2.1. Computational Approach to Geometry Optimization
Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for predicting the geometric parameters of heterocyclic compounds.[4] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. A sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurate predictions, as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[5]
2.2. Key Structural Parameters
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.[2] Computational methods are indispensable for the accurate assignment of these vibrational modes.
3.1. Theoretical Framework for Vibrational Analysis
The first step in computational vibrational analysis is the calculation of harmonic vibrational frequencies at the optimized geometry. This is typically performed using the same DFT method (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.[5] It is a common practice to scale the calculated frequencies by an empirical factor (e.g., 0.961) to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data.[5]
3.2. Characteristic Vibrational Modes
For this compound, the vibrational spectrum can be conceptually divided into contributions from the tetrazole ring and the acetic acid moiety.
-
Tetrazole Ring Vibrations: The tetrazole ring exhibits characteristic stretching and bending vibrations of its C-N and N-N bonds.
-
Acetic Acid Moiety Vibrations: The acetic acid group is characterized by the prominent C=O stretching vibration, typically observed in the range of 1700-1750 cm⁻¹, and the O-H stretching of the carboxylic acid, which often appears as a broad band due to hydrogen bonding.[1]
-
CH₂ Group Vibrations: The methylene bridge will show symmetric and asymmetric stretching and bending modes.
The table below presents a representative comparison of calculated and experimental vibrational frequencies for a related tetrazole derivative, illustrating the power of DFT in spectroscopic analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Experimental Frequency (cm⁻¹) ** |
| N-H Stretch | 3345 | 3289 |
| C-H Stretch | 2959, 2881 | 2953, 2870 |
| C=O Stretch | 1723, 1712 | 1723, 1712 |
| C=N Stretch | 1656 | 1656 |
| C=C Stretch | 1600 | 1601 |
| C-N Stretch | 1187 | 1299 |
| (Data is illustrative and based on a derivative of this compound as reported in the literature[1]) |
3.3. Experimental Protocol: Vibrational Spectroscopy
FTIR Spectroscopy:
-
Prepare a solid sample by mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a pellet.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Raman Spectroscopy:
-
Place the crystalline sample in the path of a monochromatic laser beam.
-
Collect the scattered light at a 90° angle.
-
Analyze the frequency shifts to obtain the Raman spectrum.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses
5.1. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and intramolecular interactions. [7]It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions is a measure of their strength. For this compound, NBO analysis can reveal hyperconjugative interactions between the tetrazole ring and the acetic acid moiety, which contribute to the overall stability of the molecule.
5.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. [8]It is an invaluable tool for identifying the electrophilic and nucleophilic sites.
-
Negative Regions (Red/Yellow): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would be located around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxyl group.
-
Positive Regions (Blue): Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The hydrogen atom of the carboxyl group is a prominent positive site.
Caption: Conceptual representation of an MEP map.
Conclusion
The theoretical study of this compound, through a combination of quantum chemical calculations and spectroscopic analysis, provides a profound understanding of its molecular properties. DFT calculations are instrumental in predicting its geometry, vibrational frequencies, and electronic characteristics. FMO analysis sheds light on its reactivity, while NBO and MEP analyses reveal the intricacies of its electronic structure and intermolecular interaction potential. These theoretical insights are not merely academic; they provide a rational basis for the design and development of novel therapeutic agents based on the this compound scaffold.
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Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
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Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
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Zhang, G., Qiao, C. F., Zhou, C., & Xia, Z. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]
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PubChem. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
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Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 281-294. [Link]
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Vera, D. M. A., et al. (2015). A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. Journal of Molecular Structure, 1089, 123-130. [Link]
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Matta, C. F., Arabi, A. A., & Weaver, D. F. (2010). The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density. European Journal of Medicinal Chemistry, 45(5), 1868–1872. [Link]
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Rezvan, V. H., & Abdoli, H. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Or-bitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. International Journal of Catalysis and Chemical Engineering, 1(2), 01-13. [Link]
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An In-depth Technical Guide to the Tautomerism of 2H-Tetrazol-2-acetic acid
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design. This strategic substitution often enhances the lipophilicity and metabolic stability of pharmacologically active compounds. A critical, yet often overlooked, aspect of tetrazole chemistry is the phenomenon of tautomerism, which significantly influences the physicochemical properties and, consequently, the biological activity of these molecules. This technical guide provides a comprehensive exploration of the tautomerism of 2H-tetrazol-2-acetic acid, a representative member of this important class of compounds. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present robust experimental methodologies for the characterization of its distinct tautomeric forms, and discuss the profound implications of this tautomerism in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of Tetrazoles in Medicinal Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic structure and acidic nature, with a pKa value comparable to that of carboxylic acids, make them highly effective bioisosteres.[1] The replacement of a carboxylic acid group with a tetrazole ring can lead to improved pharmacokinetic profiles, including enhanced membrane permeability and resistance to metabolic degradation.[2] This has led to the incorporation of the tetrazole moiety into a wide array of approved drugs, spanning therapeutic areas such as hypertension, allergies, and infectious diseases.
However, the versatility of the tetrazole ring is intrinsically linked to its capacity to exist in different tautomeric forms. For monosubstituted tetrazoles, the two most common tautomers are the 1H- and 2H-forms. These tautomers exhibit distinct electronic distributions, dipole moments, and hydrogen bonding capabilities, all of which can profoundly impact their interaction with biological targets.[3] A thorough understanding and control of the tautomeric state of a tetrazole-containing drug candidate are therefore paramount for rational drug design and development. This guide will focus on this compound as a model system to illuminate the principles of tetrazole tautomerism.
The Tautomeric Landscape of Tetrazol-2-acetic Acid
This compound can exist in a tautomeric equilibrium with its isomer, 1H-tetrazol-1-acetic acid. The position of this equilibrium is a delicate balance of intrinsic molecular stability and external environmental factors.
The Two Primary Tautomers: 1H- and 2H-Tetrazol-acetic acid
The fundamental difference between the two tautomers lies in the position of the substituent on the tetrazole ring. In the 1H-tautomer, the acetic acid moiety is attached to the N1 nitrogen, while in the 2H-tautomer, it is bonded to the N2 nitrogen.
Figure 1: Tautomeric equilibrium between 1H- and 2H-tetrazol-acetic acid.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other is not static and is influenced by a number of factors:
-
Physical State: In the solid crystalline state, (tetrazol-5-yl)-acetic acid exists exclusively as the 1H-tautomer.[4] In contrast, in the gas phase, the 2H-tautomer is the more stable and predominant form.[1]
-
Solvent Polarity: In solution, both tautomers coexist in a dynamic equilibrium. The proportion of the more polar 1H-tautomer increases with increasing solvent polarity.[5] This is a critical consideration in drug development, as the biological environment is aqueous and therefore polar.
-
Substituent Effects: The electronic nature of substituents on the tetrazole ring can also influence the tautomeric preference, although this is more pronounced in substituted tetrazoles.
Figure 2: Key factors influencing the tautomeric equilibrium of tetrazole derivatives.
Experimental Characterization of Tautomers
Distinguishing between the 1H and 2H tautomers of tetrazol-2-acetic acid requires the application of sophisticated analytical techniques. The choice of method is dictated by the need to probe the subtle differences in their molecular structure and electronic environment.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification of tetrazole tautomers. The chemical shifts of the tetrazole ring carbon and the protons of the acetic acid moiety are sensitive to the electronic environment, which differs significantly between the 1H and 2H isomers.
| Nucleus | 1H-Tautomer (ppm) | 2H-Tautomer (ppm) | Key Observations |
| ¹H (CH₂) | ~5.3-5.5 | ~5.0-5.2 | The methylene protons in the 1H-tautomer are typically deshielded (appear at a higher ppm) compared to the 2H-tautomer. |
| ¹³C (Tetrazole C5) | ~145-150 | ~155-160 | The carbon of the tetrazole ring in the 2H-tautomer is significantly deshielded compared to the 1H-tautomer.[6][7] |
| ¹³C (CH₂) | ~50-55 | ~48-52 | Similar to the proton shifts, the methylene carbon in the 1H-tautomer is generally at a higher chemical shift. |
| ¹³C (C=O) | ~168-172 | ~166-170 | The carboxylic acid carbon also shows a slight downfield shift in the 1H-tautomer. |
Infrared (IR) Spectroscopy: Vibrational spectroscopy provides insights into the bonding and functional groups within the molecule. While the IR spectra of the two tautomers are broadly similar, subtle differences in the fingerprint region can be used for their differentiation, especially when coupled with computational predictions.[8][9] Matrix isolation IR spectroscopy is a particularly valuable technique as it allows for the study of individual molecules at low temperatures, minimizing intermolecular interactions and providing sharper, more resolved spectra.[4]
| Tautomer | Key Vibrational Modes (cm⁻¹) |
| 1H-Tautomer | Distinct ring stretching and deformation modes. |
| 2H-Tautomer | Shifts in the ring vibration frequencies compared to the 1H-tautomer. |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive structural information, including the precise location of the substituent on the tetrazole ring. As mentioned earlier, studies on (tetrazol-5-yl)-acetic acid have shown that it crystallizes exclusively in the 1H-tautomeric form.[4]
Computational Analysis of Tautomerism
Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the energetics and electronic properties of the tautomers that can be difficult to obtain experimentally.
Methods for Tautomer Energy Calculation
Density Functional Theory (DFT) is a widely used method for studying tetrazole tautomerism. The B3LYP functional, in conjunction with a suitable basis set such as 6-311++G(d,p), has been shown to provide a good balance of accuracy and computational cost for predicting the relative energies and geometries of tetrazole tautomers.[4] More advanced methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) can provide even higher accuracy.[4]
Rationale for Method Selection: The choice of computational method is a critical decision. B3LYP is often a starting point due to its efficiency. However, for systems with significant electron correlation effects, higher-level methods like MP2 or coupled-cluster methods may be necessary to obtain accurate energy differences. The inclusion of diffuse and polarization functions in the basis set is crucial for accurately describing the electronic structure of these nitrogen-rich heterocyclic systems.
Predicted Relative Stabilities
Computational studies consistently show that the 2H-tautomer of tetrazole acetic acid is more stable in the gas phase. The energy difference is typically in the range of 2-4 kcal/mol.[4] This intrinsic stability of the 2H-tautomer is a key factor driving the equilibrium in non-polar environments.
| Computational Method | Basis Set | ΔE (E₁H - E₂H) (kcal/mol) | Reference |
| MP2 | 6-311++G(d,p) | ~2.0 - 3.0 | [4] |
| QCISD | 6-311++G(d,p) | ~2.5 - 3.5 | [4] |
| B3LYP | 6-311++G(d,p) | ~1.5 - 2.5 | [4] |
Synthesis of this compound: A Protocol
The regioselective synthesis of the 2H-tautomer of tetrazol-2-acetic acid is a key challenge. The most common approach involves the alkylation of a 5-unsubstituted or 5-substituted tetrazole. The choice of reaction conditions, particularly the base and solvent, is critical for directing the alkylation to the N2 position.
General Strategy: Regioselective Alkylation
The alkylation of the tetrazolate anion can occur at either the N1 or N2 position. To favor the formation of the 2H-isomer, conditions that promote reaction at the more nucleophilic N2 atom are employed. This can be influenced by steric hindrance and the nature of the counter-ion.
Figure 3: General synthetic workflow for this compound via alkylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, based on established methods for the N2-alkylation of tetrazoles.
Step 1: Formation of the Tetrazolate Salt
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 1H-tetrazole in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add 1.1 equivalents of a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the tetrazolate salt.
Expert Insight: The choice of a mild base and an aprotic solvent is crucial. Stronger bases in protic solvents can lead to a mixture of N1 and N2 alkylation products. Potassium carbonate is often preferred as it is easily removed by filtration.
Step 2: Alkylation
-
To the suspension of the tetrazolate salt, add 1.05 equivalents of ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate.
Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting materials. The appearance of a new, less polar spot corresponding to the ester product indicates a successful reaction.
Step 3: Purification of the Ester
-
Purify the crude ester by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the desired 2H-isomer (typically the major product under these conditions) and evaporate the solvent.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.
-
Add 1.5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The spectroscopic data should be consistent with the values presented in Section 3.1.
Implications for Drug Development
The tautomeric state of a tetrazole-containing drug molecule is not merely an academic curiosity; it has profound implications for its pharmacological properties.
-
Receptor Binding: The different electronic and steric profiles of the 1H and 2H tautomers can lead to significantly different binding affinities for a biological target. The hydrogen bonding pattern, in particular, can be a critical determinant of drug-receptor interactions.[1]
-
Physicochemical Properties: Tautomerism influences key physicochemical properties such as lipophilicity (logP), solubility, and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The ability to isolate and characterize a specific, more active tautomer of a drug can have significant intellectual property implications, potentially leading to new patents and extending the commercial life of a drug.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon that lies at the intersection of fundamental physical organic chemistry and applied medicinal chemistry. A comprehensive understanding of the factors that govern the tautomeric equilibrium, coupled with robust analytical and synthetic methodologies, is essential for the rational design and development of effective and safe tetrazole-containing drugs. By carefully controlling and characterizing the tautomeric state of these important molecules, researchers can unlock their full therapeutic potential. This guide has provided a framework for approaching the study of tetrazole tautomerism, from theoretical principles to practical laboratory protocols, with the aim of empowering scientists in their drug discovery endeavors.
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- Kappe, C. O., & Dallinger, D. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering, 9(38), 12821–12828.
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An In-depth Technical Guide to the Solubility of 2H-Tetrazol-2-acetic acid in Different Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the physicochemical properties of a molecule are paramount to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and overall efficacy. 2H-Tetrazol-2-acetic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry, often utilized as bioisosteres for carboxylic acids in drug design.[1] Understanding the solubility of the core scaffold, this compound, is therefore a foundational step for any researcher working with this important structural motif.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the principles governing its solubility and the practical methodologies for its determination. We will delve into the theoretical underpinnings of solubility, present available data, and provide detailed experimental protocols to empower researchers to generate their own high-quality solubility data.
Physicochemical Properties of this compound: A Glimpse into its Solubility Profile
The molecular structure of this compound (Figure 1) provides initial clues to its solubility behavior. It is a relatively small molecule with a molecular formula of C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol . The presence of a carboxylic acid group and a tetrazole ring, both capable of hydrogen bonding, suggests a polar nature.
Figure 1: Chemical Structure of this compound
Caption: The structure of this compound highlighting the key functional groups.
A key predictor of solubility is the partition coefficient (LogP), which describes the distribution of a compound between an immiscible organic (octanol) and aqueous phase. A predicted LogP value for this compound is approximately -0.29, indicating its hydrophilic character and suggesting good solubility in polar solvents like water.
The acidic nature of the carboxylic acid group (with an estimated pKa similar to other acetic acid derivatives) implies that its solubility will be highly dependent on the pH of the aqueous medium. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more water-soluble than the neutral acid.
Quantitative Solubility Data: A Call for Experimental Determination
While the physicochemical properties suggest good aqueous solubility, precise quantitative data for this compound in a range of solvents is not extensively reported in publicly available literature. This underscores the importance for researchers to perform their own solubility assessments.
To provide a comparative perspective, a study on the positional isomer, 1-H-Tetrazole-1-acetic acid, reported its solubility in several solvents, demonstrating its solubility increases with temperature. While not directly applicable to the 2H-isomer, this data highlights the types of trends that can be expected.
For the purpose of this guide, we will focus on the established methodologies that enable the precise and reliable determination of solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This method involves equilibrating an excess amount of the solid compound with a solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.
Below is a detailed, step-by-step protocol for the shake-flask method, which can be adapted for various solvents.
Experimental Protocol: Shake-Flask Method
1. Materials:
-
This compound (solid)
-
Solvents of interest (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A general rule is to add more solid than is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C) to allow for equilibration. Agitation should be continuous to ensure thorough mixing.
-
Equilibration time is critical. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[3]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or g/100mL.
-
Visualizing the Workflow: The Shake-Flask Method
Caption: A schematic representation of the shake-flask method for determining thermodynamic solubility.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a static value but is influenced by several interconnected factors. Understanding these factors is crucial for predicting its behavior in different environments and for designing effective formulation strategies.
The Principle of "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents are capable of forming hydrogen bonds and engaging in dipole-dipole interactions. Given the polar nature of this compound, with its carboxylic acid and tetrazole moieties, it is expected to exhibit higher solubility in these solvents. Dimethyl sulfoxide (DMSO) is a particularly strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The solubility of the highly polar this compound in these solvents is expected to be very low.
The Impact of pH on Aqueous Solubility
For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. The carboxylic acid group can exist in either its neutral (protonated) form or its anionic (deprotonated) carboxylate form, depending on the pH of the solution.
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of an acid.
pH = pKa + log ([A⁻] / [HA])
Where:
-
[A⁻] is the concentration of the ionized form (carboxylate)
-
[HA] is the concentration of the un-ionized form (carboxylic acid)
At a pH below the pKa, the un-ionized form predominates, while at a pH above the pKa, the ionized form is the major species. The ionized form, being charged, is significantly more soluble in water. Therefore, the aqueous solubility of this compound is expected to increase dramatically as the pH of the solution becomes more basic.
Visualizing the Interplay of Molecular Properties and Solubility
Caption: The relationship between the molecular properties of this compound and its expected solubility behavior.
High-Throughput Solubility Screening
For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, high-throughput solubility screening methods are often employed. These methods, while sometimes providing kinetic rather than thermodynamic solubility, are invaluable for prioritizing compounds. Common techniques include laser nephelometry, which detects precipitation in multi-well plates.[6]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for the parent compound remains to be extensively published, the principles outlined here, along with the detailed experimental protocol for the shake-flask method, provide researchers with the necessary tools to generate this critical information.
The predicted physicochemical properties strongly suggest that this compound is a polar molecule with good solubility in polar solvents and a pronounced pH-dependent aqueous solubility. Future experimental work should focus on generating a comprehensive solubility profile of this important scaffold in a variety of pharmaceutically relevant solvents and at different pH values. This data will be invaluable for guiding the formulation and development of new drug candidates based on the this compound core.
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(2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
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(2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 584. [Link]
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[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid. PubChem. [Link]
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An In-depth Technical Guide to the Thermal Stability of 2H-Tetrazol-2-acetic acid
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2H-Tetrazol-2-acetic acid, a heterocyclic compound, presents a unique set of characteristics owing to its nitrogen-rich tetrazole ring. This guide provides an in-depth technical exploration of the thermal stability of this compound, offering both theoretical insights and practical methodologies for its assessment. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from related tetrazole compounds to provide a predictive and methodological framework for its analysis.
Introduction to this compound
This compound is a derivative of tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms. The presence of the tetrazole moiety imparts a high degree of nitrogen content, which can contribute to its energetic nature and potential thermal instability.[1] The acetic acid functional group provides a site for further chemical modification, making it a valuable building block in medicinal chemistry and materials science.[2][3] Understanding its thermal behavior is crucial for safe handling, storage, and processing, particularly in applications where it may be subjected to elevated temperatures.
Theoretical Considerations for Thermal Decomposition
The thermal decomposition of tetrazoles can be complex, often involving tautomerism and multiple competing reaction pathways.[4][5] For tetrazole derivatives, two primary decomposition routes have been identified:
-
Nitrogen Extrusion: The tetrazole ring can undergo cleavage to release a molecule of nitrogen (N₂), a thermodynamically favorable process.[6]
-
Hydrazoic Acid Elimination: Depending on the substituents and conditions, the ring can also fragment to produce hydrazoic acid (HN₃), a highly toxic and explosive compound.[6]
Theoretical studies on the parent tetrazole molecule suggest that tautomeric equilibria between 1H- and 2H-tetrazole play a significant role in the decomposition mechanism.[4] The interconversion between these tautomers can influence the dominant decomposition pathway. For this compound, the substituent at the 2-position will undoubtedly influence the electronic structure of the ring and, consequently, its thermal stability and decomposition products.
Proposed Decomposition Pathways
A logical starting point for investigating the thermal decomposition of this compound would be to consider the following potential pathways, which can be visualized in the diagram below.
Caption: Proposed initial decomposition pathways for this compound.
Experimental Assessment of Thermal Stability
To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of such an investigation.[7][8][9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).
-
Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the peak temperature of the exothermic event (Tpeak).
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[8] This technique provides quantitative information about mass loss associated with decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond its complete decomposition at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different stages of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Data Interpretation and Expected Results
The combination of DSC and TGA data provides a comprehensive picture of the thermal stability of this compound.
Hypothetical Data Summary:
| Parameter | Description | Expected Value Range |
| Melting Point (Tm) | Temperature at which the solid phase transitions to liquid. | Dependent on purity; may not be observed if decomposition occurs first. |
| DSC Tonset | Onset temperature of the decomposition exotherm. | Likely in the range of 150-250 °C based on related compounds. |
| DSC Tpeak | Peak temperature of the decomposition exotherm. | Slightly higher than Tonset. |
| TGA Onset of Mass Loss | Temperature at which significant mass loss begins. | Should correlate with the DSC Tonset. |
| Total Mass Loss (%) | The total percentage of mass lost during decomposition. | Expected to be high, approaching 100% for complete decomposition. |
A sharp exothermic peak in the DSC thermogram coupled with a rapid mass loss in the TGA curve would indicate a rapid and energetic decomposition. The shape of the DSC peak can provide insights into the kinetics of the decomposition reaction.
Safety, Handling, and Storage
Given the potential energetic nature of tetrazole compounds, strict adherence to safety protocols is mandatory.
-
Handling: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid creating dust and use non-sparking tools.[10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials.[10][12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a thorough understanding can be developed through a combination of theoretical considerations based on related tetrazole chemistry and rigorous experimental analysis using techniques like DSC and TGA. The information presented in this guide provides a robust framework for researchers to safely handle and characterize this compound, ensuring its effective and secure application in drug development and other scientific endeavors.
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MSDS of 1H-Tetrazole-1-acetic acid - Capot Chemical. (2013, October 14). Retrieved from [Link]
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Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]
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SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]
- Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
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DSC and TGA analysis of (a-b) compound 2. (c-d) compound 3. (e-f)... - ResearchGate. (n.d.). Retrieved from [Link]
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Thermal decomposition of tetrazole: Part I. Programmed heating - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
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Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H 2 O 5:3:2... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved from [Link]
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2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. (n.d.). PubChem. Retrieved from [Link]
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Differential Scanning Calorimetry and Thermogravimetric Analysis. (n.d.). Request PDF. Retrieved from [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. (n.d.). RSC Publishing. Retrieved from [Link]
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2-(5-Amino-2H-tetrazol-2-yl)acetic acid. (n.d.). PMC - NIH. Retrieved from [Link]
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DSC & TGA Thermal Analysis.pptx. (n.d.). Slideshare. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (n.d.). MDPI. Retrieved from [Link]
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2-(5-Amino-2H-tetrazol-2-yl)acetic acid. (n.d.). CoLab. Retrieved from [Link]
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An In-depth Technical Guide to the pKa of 2H-Tetrazol-2-acetic acid: A Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2H-Tetrazol-2-acetic acid in Medicinal Chemistry
The strategic modification of lead compounds is a cornerstone of modern drug discovery. One highly successful strategy involves the use of bioisosteres—functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group. This is due to its comparable acidity, with the parent 1H-tetrazole exhibiting a pKa of approximately 4.9, which is in the same range as many carboxylic acids.[1][2]
This compound, an isomer of tetrazole acetic acid, is a valuable building block in the synthesis of a wide array of pharmaceutical agents.[3] Its structure, featuring a tetrazole ring N-substituted with an acetic acid group, presents a unique acidity profile that influences its ionization state at physiological pH. This, in turn, impacts crucial drug-like properties such as solubility, membrane permeability, protein binding, and interaction with biological targets.[4] A thorough understanding of the pKa of this compound is therefore indispensable for any researcher working with this important scaffold.
The Acidity of the Tetrazole Ring: A Tale of Two Tautomers
The acidic nature of the tetrazole ring is a consequence of the resonance stabilization of its conjugate base, the tetrazolate anion. The negative charge is delocalized over the four nitrogen atoms of the ring, which significantly stabilizes the anion and facilitates the dissociation of the proton.[1]
Unsubstituted tetrazole exists as a dynamic equilibrium between two tautomeric forms: 1H-tetrazole and 2H-tetrazole.[5][6] In the case of tetrazole acetic acids, the position of the acetic acid substituent dictates the specific isomer. For this compound, the acetic acid moiety is attached to the nitrogen at the 2-position of the tetrazole ring.
The electronic environment of the tetrazole ring is influenced by the nature and position of its substituents. The acetic acid group, with its electron-withdrawing carboxylic acid function, is expected to impact the acidity of the tetrazole ring itself, although the primary acidic proton in this compound is that of the carboxylic acid group.
Estimated pKa of this compound
While a precise experimental pKa value for this compound is not prominently reported in scientific literature, we can infer its approximate value based on the known pKa of acetic acid and the electronic effect of the 2H-tetrazol-2-yl substituent. The pKa of acetic acid is approximately 4.76. The 2H-tetrazol-2-yl group is known to be electron-withdrawing, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid proton. Therefore, it is reasonable to predict that the pKa of this compound is slightly lower than 4.76 .
For comparison, the isomeric 1H-Tetrazole-1-acetic acid would also be expected to have a pKa slightly lower than that of acetic acid due to the electron-withdrawing nature of the 1H-tetrazol-1-yl substituent. The subtle differences in the electronic effects of the 1H- and 2H-tetrazolyl groups would likely result in small variations in the pKa values of the two isomers.
A summary of relevant pKa values for comparison is presented in the table below.
| Compound | Functional Group | pKa Value | Reference |
| Acetic Acid | Carboxylic Acid | ~4.76 | [7] |
| 1H-Tetrazole | Tetrazole N-H | ~4.9 | [1][2] |
| Propanoic Acid | Carboxylic Acid | ~4.87 | [5] |
| This compound | Carboxylic Acid | Estimated < 4.76 | Inferred |
Experimental Determination of the pKa Value
The precise determination of the pKa of this compound requires experimental measurement. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The underlying principle involves the gradual titration of a solution of the analyte with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH electrode.
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.
-
Place a known volume of the this compound solution into a beaker containing a magnetic stir bar.
-
Add the background electrolyte to the beaker.
-
Immerse the calibrated pH electrode into the solution.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.
-
After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.
-
Figure 1: Workflow for the experimental determination of pKa by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. This method is particularly useful for compounds with low solubility or for high-throughput screening.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
-
Measurement Procedure:
-
Add a small, constant volume of the stock solution of this compound to each of the buffer solutions to achieve the same final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Computational Prediction of the pKa Value
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the pKa of a molecule. These methods calculate the Gibbs free energy change of the deprotonation reaction in solution.
A common approach involves the following steps:
-
Geometry Optimization: The three-dimensional structures of both the protonated (acidic) and deprotonated (conjugate base) forms of this compound are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the electronic energies.
-
Solvation Energy Calculation: Since pKa is a property in solution, the effect of the solvent (typically water) must be included. This is often done using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
pKa Calculation: The pKa is then calculated from the Gibbs free energy of the deprotonation reaction in solution using the following equation:
pKa = (ΔG*solv) / (2.303 * RT)
where ΔG*solv is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.
Figure 2: A generalized workflow for the computational prediction of pKa.
Implications of the pKa of this compound in Drug Development
The pKa value of this compound has profound consequences for its behavior in a biological system and its suitability as a drug candidate.
-
Solubility: The ionization state of a molecule significantly influences its aqueous solubility. At a pH above its pKa, this compound will be predominantly in its deprotonated, anionic form, which is generally more water-soluble.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored for the neutral, un-ionized form. A lower pKa means that the compound will be more ionized at physiological pH (around 7.4), which can reduce its passive diffusion across membranes.
-
Target Binding: The charge of a molecule can be critical for its interaction with the binding site of its biological target. If the intended binding mode involves a charged interaction, the pKa will determine the extent to which the molecule is in the appropriate ionization state to bind effectively.
-
Formulation: The pKa is a key consideration in the formulation of a drug product. It influences the choice of salt form, excipients, and the pH of the final formulation to ensure stability and bioavailability.
Conclusion
While a specific, experimentally verified pKa value for this compound remains to be authoritatively reported, a comprehensive understanding of its acidity can be achieved through an appreciation of the electronic properties of the tetrazole ring and the application of established analytical and computational techniques. As a bioisostere of carboxylic acids, this compound possesses an acidic character that is fundamental to its utility in medicinal chemistry. The methodologies and theoretical considerations outlined in this guide provide researchers and drug development professionals with the essential knowledge to investigate and leverage the pKa of this important molecule in the pursuit of novel therapeutics.
References
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Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]
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Frija, L. M. T. M., et al. (2010). Photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a high nitrogen content tetrazole-based energetic compound in water. Chemosphere, 237, 114633. [Link]
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Ostrovskii, V. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-61. [Link]
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Satchell, J. F., & Smith, B. J. (2002). Calculation of aqueous dissociation constants of 1,2,4-triazole and tetrazole: A comparison of solvation models. Physical Chemistry Chemical Physics, 4(18), 4314-4318. [Link]
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Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
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PubChem. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. Retrieved from [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
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PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
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Rebane, R., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(8), 1389-1399. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]
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Zhang, G. C., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1330. [Link]
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PubChem. (n.d.). Acetic (2H)acid. Retrieved from [Link]
-
PubChem. (n.d.). [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]acetic acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Zhang, G. C., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1330. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2H-Tetrazol-2-acetic Acid in Modern Organic Synthesis
These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2H-tetrazol-2-acetic acid and its derivatives in organic synthesis. This document provides in-depth scientific context, field-proven insights, and actionable protocols to leverage the unique properties of this important heterocyclic scaffold.
Introduction: The Rise of Tetrazoles in Synthetic and Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug development.[1] While not found in natural products, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous marketed drugs with a wide array of biological activities, including antihypertensive, anticancer, and antiviral agents.[1][2] this compound, a key derivative, offers a strategic entry point for introducing the tetrazole moiety, particularly as a metabolically robust bioisostere for carboxylic acids.[1][2][3][4][5]
The acidity of the tetrazole proton (pKa ≈ 4.5-4.9) closely mimics that of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[6] However, the tetrazole group offers distinct advantages over a carboxylic acid, including increased lipophilicity and resistance to metabolic degradation, which can significantly improve the pharmacokinetic profile of a drug candidate.[3][5]
Core Application: this compound as a Carboxylic Acid Bioisostere
The primary and most impactful application of this compound and its analogs is as a bioisosteric replacement for the carboxylic acid functional group. This strategy is a cornerstone of modern drug design, aimed at optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a lead compound.
Rationale for Bioisosteric Replacement
The decision to replace a carboxylic acid with a tetrazole is driven by several key factors:
-
Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be reactive and have been implicated in toxicity. Tetrazoles are generally resistant to this metabolic pathway.[6]
-
Improved Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate group, which can enhance membrane permeability and oral bioavailability.[5]
-
Enhanced Potency: In some cases, the specific geometry and electronic distribution of the tetrazole ring can lead to a more favorable interaction with the target protein, resulting in increased potency.
-
Reduced Side Effects: By altering the physicochemical properties of a drug, bioisosteric replacement can lead to a more favorable side effect profile.[3]
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of a carboxylic acid and its tetrazole isostere, highlighting the basis for the improved pharmacological profile of tetrazole-containing compounds.
| Property | Carboxylic Acid | This compound Moiety | Rationale for Advantage |
| pKa | ~4.5 | ~4.5 - 4.9[6] | Similar acidity allows for comparable ionic interactions with biological targets. |
| Lipophilicity (LogP) | Lower | Higher[5] | Increased lipophilicity can improve cell membrane permeability and oral absorption. |
| Metabolic Stability | Susceptible to glucuronidation | Resistant to glucuronidation[6] | Avoids the formation of potentially reactive metabolites, leading to a better safety profile. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Mimics the hydrogen bonding capabilities of a carboxylic acid, preserving target binding. |
Synthesis of 5-Substituted-2H-tetrazol-2-acetic Acids
The synthesis of 5-substituted-2H-tetrazol-2-acetic acids is a well-established process, typically proceeding through a [3+2] cycloaddition reaction between an organonitrile and an azide, followed by alkylation.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to 5-aryl-2H-tetrazol-2-acetic acids.
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The Versatility of 2H-Tetrazol-2-acetic Acid in Coordination Chemistry: Application Notes and Protocols
Introduction: In the ever-evolving landscape of materials science and coordination chemistry, the design of novel ligands is paramount to the development of functional materials with tailored properties. Among the plethora of organic linkers, 2H-tetrazol-2-acetic acid (tzaa) has emerged as a particularly versatile building block. Its unique structural motif, featuring both a tetrazole ring and a carboxylic acid function, allows for a rich and varied coordination chemistry. This bifunctionality enables tzaa to act as a multidentate ligand, bridging metal centers to form robust one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The high nitrogen content of the tetrazole ring also makes it a candidate for the synthesis of energetic materials. This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for its synthesis and the preparation of its coordination complexes, along with comprehensive characterization and application notes for researchers in materials science, drug development, and beyond.
Part 1: Understanding this compound as a Ligand
This compound (C₃H₄N₄O₂) is a white crystalline solid that exhibits excellent stability and reactivity.[1] The true power of tzaa in coordination chemistry lies in its dual functionality, which allows for multiple coordination modes.
-
The Carboxylate Group: The acetic acid moiety provides a classic bidentate or monodentate coordination site through its oxygen atoms. This group is crucial for forming strong bonds with a wide range of metal ions.
-
The Tetrazole Ring: The tetrazole ring, with its four nitrogen atoms, offers a variety of coordination possibilities. It can coordinate to metal centers through one or more of its nitrogen atoms, acting as a monodentate or bridging ligand.[2] The deprotonated tetrazolate form is a particularly effective bridging unit, facilitating the formation of extended network structures.[2]
The combination of these two functionalities allows tzaa to bridge multiple metal centers in different orientations, leading to the formation of structurally diverse and complex materials. The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of auxiliary ligands.[3]
Below is a diagram illustrating the potential coordination modes of this compound.
Caption: Potential coordination sites of tzaa.
Part 2: Synthesis Protocols
Protocol 2.1: Synthesis of this compound (tzaa)
The synthesis of tzaa can be achieved through a multi-step process, often starting from commercially available precursors. The following is a generalized protocol based on common synthetic routes for related tetrazole derivatives.[4]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Alkylation of 2H-Tetrazole:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2H-tetrazole (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Rationale: Potassium carbonate acts as a base to deprotonate the tetrazole, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Isolation of the Ester Intermediate:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Hydrolysis of the Ester:
-
Dissolve the ethyl 2-(2H-tetrazol-2-yl)acetate (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF).[1]
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at 40°C for 2-4 hours.[1]
-
Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. The use of a co-solvent system (methanol/THF) ensures the solubility of the ester.
-
-
Acidification and Product Isolation:
-
Remove the organic solvents by evaporation under reduced pressure.
-
Add water and ethyl acetate to the residue and separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1.5 with 10% hydrochloric acid.[1] This will precipitate the this compound.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product. The product can be further purified by recrystallization.
-
Protocol 2.2: Synthesis of a Metal-Organic Framework (MOF) using tzaa
The synthesis of MOFs with tzaa is typically carried out under solvothermal conditions, which promote the formation of crystalline materials. The following is a general protocol that can be adapted for various metal ions.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a Teflon-lined stainless-steel autoclave, combine this compound (1 equivalent) and a metal salt (e.g., zinc nitrate, copper acetate; 0.5-1 equivalent) with a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water).
-
Rationale: Solvothermal synthesis in a sealed vessel allows for heating the reaction mixture above the boiling point of the solvent, increasing the solubility of the reactants and facilitating the crystallization of the MOF. DMF is a common solvent due to its high boiling point and ability to solvate both the ligand and the metal salt.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in an oven preheated to 100-180°C.
-
Maintain the temperature for 24-72 hours.
-
Rationale: The elevated temperature and pressure promote the deprotonation of the ligand and the coordination reaction with the metal ions, leading to the self-assembly of the MOF structure. The reaction time is crucial for the growth of well-defined crystals.
-
-
Isolation and Purification of the MOF:
-
After the reaction is complete, cool the autoclave to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Part 3: Characterization of tzaa-based Coordination Compounds
Thorough characterization is essential to confirm the successful synthesis and to understand the structure and properties of the resulting coordination compounds.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for tzaa-based Coordination Compounds |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups and confirm coordination. | - Disappearance of the broad O-H stretch from the carboxylic acid of the free ligand. - Shift in the C=O stretching frequency upon coordination to the metal ion. - Characteristic vibrations of the tetrazole ring may also shift upon coordination. |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | - A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction confirms the formation of the desired crystalline phase. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure. | - Provides detailed information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall network topology of the MOF.[5][6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound. | - A weight loss step corresponding to the removal of coordinated or guest solvent molecules. - A subsequent decomposition step at higher temperatures indicates the thermal stability of the framework.[7] |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material. | - Many tzaa-based MOFs, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), exhibit fluorescence in the solid state.[6][8] The emission wavelength and intensity can be influenced by the metal ion and the ligand environment. |
Part 4: Applications of tzaa-based Coordination Compounds
The unique structural features of coordination compounds derived from this compound give rise to a range of potential applications.
-
Luminescent Materials: As mentioned, MOFs constructed from tzaa and d¹⁰ metal ions often exhibit strong luminescence.[6][8] This makes them promising candidates for applications in chemical sensing, where the luminescence can be quenched or enhanced in the presence of specific analytes, and in solid-state lighting.
-
Catalysis: The porous nature of tzaa-based MOFs, combined with the presence of accessible metal sites, makes them potential heterogeneous catalysts.[9] The functional groups within the framework can also be tailored to enhance catalytic activity for specific organic transformations.
-
Drug Delivery and Bio-applications: The tetrazole moiety is a known pharmacophore in medicinal chemistry.[10] The incorporation of tzaa into biocompatible MOFs could lead to new platforms for drug delivery, where the framework can encapsulate and release therapeutic agents.
-
Proton Conductivity: The presence of carboxylic acid groups and hydrogen-bonding networks within the pores of tzaa-based MOFs can facilitate proton transport, making them potential materials for proton-exchange membranes in fuel cells.[6][11]
This compound is a highly promising and versatile ligand in the field of coordination chemistry. Its ability to form stable and structurally diverse coordination polymers and MOFs with a range of metal ions opens up a vast design space for new functional materials. The protocols and characterization notes provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich potential of this ligand in their own work. As our understanding of the structure-property relationships in these materials continues to grow, we can expect to see even more innovative applications of tzaa-based coordination compounds in the future.
References
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PrepChem. (n.d.). Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, October 25). Synthesis, crystal structures, and luminescence properties of two new coordination compounds [Zn(pytza)2(H2O)2] and [CdCl(pytza)] (Hpytza = 5-(2-pyridyl)tetrazole-2-acetic acid). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-dodecyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]
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PMC. (n.d.). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]
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AIR Unimi. (2022, April 18). Mixed-Ligand β-Diketonate-Tetrazolate Metal–Organic Frameworks. Retrieved from [Link]
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ResearchGate. (2025, August 6). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Retrieved from [Link]
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Arkivoc. (n.d.). Advances in synthesis of tetrazoles coordinated to metal ions. Retrieved from [Link]
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ResearchGate. (2025, August 6). Syntheses, structures and properties of two copper coordination polymers constructed by tetrazole-1-acetic acid as starting material. Retrieved from [Link]
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SpringerLink. (n.d.). CO2 coordination-driven top-down synthesis of a 2D non-layered metal–organic framework. Retrieved from [Link]
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Baghdad Science Journal. (2025, March 18). Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. Retrieved from [Link]
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Dalton Transactions. (n.d.). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Retrieved from [Link]
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JOCPR. (n.d.). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Retrieved from [Link]
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NIH. (n.d.). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Retrieved from [Link]
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International Journal of Chemical and Physical Sciences. (2022, April 30). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW S. Retrieved from [Link]
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ResearchGate. (n.d.). Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological moieties. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray diffraction pattern of ligand and copper (II) complexes. Retrieved from [Link]
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Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]
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ACS Omega. (2018, January 22). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. Retrieved from [Link]
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Journal of Physical Science. (2018, November 25). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved from [Link]
-
Chemical Science. (n.d.). Lattice-imposed geometry in metal–organic frameworks: lacunary Zn4O clusters in MOF-5 serve as tripodal chelating ligands for Ni2+. Retrieved from [Link]
-
RSC Publishing. (n.d.). Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. Retrieved from [Link]
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The Strategic Application of 2H-Tetrazol-2-acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Beyond the Carboxylic Acid—A Bioisosteric Revolution
In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. While the carboxylic acid moiety is a cornerstone of many pharmacophores, its inherent properties can present significant challenges, including limited membrane permeability, rapid metabolism, and potential toxicity.[1] Medicinal chemists have long sought viable bioisosteric replacements that mimic the essential acidic character of a carboxyl group while offering a superior overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Among the most successful of these surrogates is the tetrazole ring, and specifically for the strategic design of prodrugs and other advanced therapeutics, 2H-Tetrazol-2-acetic acid emerges as a critical building block.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale for its use as a carboxylic acid bioisostere, provide detailed protocols for its synthesis and derivatization, and present its application in the context of significant therapeutic targets, supported by authoritative references and practical insights.
The Scientific Rationale: Why this compound?
The utility of this compound as a carboxylic acid mimic is rooted in its fundamental physicochemical properties. The tetrazole ring, an aromatic heterocycle with four nitrogen atoms, exhibits a pKa that closely mirrors that of a carboxylic acid, ensuring a similar ionization state at physiological pH.[2] This anionic character is crucial for maintaining key interactions with biological targets. However, the delocalization of the negative charge across the tetrazole ring and the increased lipophilicity compared to a carboxylate contribute to enhanced metabolic stability and improved cell membrane penetration.[3]
The 2H-substitution pattern of the acetic acid moiety offers distinct advantages over the 1H-isomer. While 5-substituted-1H-tetrazoles are also common carboxylic acid bioisosteres, the N2-alkylation to form this compound can influence the electronic distribution and steric profile of the molecule, potentially leading to more favorable receptor binding interactions and pharmacokinetic properties. This strategic placement of the acidic functionality on the N2 position of the tetrazole ring is a key design element in several successful drug candidates.
Comparative Physicochemical Properties
To illustrate the bioisosteric relationship, the following table summarizes the key physicochemical parameters of this compound in comparison to its 1H-isomer and acetic acid.
| Compound | Structure | pKa | Calculated logP |
| Acetic Acid | CH₃COOH | ~4.76 | -0.17 |
| 1H-Tetrazol-5-yl-acetic acid | ~3.5-4.5 | ~-0.5 | |
| This compound | ~4.0-5.0 | ~-0.2 |
Note: Exact pKa and logP values can vary based on experimental conditions and computational models. The provided values are representative ranges found in the literature to demonstrate the trend.
The data clearly indicates that both tetrazole acetic acids maintain an acidity comparable to acetic acid, a critical feature for mimicking the proton-donating ability of a carboxylic acid in interactions with biological targets. However, the subtle differences in their lipophilicity, as indicated by the calculated logP values, can significantly impact their ADME profiles. The slightly higher lipophilicity of the tetrazole analogs compared to a simple carboxylic acid can lead to improved oral bioavailability.[3]
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a versatile building block for introducing a metabolically robust acidic pharmacophore into a drug candidate. This is particularly valuable in the development of antagonists for receptors that recognize endogenous ligands containing a carboxylate group.
Case Study: Angiotensin II Receptor Antagonists
A prominent example of the successful application of the tetrazole moiety as a carboxylic acid bioisostere is in the development of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension.[4] The endogenous ligand, angiotensin II, features a C-terminal carboxylic acid that is crucial for its binding to the AT1 receptor. The "sartan" class of drugs, including Losartan and Valsartan, effectively mimic this interaction by incorporating a tetrazole ring.[4]
While many sartans feature a 5-substituted-1H-tetrazole, the underlying principle of bioisosteric replacement is powerfully demonstrated. The tetrazole group in these drugs occupies the same binding pocket as the carboxylate of angiotensin II, but the overall molecule benefits from improved metabolic stability and oral bioavailability.[5] The use of a this compound moiety can be envisioned as a strategic modification in the design of novel ARBs or other receptor antagonists to fine-tune their pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedures for the synthesis of 2,5-disubstituted tetrazoles and provides a reliable method for the laboratory-scale preparation of the title compound. The synthesis proceeds via a two-step process involving the formation of a tetrazole intermediate followed by alkylation.
Step 1: Synthesis of 5-Substituted-1H-tetrazole (General Procedure)
This step involves the [3+2] cycloaddition of an azide source with a nitrile.[6]
-
Materials:
-
Substituted nitrile (1.0 eq)
-
Sodium azide (1.5 eq)
-
Triethylammonium chloride or Zinc chloride (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the nitrile in DMF, add sodium azide and the catalyst.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 5-substituted-1H-tetrazole.
-
Step 2: N-Alkylation to Yield this compound
This step selectively alkylates the N2 position of the tetrazole ring.
-
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetone or Acetonitrile
-
-
Procedure:
-
Suspend the 5-substituted-1H-tetrazole and potassium carbonate in acetone or acetonitrile.
-
Add ethyl bromoacetate dropwise at room temperature.
-
Stir the mixture at room temperature or gentle reflux for 4-8 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude ester is then subjected to hydrolysis.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Diagram of the Synthetic Workflow
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The Strategic Utility of 2H-Tetrazol-2-acetic acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and application of 2H-tetrazol-2-acetic acid, a pivotal building block in contemporary medicinal chemistry. As a bioisosteric replacement for carboxylic acids, this tetrazole derivative offers significant advantages in drug design, influencing pharmacokinetic profiles and target interactions. These notes detail the rationale behind its use, provide validated synthetic protocols, and offer insights into its role in the development of various therapeutic agents.
Application Note 1: The Bioisosteric Advantage of the Tetrazole Acetic Acid Moiety
In drug discovery, the carboxylic acid group is a common pharmacophore due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. However, its inherent acidity and potential for rapid metabolism can lead to poor oral bioavailability and the formation of reactive metabolites.[1][2] The 5-substituted 2H-tetrazole ring of this compound serves as a robust bioisostere for the carboxylic acid functional group, offering a solution to these challenges.[3]
Key Physicochemical and Pharmacokinetic Advantages:
-
Similar Acidity: The pKa of the tetrazole ring is comparable to that of a carboxylic acid (typically in the range of 4.5-5.1), allowing it to mimic the ionic interactions of a carboxylate at physiological pH.[4]
-
Increased Lipophilicity: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and improve oral absorption of drug candidates.[4]
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid moiety, leading to improved in vivo stability and a longer duration of action.[2]
-
Enhanced Target Binding: The diffuse charge distribution across the tetrazole ring can lead to more favorable interactions with biological targets compared to the more localized charge of a carboxylate.
The following diagram illustrates the bioisosteric relationship between a carboxylic acid and the 2H-tetrazol-2-yl acetic acid moiety.
Caption: General workflow for sartan synthesis using a tetrazole building block.
Protocol 1: Synthesis of 5-Aryl-2H-tetrazole-2-acetic Acids as Anti-inflammatory Agents
This protocol is adapted from the synthesis of potential superoxide scavengers and anti-inflammatory agents. [5]It involves the alkylation of a 5-aryl-2H-tetrazole with an ester of a haloacetic acid, followed by hydrolysis to yield the desired acetic acid derivative.
Step 1: N-Alkylation of 5-Aryl-2H-tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(4-hydroxyphenyl)-2H-tetrazole (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a slight excess of a base, for example, potassium carbonate (1.2 eq), to the solution.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(4-hydroxyphenyl)-2H-tetrazole-2-acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Hydrolysis to the Acetic Acid
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide (2.0 eq), and stir the mixture at room temperature.
-
Reaction: Monitor the hydrolysis by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Isolation: The product, 5-(4-hydroxyphenyl)-2H-tetrazole-2-acetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Compound | Starting Material | Yield (Alkylation) | Yield (Hydrolysis) | Biological Activity |
| 5-(4-hydroxyphenyl)-2H-tetrazole-2-acetic acid | 5-(4-hydroxyphenyl)-2H-tetrazole | ~75% | >90% | In vitro superoxide scavenger [5] |
| 5-(4-methoxyphenyl)-2H-tetrazole-2-acetic acid | 5-(4-methoxyphenyl)-2H-tetrazole | ~80% | >90% | In vitro superoxide scavenger [5] |
Protocol 2: Synthesis of a Tetrazolylpyrimidine Acetic Acid Derivative with Antiviral Activity
This protocol is based on the synthesis of {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, which has shown moderate in vitro activity against the H1N1 subtype of influenza A virus. [6] Step 1: Synthesis of 5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazole
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-mercapto-4,6-dimethylpyrimidine (1.0 eq) in an appropriate solvent.
-
Cyanogen Bromide Addition: Add a solution of cyanogen bromide (1.0 eq) to the reaction mixture.
-
Azide Addition: Subsequently, add sodium azide (1.1 eq) and a catalyst such as triethylamine hydrochloride.
-
Reaction: Stir the reaction mixture at room temperature until the formation of the tetrazole is complete, as monitored by TLC.
-
Isolation: Isolate the product by precipitation and filtration.
Step 2: N-Alkylation with Ethyl Bromoacetate and Hydrolysis
-
Alkylation: The synthesized 5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazole is then alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF, similar to the procedure described in Protocol 1, Step 1.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding acetic acid using a base like sodium hydroxide, followed by acidification, as detailed in Protocol 1, Step 2.
The final product, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, can then be purified and characterized.
Application Note 3: this compound Derivatives in Antimicrobial and Anticancer Drug Discovery
The versatility of the tetrazole scaffold extends to the development of antimicrobial and anticancer agents. [7]The this compound moiety can be incorporated into various heterocyclic systems to generate novel compounds with potent biological activities.
For instance, a series of tetrazole derivatives have been synthesized and shown to exhibit good antifungal activity. [8]In another study, 2-(1H-tetrazol-5-yl)acetic acid was used as a starting material to synthesize novel indole derivatives with potential antibacterial activity. [7] The general strategy involves using the carboxylic acid functionality of this compound for amide bond formation or other coupling reactions to link it to a pharmacologically active core.
Caption: General strategy for synthesizing antimicrobial/anticancer agents from this compound.
Conclusion
This compound and its derivatives are invaluable tools in the arsenal of medicinal chemists. Their role as metabolically stable and lipophilic bioisosteres of carboxylic acids has led to their successful incorporation into a wide range of therapeutic agents. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this versatile building block in the synthesis of next-generation pharmaceuticals. The continued exploration of new synthetic methodologies and the application of these tetrazole derivatives in diverse therapeutic areas will undoubtedly lead to the discovery of novel and improved medicines.
References
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- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. E-Journal of Chemistry, 6(S1), S459-S466.
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- Varlamov, A. V., Grudinin, D. G., & Chernyshev, A. I. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 70(11), 2235-2242.
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- De Clercq, E. (2002). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Antiviral Chemistry and Chemotherapy, 13(2), 87-95.
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- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATIONOF SOME 2-ARYLBENZOXAZOLE ACETIC ACID DERIVATIVES AS PROMISING ANTICANCER AGENTS.
- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2, 4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627-3636.
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- Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.
- Bakos, J., Gömöry, Á., & Keglevich, G. (2018). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2, 5-Disubstituted-2H-tetrazoles. ChemistrySelect, 3(42), 11849-11852.
- Seliverstova, I. N., Deeva, E. S., Kochetkov, S. N., & Rusinov, V. L. (2021). Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents. Asian Journal of Chemistry, 33(11), 2531-2544.
- Seliverstova, I. N., Deeva, E. S., Kochetkov, S. N., & Rusinov, V. L. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin, 70(11), 2251-2259.
- Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
- Demko, Z. P., & Sharpless, K. B. (2001). Microwave alkylation of lithium tetrazolate. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Li, J. R., Zhang, J. P., & Chen, X. M. (2012). 2-(5-Amino-2H-tetrazol-2-yl) acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173.
- Balasubramanian, S. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Ontario Institute of Technology.
- Bouissane, L., El Messaoudi, N., El Kazzouli, S., El Ammari, L., Essassi, E. M., & Al-Soud, Y. A. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl) Tetrazole. Molbank, 2018(2), M988.
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Application Notes & Protocols for the Development of Antimicrobial Agents Based on the 2H-Tetrazol-2-acetic acid Scaffold
Introduction: Addressing the Antimicrobial Resistance Crisis with Novel Scaffolds
The rise of antimicrobial resistance (AMR) represents a paramount threat to global health, with projections suggesting it could lead to 10 million deaths annually by 2050 if unaddressed.[1][2] This escalating crisis has rendered many first-line antibiotics ineffective, creating an urgent need for a continuous pipeline of novel antimicrobial agents.[1][3][4] The current antibacterial pipeline is insufficient to meet this challenge, necessitating the exploration of new chemical scaffolds that operate via novel mechanisms of action.[2][4][5]
Among the privileged structures in medicinal chemistry, nitrogen-rich heterocycles, particularly tetrazoles, have garnered significant attention.[6][7][8][9] The tetrazole ring, a five-membered ring with four nitrogen atoms and one carbon, is a key component in numerous FDA-approved drugs, including the antibacterial agents Ceftezole and Tedizolid.[6][10][11][12] Its unique physicochemical properties make it a valuable pharmacophore in drug design.[7][11][13]
This guide focuses on 2H-Tetrazol-2-acetic acid as a foundational scaffold for the development of new antimicrobial agents. We will provide the scientific rationale for its selection, detailed protocols for its synthesis and evaluation, and a strategic framework for structure-activity relationship (SAR) studies to optimize its antimicrobial potential.
Scientific Rationale: The Versatility of the Tetrazole Moiety
The strategic advantage of the tetrazole ring in drug design stems primarily from its function as a bioisostere of the carboxylic acid group.[8][10][13][14] This means it shares similar steric and electronic properties, allowing it to mimic carboxylic acids in biological systems while often improving metabolic stability and lipophilicity, which can enhance pharmacokinetic profiles.[11][13][14]
Hypothesized Mechanisms of Antimicrobial Action: While the precise mechanism of a novel compound requires empirical validation, tetrazole derivatives have been shown to exhibit antimicrobial activity through various pathways, including:
-
Enzyme Inhibition: Many antibacterial agents function by inhibiting essential bacterial enzymes. Tetrazole-containing compounds have been investigated as inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[15]
-
Disruption of Cellular Processes: The tetrazole moiety can be functionalized to interact with and disrupt other vital processes, such as protein synthesis or cell wall integrity.[8][16]
-
Membrane Interaction: The polarity and hydrogen-bonding capability of the tetrazole ring can be leveraged to design molecules that interact with and disrupt bacterial cell membranes.[9]
The this compound scaffold provides a chemically tractable starting point, with the acetic acid group offering a handle for further modification and the 5-position of the tetrazole ring allowing for the introduction of diverse substituents to modulate activity and specificity.
Application Notes: A Roadmap for Antimicrobial Development
This section provides a comprehensive, field-proven workflow for synthesizing, evaluating, and optimizing antimicrobial agents derived from the this compound core.
A. Synthesis Protocol: 5-Substituted-2H-tetrazole-2-acetic acids
This protocol describes a general and robust method for synthesizing the target compounds, adapted from established procedures for creating 5-aryl-2H-tetrazole-2-acetic acids.[17][18][19][20]
Step 1: Synthesis of 5-Aryl-1H-tetrazole
-
Reaction Setup: In a round-bottom flask, dissolve the desired aryl nitrile (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture, pour it into acidic water (e.g., 1M HCl), and collect the resulting precipitate by filtration. Wash the solid with water and dry to yield the 5-aryl-1H-tetrazole.
Step 2: N-Alkylation to form Ethyl 5-Aryl-2H-tetrazole-2-acetate
-
Reaction Setup: Suspend the 5-aryl-1H-tetrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone or DMF.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Causality: The base (K₂CO₃) deprotonates the tetrazole ring, and the resulting anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This reaction can produce both 1H and 2H isomers; separation may be required.
-
-
Reaction Conditions: Stir the mixture at room temperature for 8-16 hours. Monitor by TLC.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2H-isomer.
Step 3: Saponification to 5-Aryl-2H-tetrazole-2-acetic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq).
-
Reaction Conditions: Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of ~2.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final 5-aryl-2H-tetrazole-2-acetic acid product.
B. In Vitro Evaluation Protocols
The following protocols are standardized methods for determining the antimicrobial efficacy of the synthesized compounds.[21][22]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[23][24] The broth microdilution method is a gold standard for this determination.[22][25][26]
Materials:
-
Synthesized this compound derivative
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Rationale: CAMHB is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors.[27]
-
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a concentration of 1280 µg/mL.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25][28]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the Growth Control (inoculum, no compound). e. Well 12 serves as the Sterility Control (broth only).
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[24]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[24][25] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[29][30][31] It is determined as a follow-up to the MIC test.
Procedure:
-
Subculturing: Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these clear wells, plate a 10-20 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[30][31][32]
-
Insight: The ratio of MBC to MIC is an important indicator. An MBC/MIC ratio of ≤ 4 is generally considered evidence of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[30]
-
C. Structure-Activity Relationship (SAR) Exploration
The initial MIC/MBC data for the parent compound provides a baseline. The next critical phase is to synthesize and test a library of derivatives to understand the SAR and identify more potent analogs.[8][14]
Workflow for SAR Studies:
-
Identify Modification Sites: The primary site for modification on the this compound scaffold is the 5-position (the "R" group in the aryl ring).
-
Design a Library: Create a matrix of derivatives by varying the electronic and steric properties of the R-group. Include:
-
Electron-donating groups: -CH₃, -OCH₃
-
Electron-withdrawing groups: -Cl, -F, -CF₃, -NO₂
-
Steric bulk variations: Phenyl, naphthyl, different substitution patterns (ortho, meta, para).
-
-
Synthesize and Test: Synthesize each derivative using the protocol outlined above and determine its MIC and MBC against a panel of relevant Gram-positive and Gram-negative bacteria.
-
Analyze and Iterate: Correlate the observed antimicrobial activity with the chemical properties of the substituents. This analysis will guide the design of the next generation of compounds.
Hypothetical SAR Data Presentation:
| Compound ID | R-Group (at para position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC/MIC Ratio |
| TAA-01 | -H | 32 | >64 | 2 |
| TAA-02 | -Cl | 8 | 32 | 2 |
| TAA-03 | -OCH₃ | 64 | >64 | 4 |
| TAA-04 | -CF₃ | 4 | 16 | 1 |
| TAA-05 | -NO₂ | 16 | 64 | 2 |
This table illustrates how systematic modification can reveal trends. For instance, the hypothetical data suggests that electron-withdrawing groups at the para position enhance activity, particularly against Gram-positive bacteria.
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Application Note & Protocols: Evaluating the Anti-inflammatory Properties of 2H-Tetrazol-2-acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, necessitating the development of safer and more effective therapeutic agents.
2H-Tetrazol-2-acetic acid derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry. The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, sharing similar pKa values and a planar structure.[1][2] This substitution can enhance metabolic stability, improve membrane permeability, and modulate the pharmacological profile of a molecule, making these derivatives attractive candidates for the design of novel anti-inflammatory drugs. This guide provides a detailed overview of their mechanism of action and comprehensive protocols for evaluating their anti-inflammatory potential.
Part 1: Mechanism of Action - Targeting the Inflammatory Cascade
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory response. The principal targets are the enzymes responsible for the synthesis of prostaglandins and leukotrienes from arachidonic acid, as well as the production of pro-inflammatory cytokines.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized via two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (PGs) and thromboxanes. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] Many tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[1][5][6] The goal of selective COX-2 inhibition is to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
-
-
Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs), which are potent mediators of inflammation, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells.[7][8] Compounds that can dually inhibit both COX and LOX pathways are of significant therapeutic interest as they may offer a broader spectrum of anti-inflammatory activity and a potentially safer profile.[3][7]
Modulation of Pro-inflammatory Cytokines
Beyond eicosanoid synthesis, chronic inflammation is sustained by a network of pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal players in this process, promoting the recruitment of inflammatory cells and amplifying the inflammatory cascade. Several studies have demonstrated that tetrazole-containing compounds can effectively suppress the production of TNF-α and IL-6 in cellular models of inflammation, suggesting an additional mechanism for their anti-inflammatory action.[5][6]
The diagram below illustrates the arachidonic acid cascade and the key intervention points for this compound derivatives.
Caption: Overall experimental workflow for evaluating anti-inflammatory agents.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol determines the 50% inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2, allowing for the assessment of both potency and selectivity.
-
Principle: The assay measures the peroxidase activity of COX. PGG₂, formed from arachidonic acid by the cyclooxygenase activity, is reduced to PGH₂, a reaction that involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The rate of color development is proportional to the enzyme activity. [9]* Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Heme
-
TMPD (chromogen)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference standards (e.g., Celecoxib, Indomethacin)
-
96-well microplate and plate reader (590 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents in Tris-HCl buffer. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of Tris-HCl buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of test compound solution at various concentrations (or vehicle for control).
-
-
Incubation: Gently mix and incubate the plate at 37°C for 5 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, add 10 µL of Arachidonic Acid solution to each well.
-
Color Development: Immediately add 10 µL of TMPD solution to each well.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
In Vitro Protocol: Cytokine Release Assay in RAW 264.7 Macrophages
This protocol assesses the ability of test compounds to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the expression and release of pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). [10][11]* Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference standard (e.g., Dexamethasone)
-
MTT or similar cell viability assay kit
-
TNF-α and IL-6 ELISA kits
-
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the in vivo efficacy of anti-inflammatory agents against acute inflammation. [2][12][13][14]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The increase in paw volume is a quantifiable measure of inflammation. [15]The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and a reference standard (e.g., Diclofenac, 10 mg/kg)
-
Plebthysmometer (for measuring paw volume)
-
Oral gavage needles
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in water)
-
Group II: Reference Standard (e.g., Diclofenac)
-
Group III, IV, etc.: Test compound at different doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Part 3: Data Presentation & Interpretation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: In Vitro COX Inhibition Profile of this compound Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |
| Derivative A | 50.2 | 0.23 | 218.3 |
| Derivative B | >100 | 1.5 | >66.7 |
| Derivative C | 15.8 | 12.4 | 1.3 |
| Celecoxib (Ref.) | 15.0 | 0.045 | 333.3 |
| Indomethacin (Ref.) | 0.1 | 0.9 | 0.11 |
-
Interpretation: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic. Derivative A shows high potency and selectivity for COX-2, comparable to Celecoxib.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control (10 mL/kg) | 0.85 ± 0.06 | - |
| Derivative A (50 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Derivative B (50 mg/kg) | 0.55 ± 0.05 | 35.3% |
| Diclofenac (10 mg/kg) | 0.41 ± 0.03* | 51.8% |
*p < 0.05 compared to Vehicle Control
-
Interpretation: The percentage inhibition reflects the in vivo efficacy of the compounds. Derivative A demonstrates significant anti-inflammatory activity, comparable to the standard drug Diclofenac, validating its in vitro profile.
References
- Saeed, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
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Lamie, P. F., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
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ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
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Taylor & Francis Online. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. [Link]
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ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
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NIH. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
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PubMed. (n.d.). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. [Link]
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El-Damasy, D. A., et al. (2019). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances. [Link]
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Application Notes and Protocols: The Strategic Role of 2H-Tetrazol-2-acetic acid in the Design of Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Renin-Angiotensin System and the Quest for Superior Antagonists
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Its primary effector, angiotensin II, exerts its potent vasoconstrictive effects through the angiotensin II type 1 (AT1) receptor. Consequently, blocking this interaction has become a cornerstone of modern antihypertensive therapy. Angiotensin II Receptor Blockers (ARBs), also known as "sartans," are a class of drugs that selectively antagonize the AT1 receptor, offering a highly effective and well-tolerated treatment for hypertension and related cardiovascular diseases.[1]
A key structural feature of many potent ARBs is an acidic moiety that mimics the C-terminal carboxylic acid of angiotensin II, enabling strong interaction with the AT1 receptor.[2] While early antagonists utilized a carboxylic acid group, the pursuit of enhanced pharmacological properties led to the exploration of bioisosteric replacements. The 5-substituted 1H-tetrazole ring has emerged as a superior surrogate for the carboxylic acid group in this context. This application note delves into the rationale and practical application of incorporating the 2H-tetrazol-2-acetic acid moiety and its derivatives in the design and synthesis of next-generation angiotensin II receptor antagonists.
The this compound Moiety: A Bioisosteric Advantage
The concept of bioisosterism, the substitution of a chemical group with another that retains the original biological activity, is a powerful strategy in drug design. The this compound group serves as an effective bioisostere for a carboxylic acid for several key reasons:
-
Comparable Acidity: The tetrazole ring possesses a pKa value (approximately 4.5-4.9) very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with receptor targets.[2]
-
Enhanced Metabolic Stability: Carboxylic acids are susceptible to in vivo metabolism, particularly phase II conjugation to form acyl glucuronides. These metabolites can be unstable and have been associated with toxicity. The tetrazole ring is significantly more resistant to such metabolic transformations, leading to a more stable and predictable pharmacokinetic profile.[3][4]
-
Delocalized Charge and Increased Lipophilicity: The negative charge on the deprotonated tetrazole ring is delocalized over four nitrogen atoms, which can lead to more favorable interactions within the receptor binding pocket compared to the more localized charge of a carboxylate.[3] Additionally, the tetrazole moiety generally imparts greater lipophilicity than a carboxylic acid, which can favorably influence a drug's absorption and distribution.[5]
-
Structural Mimicry: The planar structure of the tetrazole ring effectively mimics the geometry of the carboxylate group, allowing it to occupy the same binding subsite within the AT1 receptor.[2]
Caption: General synthetic workflow for an ARB with a this compound moiety.
Step-by-Step Methodology:
Step 1: Synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole
-
To a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 2N HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
Step 2: Synthesis of Ethyl 2-(5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-yl)acetate (N2-Alkylation)
Rationale for Regioselectivity: The N-alkylation of 5-substituted tetrazoles can yield both N1 and N2 isomers. To favor the desired N2 isomer, polar aprotic solvents and specific bases are often employed. The less sterically hindered N2 position is kinetically favored under these conditions.
-
Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (1 equivalent) in anhydrous acetone.
-
Add potassium carbonate (1.2 equivalents) and stir the suspension for 30 minutes at room temperature.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the N2-alkylated product. [5] Step 3: Coupling with L-Valine Methyl Ester
-
To a solution of ethyl 2-(5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-yl)acetate (1 equivalent) in DMF, add L-valine methyl ester hydrochloride (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours.
-
Cool the mixture and pour it into a mixture of ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary. [6] Step 4: Hydrolysis to the Final ARB
-
Dissolve the product from Step 3 in a mixture of methanol and water.
-
Add lithium hydroxide (or sodium hydroxide) (3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture to remove methanol and dilute with water.
-
Acidify the aqueous solution with 1N HCl to a pH of 3-4 to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final this compound-containing ARB.
Structure-Activity Relationship (SAR)
The potency of ARBs is highly dependent on the nature and position of various substituents. The following table summarizes key SAR findings for ARBs incorporating a biphenyl tetrazole moiety.
| Position of Variation | Modification | Impact on AT1 Receptor Affinity | Reference |
| Biphenyl Moiety | Tetrazole at ortho-position | Essential for high affinity | [7] |
| Carboxylic acid at ortho-position | Potent, but generally less so than tetrazole | [7] | |
| Alkyl chain length at the other phenyl ring | Optimal length of 3-4 carbons (e.g., n-butyl in Losartan) | [8] | |
| Imidazole/Heterocycle | Hydroxymethyl group | Contributes to binding | [8] |
| Carboxylic acid group | Generally increases potency (e.g., EXP3174, the active metabolite of Losartan) | [9] | |
| Tetrazole Acetic Acid Moiety | N2-alkylation | Generally more potent than N1-isomer | [9] |
| Esterification of the acetic acid | Creates a prodrug for improved oral bioavailability | [10] |
SAR Visualization:
Caption: Key pharmacophoric elements of a typical biphenyl tetrazole ARB.
Pharmacological Evaluation
The pharmacological activity of newly synthesized ARBs must be thoroughly characterized. This involves in vitro assessment of receptor binding affinity and in vivo evaluation of antihypertensive efficacy.
Protocol 2: In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Unlabeled Angiotensin II (for non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or unlabeled Angiotensin II for non-specific binding, or buffer for total binding), 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the measurement of blood pressure in a common animal model of hypertension to assess the in vivo efficacy of a test compound.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method. Train the animals to the procedure for several days to minimize stress-induced fluctuations.
-
Group the animals and administer the test compound or vehicle orally by gavage.
-
Measure SBP at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action.
-
For more continuous and accurate measurements, direct arterial cannulation can be performed in anesthetized or conscious, freely moving rats. A catheter is implanted in the carotid or femoral artery and connected to a pressure transducer.
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the effects of the test compound to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
-
A dose-response study can be conducted to determine the ED50 of the compound.
Characterization and Purification
HPLC Purification:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification and analysis of synthesized ARBs.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-254 nm). [11] NMR Characterization:
1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compounds, particularly for verifying the N2-alkylation of the tetrazole ring.
-
1H NMR: The chemical shift of the methylene protons of the acetic acid moiety will differ between the N1 and N2 isomers. In the 2H-isomer, these protons typically appear at a distinct chemical shift. [12]* 13C NMR: The chemical shift of the tetrazole carbon is also diagnostic of the substitution pattern. The carbon in the N2-substituted tetrazole is typically deshielded (appears at a higher ppm value) compared to the N1-isomer. [12]
Conclusion
The use of the this compound moiety represents a successful application of bioisosterism in the design of angiotensin II receptor antagonists. This functional group provides the necessary acidity for receptor binding while offering significant advantages in terms of metabolic stability and pharmacokinetic properties compared to a carboxylic acid. The synthetic and analytical protocols provided in this guide offer a framework for the design, synthesis, and evaluation of novel ARBs based on this important pharmacophore.
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Natchus, M. G., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. PubMed. [Link]
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Verho, M., et al. (2009). New and Improved Manufacturing Process for Valsartan. ACS Publications. [Link]
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Bentham Science Publishers. (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]
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Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. [Link]
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Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
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Kurtz, T. W., & Kajiya, T. (2012). of ARBs that inhibit binding by 50% of radioactively labeled... ResearchGate. [Link]
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Kamble, V. A., et al. (2015). Synthesis and Characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl. ResearchGate. [Link]
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TÜBİTAK Academic Journals. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. TÜBİTAK Academic Journals. [Link]
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Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. [Link]
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Kamble, R., et al. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate. [Link]
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El-Gindy, A., et al. (2011). Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations. PMC. [Link]
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Duncia, J. V., et al. (1992). Nonpeptide Angiotensin II Receptor Antagonists: Synthetic and Computational Chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- Yl]phenyl]methyl]imidazole Derivatives and Their in Vitro Activity. PubMed. [Link]
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MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
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RSC Publishing. (2022). Regioselective β-organoseleno/α-,N2-tetrazole addition to alkenes. [Link]
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Damu, G. L. V., et al. (2014). Experimental vs. predicted IC 50 values and docking scores of losartan and compound V8. ResearchGate. [Link]
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ResearchGate. (2005). 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [Link]
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PubChem. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. [Link]
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Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Zhao, J., et al. (2013). (PDF) Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure of possible isomers of the losartan anion (1): antiperiplanar...[Link]
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Koren, A., & Gaponik, P. N. (1990). Selective N(2) alkylation of tetrazole and 5-substituted tetrazoles by alcohols. DeepDyve. [Link]
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protocol for the synthesis of 5-aryl-2H-tetrazole-2-acetic acids.
An Application Note for Researchers and Drug Development Professionals
Protocol for the Synthesis of 5-Aryl-2H-tetrazole-2-acetic Acids
This guide provides a comprehensive, two-part protocol for the synthesis of 5-aryl-2H-tetrazole-2-acetic acids, a class of compounds of significant interest in medicinal chemistry. These molecules are often utilized as bioisosteric replacements for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of drug candidates.[1][2]
The synthesis is approached in two primary stages:
-
Formation of the 5-Aryl-1H-tetrazole Core: Achieved through a robust [3+2] cycloaddition reaction.
-
Regioselective N2-Alkylation: Installation of the acetic acid moiety onto the N2 position of the tetrazole ring, followed by hydrolysis.
This document outlines the mechanistic basis for each step, provides detailed experimental procedures, and discusses critical parameters for ensuring a successful and high-yield synthesis.
Overall Synthetic Workflow
The transformation from an aryl nitrile to the final 5-aryl-2H-tetrazole-2-acetic acid is a sequential process. The workflow begins with the formation of the heterocyclic core, which is then functionalized in a subsequent step to yield the target acid.
Caption: Overall workflow for the synthesis of 5-aryl-2H-tetrazole-2-acetic acids.
Part A: Synthesis of the 5-Aryl-1H-tetrazole Intermediate
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an aryl nitrile and sodium azide.[3] This reaction constructs the 5-substituted 1H-tetrazole ring system. While this cycloaddition can proceed thermally, the high activation energy often necessitates harsh conditions.[4] The use of a catalyst facilitates the reaction under milder conditions, improving yields and safety.
Mechanistic Insight: The Role of Catalysis
The mechanism involves the activation of the nitrile by a catalyst, which enhances the electrophilicity of the cyanide carbon, making it more susceptible to nucleophilic attack by the azide ion.[5] In the case of amine salt catalysis (e.g., triethylammonium chloride), the proton from the amine salt is thought to activate the nitrile. The reaction proceeds through an imino azide intermediate, which then undergoes cyclization to form the tetrazole ring.[6] Various catalysts, including Lewis acids like zinc salts and transition metal complexes, operate by coordinating to the nitrile nitrogen, thereby activating the triple bond.[1][7]
Experimental Protocol: Amine Salt-Catalyzed [3+2] Cycloaddition
This protocol is adapted from established methods utilizing triethylammonium chloride as an effective and readily available catalyst.[6][8]
Materials & Reagents
| Reagent/Material | Molar Equiv. | Example Quantity | Purpose |
| Aryl Nitrile (e.g., Benzonitrile) | 1.0 | 10.3 g (100 mmol) | Starting Material |
| Sodium Azide (NaN₃) | 1.2 - 1.5 | 8.5 g (130 mmol) | Azide Source |
| Triethylammonium Chloride | 1.3 | 17.9 g (130 mmol) | Catalyst |
| Toluene | - | 200 mL | Solvent |
| Hydrochloric Acid (3M) | - | As needed | Acidification for workup |
| Ethyl Acetate | - | As needed | Extraction Solvent |
| Deionized Water | - | As needed | Washing |
| Brine | - | As needed | Washing |
| Anhydrous Sodium Sulfate | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile (1.0 eq), sodium azide (1.3 eq), triethylammonium chloride (1.3 eq), and toluene.
-
Scientist's Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas (use ceramic or plastic) and heavy metals.[9]
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly add water to the flask to dissolve the solids. Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the sodium tetrazolate salt. Wash the aqueous layer with ethyl acetate or toluene to remove any unreacted nitrile.
-
Product Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 3M HCl. The 5-aryl-1H-tetrazole will precipitate as a solid.
-
Causality: The tetrazole ring is acidic. In basic or neutral media, it exists as the water-soluble tetrazolate anion. Acidification protonates the ring, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Part B: Regioselective N2-Alkylation and Hydrolysis
Alkylation of the 5-aryl-1H-tetrazole intermediate presents a regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the tetrazole ring.[10] For the synthesis of the target compound, N2-alkylation is required.
Controlling Regioselectivity
The ratio of N1 to N2 alkylation products is influenced by several factors, including the steric and electronic nature of the substituent at the 5-position, the alkylating agent, solvent polarity, and the counter-ion present.[11] Generally, N2-alkylation is favored under basic conditions with polar aprotic solvents. The use of a base like triethylamine in acetonitrile has been shown to be highly effective for directing the alkylation to the N2 position.[12]
Caption: Regioselectivity in the alkylation of 5-aryl-1H-tetrazoles.
Experimental Protocol: N2-Alkylation and Saponification
This protocol first describes the synthesis of the methyl ester, followed by its hydrolysis to the final carboxylic acid.[12]
Materials & Reagents
| Reagent/Material | Molar Equiv. | Example Quantity | Purpose |
| 5-Aryl-1H-tetrazole | 1.0 | 14.6 g (100 mmol) | Starting Material |
| Methyl Chloroacetate | 1.1 | 12.0 g (110 mmol) | Alkylating Agent |
| Triethylamine (Et₃N) | 1.1 | 11.1 g (110 mmol) | Base |
| Acetonitrile (MeCN) | - | 250 mL | Solvent |
| Sodium Hydroxide (NaOH) | 2.0 | 8.0 g (200 mmol) | Hydrolysis Reagent |
| Methanol / Water | - | 1:1 mixture | Hydrolysis Solvent |
| Hydrochloric Acid (3M) | - | As needed | Acidification |
Step-by-Step Procedure
-
N2-Alkylation: In a round-bottom flask, dissolve the 5-aryl-1H-tetrazole (1.0 eq) in acetonitrile. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add methyl chloroacetate (1.1 eq) dropwise to the solution. Heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction by TLC until the starting tetrazole is consumed.[12]
-
Isolation of Ester Intermediate: Cool the reaction mixture and remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, (5-aryl-tetrazol-2-yl)-acetic acid methyl ester, can be purified by recrystallization from a suitable solvent like n-hexane.[12]
-
Ester Hydrolysis (Saponification): Dissolve the purified ester intermediate in a 1:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete conversion of the ester.
-
Final Product Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 3M HCl. The final product, 5-aryl-2H-tetrazole-2-acetic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the acetic acid methylene protons (a singlet, typically around 5.5-6.0 ppm) and the aromatic protons.[12]
-
¹³C NMR: To identify the carbonyl carbon of the carboxylic acid and the carbons of the aryl and tetrazole rings.
-
FT-IR: To observe the characteristic C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the O-H stretch.[12]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
References
-
Reaction mechanism for tetrazole via [3+2] cycloaddition . ResearchGate. Available from: [Link]
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles . Taylor & Francis Online. Available from: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements . Royal Society of Chemistry. Available from: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex . PubMed Central. Available from: [Link]
-
Novel Synthesis of 5-Substituted Tetrazoles from Nitriles . Synthesis. Available from: [Link]
-
Synthesis of 1H-tetrazoles . Organic Chemistry Portal. Available from: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid . PubMed Central. Available from: [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media . ACS Publications. Available from: [Link]
-
A Study of Alkylation Regioselectivity of 5-Substituted Tetrazoles with Chloroacetamides . Springer. Available from: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate . ACS Publications. Available from: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents . ACS Publications. Available from: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation . Royal Society of Chemistry. Available from: [Link]
-
Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid . PrepChem.com. Available from: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents . PubMed. Available from: [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation . ResearchGate. Available from: [Link]
-
2H-Tetrazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl) . SEDICI. Available from: [Link]
-
Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from . TÜBİTAK Academic Journals. Available from: [Link]
-
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines . ACS Publications. Available from: [Link]
-
(PDF) A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester . ResearchGate. Available from: [Link]
-
(PDF) Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient ... . ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives . MDPI. Available from: [Link]
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- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2H-Tetrazol-2-acetic Acid as a Versatile Building Block for Novel Agrochemicals
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. 2H-Tetrazol-2-acetic acid has emerged as a highly valuable building block in this endeavor. Its unique physicochemical properties, particularly its function as a bioisostere of carboxylic acid, offer a strategic advantage in designing next-generation fungicides, herbicides, and plant growth regulators.[1][2][3] This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and practical application in the rational design of agrochemical candidates. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for the characterization and evaluation of the resulting compounds.
Introduction: The Strategic Advantage of the Tetrazole Moiety
This compound is a white crystalline solid featuring a stable tetrazole ring N-substituted with an acetic acid group.[4] The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is the cornerstone of this molecule's utility.[2] In medicinal and agricultural chemistry, the tetrazole group is widely recognized as a bioisostere of the carboxylic acid functional group.[1][5][6] This means it mimics the steric and electronic properties of a carboxylate at physiological pH, but offers significant advantages:
-
Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, potentially leading to longer-lasting activity in the field.[1]
-
Improved Lipophilicity: Compared to the more polar carboxylate group, the tetrazole moiety can increase the lipophilicity of a molecule, which may improve its ability to penetrate biological membranes, such as the cell walls of fungi or the cuticles of plant leaves.[1]
-
Modulated Acidity: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[2][5]
-
Structural Versatility: The acetic acid portion of the molecule provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the straightforward construction of diverse chemical libraries.[7]
These attributes make this compound an ideal starting point for creating agrochemicals with potentially improved bioavailability, stability, and efficacy.[3]
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 21743-64-6 | [4] |
| Molecular Formula | C₃H₄N₄O₂ | [4] |
| Molecular Weight | 128.09 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | Not specified (Decomposes) | |
| Boiling Point | 381.1°C at 760 mmHg | [4] |
| Density | 1.78 g/cm³ | [4] |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| pKa | ~4.89 (Comparable to propanoic acid) | [2] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Tetrazole compounds can be energetic; avoid excessive heating or grinding.[5]
-
Store in a cool, dry place away from strong oxidizing agents.
General Workflow for Agrochemical Development
The strategic use of this compound as a building block follows a logical progression from initial synthesis to biological evaluation. This workflow ensures a systematic approach to discovering novel agrochemical candidates.
Caption: Workflow for developing agrochemicals using this compound.
Application Protocol 1: Synthesis of a Novel Fungicide Candidate
This protocol details the synthesis of a hypothetical fungicide candidate, leveraging the this compound scaffold coupled with a substituted benzothiazole moiety, a known pharmacophore in antifungal agents.[8]
Objective: To synthesize 2-(2-(1,3-benzothiazol-2-ylthio)acetamido)-2-(2H-tetrazol-2-yl)acetic acid as a potential inhibitor of fungal cell wall synthesis.
Reaction Scheme:
Caption: Amide coupling to form a potential fungicide.
Materials:
-
This compound (1.0 eq)
-
2-Mercaptobenzothiazole (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 2-Mercaptobenzothiazole (1.0 eq) in anhydrous DMF.
-
Causality: DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the coupling reaction. A nitrogen atmosphere prevents side reactions with atmospheric moisture.
-
-
Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add HOBt (1.1 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid group of the tetrazole acetic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the reaction by forming an active ester, which is less prone to side reactions.
-
-
Coupling: Add DIPEA (2.5 eq) dropwise to the reaction mixture. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Causality: Water is added to precipitate the crude product and dissolve water-soluble byproducts. Ethyl acetate is a water-immiscible organic solvent used to extract the desired product from the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes any unreacted basic compounds like DIPEA. The NaHCO₃ wash removes unreacted acidic starting material and HOBt. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: MgSO₄ is a drying agent that removes trace amounts of water. Evaporation of the solvent yields the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Causality: Chromatography separates the target compound from any remaining impurities based on polarity, yielding the pure fungicide candidate.
-
Application Protocol 2: Synthesis of a Novel Herbicide Candidate
This protocol describes the synthesis of a 5-substituted tetrazole derivative, a class of compounds that has shown herbicidal activity.[3][5] The synthesis starts from a nitrile and uses a [3+2] cycloaddition reaction.
Objective: To synthesize 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)acetic acid as a potential inhibitor of a key plant enzyme.
Materials:
-
4-Chlorobenzonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc bromide (ZnBr₂) (0.5 eq)
-
Water/Isopropanol mixture (1:1)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)/Water
Step-by-Step Protocol:
-
Part A: Tetrazole Ring Formation
-
In a round-bottom flask, combine 4-chlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq) in a 1:1 mixture of water and isopropanol.
-
Causality: This is a zinc-catalyzed [3+2] cycloaddition of the azide to the nitrile, which is a common and effective method for forming 5-substituted tetrazoles.[1] Zinc bromide acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the azide.
-
-
Heat the mixture to reflux (approx. 90-100°C) for 24 hours. Monitor by TLC.
-
Cool the reaction, acidify with 2M HCl to pH ~2 to protonate the tetrazole, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 5-(4-chlorophenyl)-2H-tetrazole.
-
-
Part B: N-Alkylation
-
Dissolve the 5-(4-chlorophenyl)-2H-tetrazole (1.0 eq) from Part A in anhydrous acetonitrile. Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Causality: Potassium carbonate is a base that deprotonates the tetrazole, forming a nucleophilic anion. This anion then displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction to form the N-alkylated product. This reaction will produce a mixture of N1 and N2 isomers, which will need to be separated.
-
-
Heat the mixture to reflux for 6-8 hours.
-
Cool, filter off the K₂CO₃, and concentrate the filtrate. Purify by column chromatography to isolate the desired N2 isomer, ethyl 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)acetate.
-
-
Part C: Ester Hydrolysis
-
Dissolve the isolated ester from Part B in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir at room temperature for 4 hours.
-
Causality: LiOH is a strong base that saponifies (hydrolyzes) the ethyl ester to the corresponding carboxylic acid.
-
-
Acidify the mixture with 1M HCl to pH ~2. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate to yield the final herbicide candidate, 2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)acetic acid.
-
Analytical Characterization
For every synthesized compound, rigorous structural confirmation is a cornerstone of scientific integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of protons and their chemical environment. For the fungicide candidate, one would expect to see signals for the benzothiazole and tetrazole protons, as well as the methylene protons of the acetic acid linker.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. For the herbicide candidate, one would look for the characteristic C=O stretch of the carboxylic acid and the C=N and N=N stretches associated with the tetrazole ring.
-
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel agrochemicals. Its ability to act as a metabolically stable bioisostere for carboxylic acids provides a rational pathway to modulate the physicochemical properties of lead compounds, potentially enhancing their efficacy, stability, and bioavailability.[1][3] The protocols outlined in this guide demonstrate practical and adaptable methods for incorporating this valuable scaffold into diverse molecular frameworks, paving the way for the discovery of the next generation of fungicides and herbicides.
References
-
ResearchGate. Drugs in the Tetrazole Series. Available from: [Link]
-
National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
PubMed. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Available from: [Link]
-
Wikipedia. Tetrazole. Available from: [Link]
Sources
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- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. Buy 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- | 93789-15-2 [smolecule.com]
- 8. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Strategies for the N-Alkylation of Tetrazoles
Introduction: The Strategic Importance of N-Alkylated Tetrazoles
The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry.[1][2][3] Its unique electronic properties and steric profile make it an effective bioisosteric replacement for the carboxylic acid group, a substitution often employed to enhance metabolic stability, improve lipophilicity, and fine-tune pharmacokinetic profiles.[1][3][4][5][6] N-Alkylation of the tetrazole nucleus is a critical synthetic transformation that further expands the chemical space, allowing for the modulation of the molecule's physicochemical properties and the introduction of key binding motifs. This modification is integral to the synthesis of numerous marketed drugs, including the antihypertensive agent Losartan.[5]
However, the alkylation of 5-substituted 1H-tetrazoles presents a significant regioselectivity challenge. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to two distinct regioisomers with potentially different biological activities and physical properties. This guide provides an in-depth analysis of the factors governing this regioselectivity and presents detailed, field-proven protocols for three common N-alkylation methodologies, enabling researchers to make informed decisions and achieve desired synthetic outcomes.
Mechanistic Rationale: Understanding and Controlling N1 vs. N2 Regioselectivity
The outcome of a tetrazole alkylation reaction is not arbitrary; it is governed by a confluence of factors including the reaction mechanism, steric hindrance, and the nature of the reaction medium. A foundational understanding of these principles is essential for predictable and successful synthesis.
5-Substituted tetrazoles exist as a mixture of two tautomeric forms: the 1H- and 2H-tautomers, with the 1H form generally being predominant in solution.[4][6] Deprotonation with a base generates a delocalized tetrazolate anion, which possesses two nucleophilic nitrogen centers available for electrophilic attack.
Several key factors dictate the preferred site of alkylation:
-
Reaction Mechanism & Electrophile Nature : The regioselectivity is strongly influenced by whether the reaction proceeds through an SN1 or SN2 mechanism.[7][8] Reactions with secondary or tertiary alkyl halides, which can form stable carbocations (SN1-like), often show a preference for the N1 position due to its higher electron density. Conversely, reactions with primary alkyl halides, which favor a direct displacement (SN2) mechanism, tend to yield the N2-isomer as the major product, often attributed to reduced steric hindrance at this position.[7][8]
-
Counter-ion : The cation from the base used for deprotonation plays a crucial role. Smaller, harder cations like Li⁺ have been shown to coordinate more tightly with the N1 position, effectively blocking it and favoring N2-alkylation under certain conditions. However, other studies report that using lithium tetrazolate salts can suppress N2-alkylation, leading to purer N1-substituted products, highlighting the complexity and condition-dependency of this effect.[9][10]
-
Solvent : The solvent impacts the state of the tetrazolate anion.[11] Polar aprotic solvents like DMF or acetonitrile can create "free" anions, while other conditions might favor contact or solvent-separated ion pairs, each having a distinct reactivity profile that alters the N1/N2 ratio.
-
Steric Hindrance : Bulky substituents at the C5 position of the tetrazole or on the alkylating agent can sterically hinder attack at the adjacent N1 position, thereby favoring alkylation at the more accessible N2 position.[12]
-
Temperature : Higher reaction temperatures have been observed to favor the formation of the N1-substituted isomer in some systems.[11]
Experimental Protocols
The choice of methodology is dictated by the nature of the alkylating agent, the desired regioisomer, and the scale of the reaction. Below are three robust protocols, each with distinct advantages.
Protocol 1: Classical Alkylation with Alkyl Halides
This is the most direct and widely used method for introducing simple alkyl groups. It often produces a mixture of N1 and N2 isomers, which must be separated chromatographically. The ratio is highly dependent on the reaction conditions.
Causality: This protocol relies on the deprotonation of the tetrazole by a moderate base to form the nucleophilic tetrazolate anion, which then displaces a halide from the alkylating agent in a nucleophilic substitution reaction. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively solvates the cation while leaving the anion relatively free to react.
Step-by-Step Methodology:
-
Preparation: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq).[4][13]
-
Reaction: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating (40-60 °C) can be applied to accelerate reactions with less reactive halides.
-
Work-up: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude mixture of isomers by column chromatography on silica gel to isolate the N1 and N2 products.
Self-Validation: The identity and ratio of the isolated isomers must be confirmed by NMR spectroscopy. As a reliable diagnostic tool, the ¹³C NMR chemical shift of the C5 carbon is significantly more deshielded (further downfield) in the N2-isomer compared to the N1-isomer, typically by 9-12 ppm.[4]
Protocol 2: The Mitsunobu Reaction
The Mitsunobu reaction is the method of choice for alkylating tetrazoles with primary and especially secondary alcohols. It is superior for installing sterically hindered or chiral secondary alkyl groups, proceeding with a predictable inversion of stereochemistry at the alcohol's carbon center.[13][14][15][16] This reaction generally favors the formation of the N2-isomer.[13]
Causality: This reaction does not involve a simple deprotonation. Instead, triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) react to form a phosphonium salt. The alcohol adds to this species, and subsequent deprotonation by the tetrazolate anion forms an alkoxyphosphonium salt. The tetrazolate then acts as the nucleophile, displacing triphenylphosphine oxide in an SN2 fashion, leading to the alkylated product and inversion of configuration.
Step-by-Step Methodology:
-
Preparation: Dissolve the 5-substituted-1H-tetrazole (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reaction: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Caution: This addition is often exothermic.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate by-products. Direct purification by column chromatography is the most common method.
Self-Validation: Besides NMR confirmation of the N1/N2 structure, if a chiral secondary alcohol was used, the stereochemical outcome (inversion) can be confirmed by polarimetry or chiral HPLC analysis, comparing the product to a known standard if available.
Protocol 3: Phase-Transfer Catalysis (PTC)
PTC is a highly efficient and scalable method that is particularly amenable to industrial applications. It utilizes a biphasic system to bring the aqueous-soluble tetrazolate anion into an organic phase where it can react with an alkyl halide.[17] This "green chemistry" approach often uses inexpensive inorganic bases and simplifies work-up.[18]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The TBAB cation pairs with the tetrazolate anion, forming a lipophilic ion pair that is soluble in the organic phase. This ion pair migrates into the organic solvent, where the tetrazolate anion is highly reactive ("naked anion") and readily reacts with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle.
Step-by-Step Methodology:
-
Preparation: Combine the 5-substituted-1H-tetrazole (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in an organic solvent such as toluene or dichloromethane (approx. 0.5 M).
-
Reaction: Add an aqueous solution of a base (e.g., 20% w/v NaOH) to the organic mixture.
-
Monitoring: Stir the biphasic mixture vigorously at room temperature to ensure efficient interfacial contact. Monitor the reaction by TLC or LC-MS (sampling from the organic layer). The reaction is often complete within 1-6 hours.
-
Work-up: Stop the stirring and allow the layers to separate.
-
Extraction: Collect the organic layer and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary, although this method can sometimes yield a single isomer in high purity.
Self-Validation: The efficiency of the PTC reaction can be validated by achieving high conversion with a sub-stoichiometric amount of catalyst. Product identity and isomeric purity are confirmed using the standard NMR and LC-MS techniques described previously.
Data Summary and Characterization
| Methodology | Typical Alkylating Agent | Common Regioselectivity | Advantages | Disadvantages |
| Classical (Alkyl Halide) | Primary & secondary alkyl halides | Mixture of N1 and N2 | Simple setup, widely applicable. | Often gives isomeric mixtures requiring separation; may require harsh conditions. |
| Mitsunobu Reaction | Primary & secondary alcohols | N2-selective[13] | Excellent for secondary alcohols; stereospecific (inversion); mild conditions.[13][14] | Expensive reagents; difficult by-product removal; requires anhydrous conditions.[15] |
| Phase-Transfer Catalysis | Primary & activated alkyl halides | Varies with conditions | Scalable, mild conditions, uses inexpensive bases, simple work-up.[18] | Requires vigorous stirring; catalyst may need to be removed. |
Conclusion
The N-alkylation of tetrazoles is a versatile and essential transformation in the synthesis of biologically active molecules. Successful execution hinges on a rational choice of methodology based on the specific molecular target and an understanding of the factors that control regioselectivity. The classical alkyl halide approach offers simplicity, the Mitsunobu reaction provides control over stereochemistry and access to secondary N-alkyl groups, while Phase-Transfer Catalysis presents a scalable and green alternative. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can navigate the complexities of tetrazole alkylation to efficiently advance their drug discovery and development programs.
References
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Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 26(14), 2687-2694. Available at: [Link]
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Cimarelli, C., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Purchase, C. F., & White, A. D. (1996). ALKYLATION OF TETRAZOLES USING MITSUNOBU CONDITIONS. SYNTHETIC COMMUNICATIONS, 26(14), 2687-2694. Available at: [Link]
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Cimarelli, C., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. Available at: [Link]
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Kerbal, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(2), 569-581. Available at: [Link]
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Naicker, T. (2020). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Ontario Institute of Technology Thesis. Available at: [Link]
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Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Available at: [Link]
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Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Abbad, A., et al. (2014). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. ResearchGate. Available at: [Link]
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Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link]
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
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Wang, Y., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859-7864. Available at: [Link]
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Saleem, M., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(14), 5556. Available at: [Link]
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Kumar, V., et al. (2010). Efficient Alkylation Methods for the Synthesis of Hybrid Fluorocarbon–Hydrocarbon Tetrazoles as Potential Fluorinated Surfactants. Australian Journal of Chemistry, 63(5), 851-857. Available at: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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Singh, S., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Designing and Medicinal Chemistry, 7(2). Available at: [Link]
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Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Available at: [Link]
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Müller, P., et al. (2017). Microwave alkylation of lithium tetrazolate. Monatshefte für Chemie - Chemical Monthly, 148, 331-336. Available at: [Link]
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Al-Masoudi, N. A. (2022). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ResearchGate. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]
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Gordeev, P. B., et al. (2018). Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
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Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
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Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]
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Moderhack, D. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7642-7705. Available at: [Link]
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Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc.. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II). Available at: [Link]
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PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]
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Application Notes and Protocols for 2H-Tetrazol-2-acetic acid in the Synthesis of Energetic Materials
Introduction: The Role of 2H-Tetrazol-2-acetic acid in Advanced Energetic Materials
In the pursuit of high-performance and insensitive energetic materials, the molecular architecture of the core compounds is of paramount importance. Nitrogen-rich heterocycles are a focal point of this research due to their high heats of formation, substantial gas-phase products upon decomposition (primarily innocuous dinitrogen, N₂), and the inherent stability of the aromatic ring systems.[1][2] Among these, tetrazole derivatives have emerged as exceptionally promising building blocks.[2]
This compound (TAA), with the chemical formula C₃H₄N₄O₂, is a bifunctional molecule featuring a stable tetrazole ring and a reactive carboxylic acid group.[3] This unique combination makes it an excellent precursor for a new class of energetic materials. The tetrazole ring provides a high nitrogen content and energetic backbone, while the carboxylic acid moiety offers a convenient handle for forming a wide array of energetic salts by reacting with various nitrogen-rich bases. These energetic salts often exhibit a desirable balance of high performance and reduced sensitivity to mechanical stimuli like impact and friction, a critical requirement for modern high-energy-density materials (HEDMs).[4][5][6]
This guide provides a detailed overview of the synthesis of TAA and its application in the formulation of energetic salts, complete with step-by-step protocols, characterization techniques, and an exploration of the underlying chemical principles.
Part 1: Synthesis of this compound (TAA)
The synthesis of TAA is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method based on established organic chemistry principles for the formation of tetrazole rings and subsequent alkylation.[7][8]
Protocol 1: Synthesis of this compound
Principle: This synthesis involves a [3+2] cycloaddition reaction to form the tetrazole ring, followed by N-alkylation with an acetic acid moiety. A common route starts from a nitrile, sodium azide, and a source for the acetic acid group.
Materials and Reagents:
-
Glycinonitrile hydrochloride
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and explosive.
-
Triethyl orthoformate
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Methodology:
-
Formation of the Tetrazole Ring:
-
In a well-ventilated fume hood, dissolve glycinonitrile hydrochloride in acetic acid.
-
Slowly add sodium azide to the solution in small portions. The reaction is exothermic and will release gas. Maintain the temperature below 40°C using an ice bath.
-
Add triethyl orthoformate dropwise to the reaction mixture.
-
Heat the mixture to 100-110°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution with a concentrated sodium hydroxide solution until the pH is approximately 7.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude product.
-
-
Purification:
-
Filter the precipitate and wash it with cold deionized water.
-
Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Causality and Experimental Choices:
-
Sodium Azide: Used as the nitrogen source for the tetrazole ring. Its handling requires strict safety protocols due to its toxicity and explosive nature.
-
Triethyl Orthoformate: Acts as a dehydrating agent and participates in the cyclization reaction.
-
Acidification: The final acidification step is crucial for protonating the carboxylate and precipitating the neutral TAA product, which has lower solubility in acidic aqueous solutions.
Visualization of TAA Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Application in Energetic Salt Synthesis
The true utility of TAA in energetic materials science lies in its ability to act as an acid, donating a proton from its carboxylic acid group to an energetic base. This acid-base reaction forms an ionic salt, where the cation is derived from a nitrogen-rich base and the anion is the 2H-tetrazol-2-acetate. This strategy allows for the fine-tuning of energetic properties.
Protocol 2: General Synthesis of a TAA-based Energetic Salt
Principle: This protocol describes a straightforward acid-base neutralization reaction in a suitable solvent. The choice of the base is critical as it will largely determine the energetic properties of the final salt.
Materials and Reagents:
-
This compound (TAA)
-
Energetic Base (e.g., hydroxylamine, hydrazine, guanidine, aminoguanidine)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve a known molar amount of TAA in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate container, dissolve an equimolar amount of the energetic base in the same solvent.
-
-
Reaction:
-
Slowly add the base solution to the TAA solution with constant stirring.
-
An exothermic reaction may be observed. Maintain the temperature as needed.
-
Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation of the Energetic Salt:
-
Slowly evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude energetic salt.
-
-
Purification:
-
Wash the crude salt with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
If necessary, the salt can be further purified by recrystallization from a suitable solvent system.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Causality and Experimental Choices:
-
Equimolar Amounts: Using a 1:1 molar ratio of acid to base ensures the formation of the neutral salt and avoids contamination with unreacted starting materials.
-
Solvent Choice: The solvent must be able to dissolve both the TAA and the base without reacting with them. Alcohols and water are common choices.
-
Slow Evaporation: Slow removal of the solvent can promote the growth of high-quality crystals, which are essential for characterization by single-crystal X-ray diffraction.
Visualization of Energetic Salt Formation
Caption: General workflow for the synthesis of TAA-based energetic salts.
Part 3: Characterization and Data Analysis
Thorough characterization is essential to determine the safety and performance of newly synthesized energetic materials.
Key Characterization Techniques:
-
Spectroscopy (NMR, IR): Confirms the molecular structure of the synthesized TAA and its salts.
-
Elemental Analysis: Determines the elemental composition (C, H, N) to verify the chemical formula.
-
Single-Crystal X-ray Diffraction: Provides the exact three-dimensional structure of the molecule and the crystal packing, which is used to determine the density.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and thermal stability of the material.[9][10] Higher decomposition temperatures are generally indicative of greater thermal stability.
-
Sensitivity Testing: The sensitivity to impact and friction is measured using standardized methods, such as the BAM drop hammer and friction tester.[4][6] Lower sensitivity values are desirable for safer handling and storage.
-
Detonation Performance Calculation: Using the experimentally determined density and the calculated heat of formation, computational codes like EXPLO5 can predict key detonation parameters, such as detonation velocity (D) and detonation pressure (P).[6]
Data Summary Table
| Property | This compound (TAA) | Representative Energetic Salt (Example: Hydroxylammonium Salt) |
| Molecular Formula | C₃H₄N₄O₂ | C₃H₇N₅O₃ |
| Molecular Weight ( g/mol ) | 128.09 | 161.12 |
| Density (g/cm³) (Predicted) | ~1.78[3] | >1.80 |
| Decomposition Temp. (°C) | Varies | Typically > 150°C |
| Impact Sensitivity (J) | N/A | Varies (Goal: > 4 J)[11] |
| Friction Sensitivity (N) | N/A | Varies (Goal: > 80 N)[11] |
| Detonation Velocity (km/s) | N/A | Varies (Goal: > 8.0 km/s) |
| Detonation Pressure (GPa) | N/A | Varies (Goal: > 25 GPa) |
Note: The values for the energetic salt are representative targets and will vary depending on the specific cation used.
Conclusion
This compound is a versatile and valuable precursor in the field of energetic materials. Its bifunctional nature allows for the systematic design and synthesis of a wide range of energetic salts. By carefully selecting the nitrogen-rich cation, researchers can fine-tune the energetic performance, thermal stability, and sensitivity of the resulting materials. The protocols and characterization methods outlined in this guide provide a solid foundation for the exploration and development of new, safer, and more effective TAA-based energetic compounds.
References
-
MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
RSC Publishing. Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry. [Link]
-
NIH National Center for Biotechnology Information. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. [Link]
-
Semantic Scholar. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. [Link]
-
ResearchGate. Synthesis of energetic salts 156–159 | Download Scientific Diagram. [Link]
-
ResearchGate. Salts of Tetrazolone – Synthesis and Properties of Insensitive Energetic Materials | Request PDF. [Link]
-
Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]
-
Ludwig-Maximilians-Universität München. Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. [Link]
-
MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]
-
NIH National Center for Biotechnology Information. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. [Link]
-
Defense Technical Information Center. Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. [Link]
-
Office of Scientific and Technical Information. Modeling of Thermal Decomposition of TATB-Based Explosive for Safety Analysis. [Link]
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Application of 2H-Tetrazol-2-acetic acid in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the application of 2H-Tetrazol-2-acetic acid and its derivatives in the field of materials science. While direct applications of the parent this compound are not extensively documented in publicly available research, this guide will focus on closely related and well-characterized examples of tetrazole-acetic acid derivatives. These examples serve as a robust framework for understanding the potential and methodologies for utilizing this compound in the synthesis of advanced materials. The primary focus will be on the design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, with explorations into their functional properties such as proton conductivity and luminescence.
Introduction: The Versatility of Tetrazole-Acetic Acid Ligands
Tetrazole-containing compounds have garnered significant interest in materials science due to the unique properties of the tetrazole ring: high nitrogen content, aromaticity, and versatile coordination modes with metal ions. The incorporation of an acetic acid functional group introduces a carboxylate moiety, which is also an excellent coordinating group. This bifunctionality of tetrazole-acetic acid ligands makes them exceptional candidates for the construction of multidimensional coordination polymers and MOFs. These materials are of interest for applications in gas storage, catalysis, sensing, and as proton conductors.[1][2]
The specific isomer, this compound, offers a distinct spatial arrangement of its coordinating groups—the N2 position of the tetrazole ring and the carboxylate group—which can influence the resulting crystal structure and properties of the material.
Core Application: Ligands for Metal-Organic Frameworks and Coordination Polymers
The predominant application of this compound and its analogues in materials science is as organic linkers in the synthesis of MOFs and coordination polymers. The tetrazole and carboxylate groups can coordinate to metal centers, forming extended networks with diverse topologies and functionalities.
Rationale for Use in MOF Synthesis
The choice of tetrazole-acetic acid derivatives as ligands is driven by several key factors:
-
Bridging Capability: The bifunctional nature of the ligand allows it to bridge multiple metal centers, leading to the formation of 2D and 3D frameworks.
-
Structural Diversity: The coordination versatility of both the tetrazole ring and the carboxylate group can result in a wide array of network topologies.
-
Functional Properties: The presence of uncoordinated nitrogen and oxygen atoms in the framework can create sites for proton conduction, while the aromatic nature of the tetrazole ring can contribute to luminescent properties.
Representative Synthesis of a Luminescent Zinc-based MOF
Experimental Protocol: Hydrothermal Synthesis of a Zn-(4-tetrazolatephenyl acetate) MOF [3]
Objective: To synthesize a crystalline 3D Metal-Organic Framework with luminescent properties.
Materials:
-
Zinc chloride (ZnCl₂)
-
4-cyanophenylacetic acid
-
Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.
-
Distilled water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Analytical balance
-
Sintered glass funnel
-
Vacuum filtration apparatus
Procedure:
-
Reactant Mixture Preparation: In a 23 mL Teflon-lined autoclave, combine:
-
ZnCl₂ (0.136 g, 1 mmol)
-
4-cyanophenylacetic acid (0.161 g, 1 mmol)
-
Sodium azide (0.195 g, 3 mmol)
-
Distilled water (10 mL)
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the mixture to 160 °C and maintain this temperature for 12 hours under autogenous pressure.
-
After 12 hours, slowly cool the autoclave to room temperature over a period of approximately 3 hours.
-
-
Product Isolation and Purification:
-
Open the autoclave in a well-ventilated fume hood.
-
Collect the colorless crystals by vacuum filtration using a sintered glass funnel.
-
Wash the crystals thoroughly with distilled water and then with ethanol.
-
Dry the product in air.
-
Expected Yield: Approximately 39% based on the initial amount of Zinc.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and network topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the ligand and confirm coordination to the metal center.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
Data Presentation: Properties of a Representative Tetrazolate-Phenyl Acetic Acid MOF
| Property | Observation | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Topology | 3D framework | [3] |
| Photoluminescence | Intense blue-green emission at room temperature | [3] |
| Excitation Wavelength | ~360 nm | [3] |
| Emission Maximum | ~490 nm | [3] |
Emerging Application: Proton-Conducting Materials
MOFs constructed from ligands containing acidic protons, such as the carboxylate group, and hydrogen-bonding moieties, like the tetrazole ring, are promising candidates for proton-conducting materials. These materials are of significant interest for applications in proton-exchange membrane fuel cells (PEMFCs).[1][2]
The proton conduction mechanism in such MOFs is typically mediated by water molecules adsorbed within the pores of the framework, which form hydrogen-bonding networks with the functional groups of the ligand.
A study on Barium-based MOFs with different tetrazole-based acetic acids demonstrated high proton conductivity. For instance, a MOF synthesized with 1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene showed a high proton conductivity of 4.47 × 10⁻³ S cm⁻¹ at 85 °C and 98% relative humidity.[2] This highlights the potential of materials derived from this compound for this application.
Experimental Workflow for Proton Conductivity Measurement
Caption: Workflow for measuring the proton conductivity of a MOF material.
Potential Application: Energetic Materials
The high nitrogen content and positive heat of formation of the tetrazole ring make tetrazole-containing compounds candidates for energetic materials. Coordination polymers based on tetrazole ligands can act as energetic materials with potentially lower sensitivity to impact and friction compared to traditional explosives.
While specific studies on the energetic properties of materials derived directly from this compound are limited, research on coordination compounds based on the isomeric tetrazole-1-acetic acid has shown their potential as catalysts for the thermal decomposition of ammonium perchlorate (AP), a common component in solid rocket propellants.[4] This suggests that MOFs and coordination polymers derived from this compound could also exhibit interesting energetic properties.
Logical Relationship in Energetic Material Design
Caption: Key components contributing to the properties of an energetic coordination polymer.
Conclusion
This compound and its derivatives are versatile building blocks in materials science, primarily for the synthesis of functional coordination polymers and Metal-Organic Frameworks. The combination of the tetrazole ring and the carboxylic acid group allows for the creation of materials with diverse structures and properties, including luminescence and proton conductivity. While further research is needed to fully explore the potential of the parent this compound, the established protocols and demonstrated applications of its analogues provide a strong foundation for future investigations in this exciting area of materials chemistry.
References
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Salinas-Castillo, A., et al. (2014). Photoluminescence of the first examples of metal–organic frameworks with two novel tetrazolatephenyl acetic acid derivatives. Dalton Transactions, 43(3), 1235-1242. [Link]
-
Zhang, J., et al. (2018). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions, 47(4), 1165-1173. [Link]
-
Chen, D., et al. (2017). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 46(12), 3933-3941. [Link]
-
Huang, W., Wang, R., & Zhang, Y. (2021). Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. In Proceedings of the 2nd Conference on Artificial Intelligence and Healthcare (Vol. 1, pp. 230-237). [Link]
-
Zhang, G., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1330. [Link]
-
Li, Y., et al. (2016). Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. RSC Advances, 6(32), 27171-27178. [Link]
-
Du, D., et al. (2018). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions, 47(4), 1165-1173. [Link]
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Application Notes and Protocols for 2H-Tetrazol-2-acetic acid as a Superoxide Scavenger
Introduction: A New Frontier in Combating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Among the various ROS, the superoxide anion radical (O₂•⁻) is a primary and highly reactive species, initiating a cascade of damaging reactions. Consequently, the development of potent and specific superoxide scavengers is a critical pursuit in modern drug discovery and development.
This technical guide introduces 2H-tetrazol-2-acetic acid, a heterocyclic compound with significant potential as a superoxide scavenger. The unique electronic properties of the tetrazole ring, coupled with the acetic acid moiety, are believed to confer its antioxidant capabilities. This document provides a comprehensive overview of the theoretical basis for its activity, detailed protocols for its synthesis and evaluation, and practical guidance for its application in research settings. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively investigate and utilize this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in biological research. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O₂ | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | White to pale yellow crystalline powder | General chemical properties |
| pKa | ~4.89 (comparable to propanoic acid) | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Density | 1.78 g/cm³ | Guidechem |
| Boiling Point | 381.1 °C at 760 mmHg | Guidechem |
Proposed Mechanism of Superoxide Scavenging: A Hypothesis of Hydrogen Atom Transfer
The efficacy of this compound as a superoxide scavenger is hypothesized to stem from its ability to donate a hydrogen atom, thereby neutralizing the superoxide radical. This proposed mechanism is rooted in the electronic characteristics of the tetrazole ring system.[2][3]
The tetrazole moiety, being an electron-rich heterocyclic system, is thought to facilitate the abstraction of a hydrogen atom from the methylene group of the acetic acid side chain. The resulting radical is stabilized by resonance within the tetrazole ring, making the initial hydrogen donation energetically favorable.
The proposed reaction is as follows:
This hydrogen atom transfer (HAT) mechanism effectively quenches the superoxide radical, converting it to the much less reactive hydroperoxide anion.[4][5] Further computational and experimental studies, such as Density Functional Theory (DFT) calculations and advanced spectroscopic techniques, are warranted to definitively elucidate this mechanism.[6][7][8]
Diagram: Proposed Hydrogen Atom Transfer Mechanism Below is a conceptual representation of the proposed superoxide scavenging mechanism.
Caption: Proposed mechanism of superoxide scavenging by this compound via hydrogen atom transfer.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through the N-alkylation of a pre-formed tetrazole ring with an appropriate haloacetic acid ester, followed by hydrolysis. The regioselectivity of the alkylation is a critical consideration, with conditions optimized to favor the formation of the 2H-isomer.[1][2][3][9]
Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Step-by-Step Protocol:
Materials:
-
5-substituted-1H-tetrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
N-Alkylation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-substituted-1H-tetrazole (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Higher temperatures may favor the N-1 isomer.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Note: The regioselectivity of the alkylation step is influenced by factors such as the solvent, temperature, and the nature of the base and counter-ion.[2][3] Under these conditions, the formation of the N-2 isomer is generally favored.
In Vitro Evaluation of Superoxide Scavenging Activity
Several well-established assays can be employed to quantify the superoxide scavenging capacity of this compound. This section provides detailed protocols for the Nitroblue Tetrazolium (NBT) assay and the Cytochrome c reduction assay.
Nitroblue Tetrazolium (NBT) Assay
This colorimetric assay is based on the reduction of NBT by superoxide radicals to a blue formazan product, which can be quantified spectrophotometrically. A decrease in formazan formation in the presence of the test compound indicates superoxide scavenging activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 7.4.
-
NADH Solution: 1 mM in phosphate buffer.
-
Phenazine Methosulfate (PMS) Solution: 100 µM in phosphate buffer.
-
Nitroblue Tetrazolium (NBT) Solution: 200 µM in phosphate buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following in order:
-
50 µL of phosphate buffer (for blank) or this compound at various concentrations.
-
50 µL of NBT solution.
-
50 µL of NADH solution.
-
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Calculation:
-
The percentage of superoxide scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Cytochrome c Reduction Assay
This assay measures the reduction of ferricytochrome c to ferrocytochrome c by superoxide radicals, which results in an increase in absorbance at 550 nm. The inhibition of this reduction by the test compound is a measure of its superoxide scavenging activity.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.8) containing 0.1 mM EDTA.
-
Xanthine Solution: 1 mM in reaction buffer.
-
Cytochrome c Solution: 50 µM in reaction buffer.
-
Xanthine Oxidase Solution: Prepare a stock solution and dilute in reaction buffer to achieve a rate of cytochrome c reduction that gives a linear increase in absorbance at 550 nm for at least 5 minutes.
-
This compound Stock Solution: Prepare as described for the NBT assay.
-
-
Assay Procedure:
-
In a cuvette, mix:
-
Reaction buffer.
-
Xanthine solution.
-
Cytochrome c solution.
-
This compound at various concentrations.
-
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 550 nm for 5 minutes at 30-second intervals using a spectrophotometer.
-
-
Calculation:
-
Determine the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage inhibition of cytochrome c reduction for each concentration of this compound.
-
Advanced Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy
For a more direct and definitive assessment of superoxide scavenging, Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard. This technique allows for the direct detection and quantification of paramagnetic species, including free radicals like superoxide.
Workflow: EPR Spin Trapping for Superoxide Detection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
Application Notes and Protocols for Enzymatic Activity Modulation by 2H-Tetrazol-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2H-Tetrazol-2-acetic acid as an Enzyme Modulator
The tetrazole ring is a key pharmacophore in medicinal chemistry, prized for its bioisosteric resemblance to the carboxylic acid group and its unique electronic properties.[1][2] This five-membered heterocyclic moiety is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including anti-inflammatory, antihypertensive, and antimicrobial activities.[1][3][4] A significant portion of these effects arise from the interaction of tetrazole-containing molecules with specific enzyme targets. The acidic nature of the tetrazole proton and its capacity for hydrogen bonding and metal coordination make it an attractive scaffold for the design of enzyme inhibitors.[3]
This compound, a simple derivative of the tetrazole family, presents a valuable tool for exploring enzymatic modulation. Its structure combines the foundational tetrazole ring with an acetic acid side chain, providing two key functionalities for potential enzyme active site interactions. While broad screening has revealed that tetrazole derivatives can inhibit various enzymes, including cyclooxygenases, carbonic anhydrases, and fatty acid amide hydrolase (FAAH), this guide will focus on a detailed protocol for assessing the modulatory effects of this compound on urease .[1][5][6][7]
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to carbonic acid and another molecule of ammonia.[8][9] This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, where the resulting ammonia production neutralizes the acidic environment of the stomach, allowing for bacterial colonization and subsequent development of gastritis, ulcers, and potentially gastric cancer.[9] Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. The structural features of this compound make it a plausible candidate for interaction with the dinuclear nickel center in the urease active site.
These application notes provide a comprehensive, step-by-step guide for researchers to evaluate the inhibitory potential of this compound against urease, from initial screening to the determination of inhibitory constants. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Mechanism of Action: A Plausible Model for Urease Inhibition
The proposed mechanism of urease inhibition by this compound is centered on the coordination of the tetrazole ring nitrogens and the carboxylate group of the acetic acid side chain to the nickel ions in the enzyme's active site. This chelation is hypothesized to displace the water molecule that is essential for the hydrolysis of urea, thereby blocking the catalytic activity of the enzyme.
Figure 1: Proposed mechanism of urease inhibition by this compound.
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against jack bean urease. The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is quantified using the Berthelot (or indophenol) reaction, where ammonia reacts with hypochlorite and phenol in an alkaline medium to form a blue-green indophenol dye, with the absorbance measured at 625 nm.
Materials and Reagents:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
Thiourea (as a positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Tetrazol-2-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic compound. As a key structural motif and a bioisostere for carboxylic acids, 2H-tetrazole derivatives are crucial in pharmaceutical development.[1][2][3] However, its synthesis is not without challenges, primarily concerning regioselectivity and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and confidently achieve your synthetic targets.
General Synthetic Pathway Overview
The most common and direct route to this compound involves a two-step process:
-
N-Alkylation: Reaction of the parent 1H-tetrazole with an acetic acid synthon, typically an ethyl haloacetate such as ethyl bromoacetate.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.
The primary challenge arises in the first step, where alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2 product?
Answer: This is the most common challenge in tetrazole alkylation. The formation of isomeric mixtures is due to the tautomeric nature of the 1H-tetrazole ring.[4] The ratio of the N1 and N2 products is highly dependent on reaction conditions. The N2-substituted tetrazole is generally the thermodynamically favored product.[5]
Here’s how to troubleshoot and optimize for the N2 isomer:
-
Mechanism Insight: The alkylation mechanism is a two-stage process. First, the tetrazolate anion interacts with the alkylating agent to form an active intermediate. This intermediate then rapidly reorganizes to form the N1 and N2 isomers.[6] Factors that favor an SN2-type mechanism or stabilize the N2 position will increase selectivity.
-
Choice of Base and Solvent: The combination of base and solvent is critical. The cation from the base can influence the nucleophilicity of the different nitrogen atoms.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile often favor the N2 isomer.
-
Biphasic Systems: In some cases, a biphasic system such as toluene/water can lead to the quantitative formation of a single isomer.[5]
-
Acidic Medium: Using an acidic medium can significantly increase the selectivity towards the N2 isomer.[4]
-
-
Steric Hindrance: While less predictable, the steric bulk of the alkylating agent can influence the outcome. However, for a small group like an acetate moiety, this effect is minimal.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N2 product, but this may also lead to decomposition. Start at room temperature and adjust as needed based on reaction monitoring.
Table 1: General Influence of Conditions on N2-Selectivity
| Parameter | Condition Favoring N2 Isomer | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solvates the cation, leaving a "freer" tetrazolate anion where the N2 position may be more accessible or nucleophilic. |
| Base | Strong, non-nucleophilic bases (e.g., NaH, K2CO3) | Fully deprotonates the tetrazole. The nature of the counter-ion (e.g., Na+ vs. Cs+) can alter the N1/N2 ratio. |
| Catalyst | Acid catalysts (e.g., HBF4, Triflic acid) | The mechanism involves the formation of an electrophilic species that is attacked by the nucleophilic tetrazole, often with high N2 selectivity.[4] |
| Temperature | Generally Moderate to High | Can favor the formation of the more thermodynamically stable N2 isomer. Requires careful optimization to avoid degradation. |
Question 2: How can I reliably distinguish between the N1 and N2 isomers to confirm my product's identity?
Answer: Differentiating between the 1,5- and 2,5-disubstituted tetrazole isomers is crucial for confirming the success of your synthesis. The most definitive method is 13C NMR spectroscopy .
-
The C5 Chemical Shift Rule: The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. The C5 signal in 2,5-disubstituted tetrazoles (your desired product) is significantly deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted isomer.[5][7]
Table 2: Characteristic 13C NMR Shifts for Isomer Identification
| Isomer Type | Typical C5 Chemical Shift (ppm) | Explanation |
| 1,5-Disubstituted (N1) | ~154 ppm | The C5 carbon is shielded relative to the N2 isomer. |
| 2,5-Disubstituted (N2) | ~165 ppm | The C5 carbon is deshielded by approximately 9-12 ppm compared to the N1 isomer.[7] |
-
Other Techniques: While 13C NMR is the gold standard, other techniques can provide supporting evidence:
-
1H NMR: The chemical shift of the methylene protons (-CH2-) of the acetic acid group will be different for each isomer.
-
Melting Point: The two isomers will have distinct melting points.
-
Chromatography: The isomers will have different retention factors (Rf) on TLC and different retention times in HPLC, which is also essential for purification.
-
Question 3: My reaction yield is very low, and I have a lot of unreacted starting material. What should I do?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.
Caption: Decision flowchart for troubleshooting low reaction yields.
-
Base and Deprotonation: Incomplete deprotonation of the tetrazole is a likely culprit. Ensure your base is sufficiently strong (e.g., NaH is often more effective than K2CO3) and that you are using at least one full equivalent. If using a solid base, ensure adequate stirring to overcome mass transfer limitations.
-
Reaction Time and Temperature: Alkylation reactions can be slow. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls at room temperature, consider gently heating to 40-60 °C.
-
Reagent Quality: Ensure your alkylating agent (ethyl bromoacetate) is not old or decomposed. Use anhydrous solvents, as water can quench the base and hydrolyze the alkylating agent.[8]
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable protocol to start with for the synthesis?
A: Here is a representative two-step protocol that serves as a good starting point.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of Ethyl 2-(2H-tetrazol-2-yl)acetate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of tetrazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add 1H-tetrazole (1.0 eq). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting tetrazole is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester mixture.
Part B: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl ester from Part A in a mixture of tetrahydrofuran (THF) and methanol.[9]
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at 40 °C for 2-4 hours, monitoring the disappearance of the ester by TLC.[9]
-
Workup: Remove the organic solvents (THF, methanol) by rotary evaporation. Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 10% hydrochloric acid.[9] A white precipitate of this compound should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[10]
Q: What are the critical safety precautions for this synthesis?
A:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere (nitrogen or argon).
-
Ethyl Bromoacetate: This is a lachrymator and is corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Azide-Related Risks: While this synthesis starts from tetrazole, any related synthesis that might use sodium azide (NaN3) requires extreme caution.[2] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid (HN3).[8] Always use appropriate quenching and workup procedures.
Q: My final product is difficult to purify. What are my options?
A: Purification challenges usually stem from separating the N1 and N2 isomers or removing persistent impurities.
-
Isomer Separation: If the initial alkylation step produced a mixture, separating the final acidic products can be difficult. It is far more effective to purify the intermediate esters (N1 and N2) using column chromatography on silica gel before the hydrolysis step. The esters are less polar and generally separate more easily than the final acids.
-
Purification of the Final Acid:
-
Recrystallization: This is the most effective method for the final product. Experiment with different solvent systems.
-
Ion-Exchange Chromatography: For very difficult separations, ion-exchange chromatography can be employed to purify the final acidic product.[11]
-
References
-
PrepChem. Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. Available from: [Link]
-
Ostrovskii, V.A. & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. St.-Petersburg State Institute of Technology. Available from: [Link]
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Méndez-Valderrama, F.J., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules. Available from: [Link]
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PrepChem. Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. Available from: [Link]
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Das, S. & Borah, R. (2020). Advances in Tetrazole Synthesis – An Overview. ChemistrySelect. Available from: [Link]
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Maxwell, J.R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]
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Maxwell, J.R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... ACS Publications. Available from: [Link]
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Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Available from: [Link]
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Verma, R., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available from: [Link]
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Neochoritis, C.G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]
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Maxwell, J.R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... PubMed. Available from: [Link]
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El-Massaoudi, M., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. Available from: [Link]
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Perera, D. (2016). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of South Florida. Available from: [Link]
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Popov, N.A., et al. (2016). Alkylation of tetrazoles with 3-(2-bromoethyl)-1-methoxy-3-methyltriaz-1-ene 2-oxide. ResearchGate. Available from: [Link]
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Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available from: [Link]
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Mykhailiuk, P.K. (2020). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate... ResearchGate. Available from: [Link]
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Reddit r/Chempros. (2023). Problem with tetrazole formation. Available from: [Link]
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Wang, Y., et al. (2011). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E. Available from: [Link]
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Organic Chemistry Portal. 2H-Tetrazole synthesis. Available from: [Link]
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Saikia, R.A. (2019). Chapter 2: Metal-free Regioselective N2-Arylation of 5-Substituted-1H-Tetrazoles with Diaryliodonium Salts. Shodhganga. Available from: [Link]
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O'Donovan, D.H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold... Beilstein Journal of Organic Chemistry. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available from: [Link]
-
Li, Y-L., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E. Available from: [Link]
-
Perry, M.A., et al. (2021). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Available from: [Link]
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Gogineni, S., et al. (2022). Regioselective alkylation of a versatile indazole... National Institutes of Health. Available from: [Link]
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Carles, F., et al. (2022). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate. Available from: [Link]
- Mukhopadhyay, S., et al. (2016). Process for removing impurities from acetic acid. Google Patents.
-
Azzam, R.A. & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available from: [Link]
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Roncal, T., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin... RSC Advances. Available from: [Link]
-
Al-Masoudi, W.A. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. Available from: [Link]
-
Mague, J.T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. Available from: [Link]
-
Al-Amiery, A.A. (2014). Ethyl Cyanoacetate Reactions. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Mechanism of Tetrazolate Alkylation [ch.ic.ac.uk]
- 7. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2H-Tetrazol-2-acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2H-Tetrazol-2-acetic acid. The information herein is curated to address common challenges and improve reaction yield and purity, drawing from established principles in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the N-alkylation of a 1H-tetrazole precursor with a haloacetic acid derivative, typically ethyl bromoacetate, followed by hydrolysis. This is a nucleophilic substitution reaction where the tetrazolate anion attacks the electrophilic carbon of the alkylating agent.[1] The key challenge in this synthesis is controlling the regioselectivity to favor the desired N2-isomer over the N1-isomer.[2]
Q2: Why is controlling N1 vs. N2 alkylation so critical, and what factors influence it?
The tetrazole ring has two nucleophilic nitrogen atoms (N1 and N2) available for alkylation, leading to the formation of two different regioisomers: 1H- and 2H-substituted tetrazoles.[3] These isomers often have different physical, chemical, and biological properties.[4] Achieving a high yield of the desired 2H-isomer requires careful control of reaction conditions.
Several factors influence the N1/N2 selectivity:
-
Reaction Mechanism: The nature of the substitution mechanism (SN1 vs. SN2) can dictate the regiochemical outcome.[5]
-
Solvent Polarity: High polarity solvents can influence the tautomeric equilibrium of the starting tetrazole, affecting which nitrogen is more available for reaction.[6]
-
Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the different nitrogen atoms.
-
Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, which may favor one isomer over the other.[6]
Q3: How can I distinguish between the 2H- and 1H-isomers of tetrazolyl-acetic acid?
Spectroscopic methods are essential for differentiating between the N1 and N2 isomers.
-
¹³C NMR Spectroscopy: This is one of the most reliable methods. The chemical shift of the carbon atom within the tetrazole ring (C5) is typically deshielded (shifted downfield) by 9-12 ppm in 2,5-disubstituted (2H) tetrazoles compared to their 1,5-disubstituted (1H) counterparts.[3]
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the acetic acid moiety may differ slightly between the two isomers.
-
Chromatography: Techniques like HPLC or even TLC can often separate the two isomers, aiding in their identification and quantification, especially when compared against a known standard.
Q4: What are the primary safety considerations when working with tetrazole synthesis?
-
Azide Reagents: Many tetrazole syntheses start from nitriles and an azide source like sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides.[7] Always handle it in a fume hood, avoid contact with acids (which forms the highly toxic and explosive hydrazoic acid), and do not use metal spatulas.[7][8]
-
Tetrazole Stability: Tetrazole compounds themselves can be energetic and may decompose explosively upon heating.[9] It is crucial to be aware of the thermal stability of your products and intermediates.[9][10]
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety protocols to prevent the formation of explosive compounds in the drainage system.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low yield is a common issue that can stem from several factors in the reaction pathway.
Caption: Decision tree for diagnosing low product yield.
-
Possible Cause 1: Incomplete Deprotonation of the Starting Tetrazole
-
Explanation: The alkylation reaction requires the formation of the tetrazolate anion, which is the active nucleophile. If the base used is not strong enough to fully deprotonate the acidic N-H of the tetrazole (pKa ≈ 4.9), the concentration of the nucleophile will be low, leading to poor yield.[3][4]
-
Solution:
-
Choice of Base: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider using a hydride (e.g., NaH) or an alkoxide (e.g., NaOEt).
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, especially when using highly reactive bases like sodium hydride.
-
-
-
Possible Cause 2: Inactive Alkylating Agent
-
Explanation: Alkyl halides, such as ethyl bromoacetate, can degrade over time, especially if not stored properly.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the alkylating agent or purify the existing stock by distillation.
-
Increase Reactivity: Consider switching to a more reactive alkylating agent, such as ethyl iodoacetate, which has a better leaving group.
-
-
Problem 2: Poor Regioselectivity (High Formation of 1H-Isomer)
The formation of a mixture of N1 and N2 isomers is the most significant challenge in this synthesis, complicating purification and reducing the yield of the desired product.[2]
Caption: Competing pathways for N1 and N2 alkylation.
-
Possible Cause: Reaction Conditions Favor N1-Alkylation
-
Explanation: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. N1 alkylation is often the kinetically favored pathway, while N2 alkylation can be the thermodynamically more stable product.[6] The choice of solvent and counter-ion plays a crucial role in modulating the reactivity of the two nitrogen atoms.
-
Solutions:
-
Solvent Optimization: The polarity of the solvent can affect the tautomeric equilibrium of the starting tetrazole.[6] Experiment with a range of solvents, from polar aprotic (like DMF or acetonitrile) to less polar options (like THF).
-
Temperature Control: Running the reaction at a higher temperature for a longer duration may allow the kinetic N1-product to equilibrate to the more stable N2-product.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system can sometimes alter the regioselectivity of the alkylation.[6]
-
-
| Condition | Expected Influence on Selectivity | Rationale |
| High Polarity Solvent (e.g., DMF) | May favor N1 or N2 depending on the substrate.[6] | Solvates the tetrazolate anion, influencing the accessibility of N1 vs. N2. |
| Low Polarity Solvent (e.g., THF) | Often favors N2-alkylation. | Less solvation can lead to ion-pairing effects that sterically hinder the N1 position. |
| Higher Temperature | May favor the thermodynamic N2-product.[6] | Allows for potential equilibration from the kinetic N1-product. |
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
-
Possible Cause 1: Isomers are Difficult to Separate
-
Explanation: The 1H- and 2H-isomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
Solution:
-
Fractional Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent system. This can be effective if there is a significant difference in the crystal packing energies of the two isomers.
-
Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is often the most effective, albeit less scalable, method for separation.
-
Derivative Formation: In some cases, it may be easier to separate the esterified precursors (ethyl 2H-tetrazol-2-acetate and its isomer) before hydrolysis.
-
-
-
Possible Cause 2: Product is Highly Water-Soluble
-
Explanation: The final acid product is often quite polar and may have high solubility in water, leading to losses during aqueous workup.
-
Solution:
-
Extraction with Different Solvents: After acidifying the reaction mixture, perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of THF and ethyl acetate.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the product from the aqueous phase and reduce its solubility.
-
-
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis, optimized for favoring the 2H-isomer.
Step 1: Deprotonation of 1H-Tetrazole
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of 1H-tetrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
Step 2: N-Alkylation
-
Cool the resulting sodium tetrazolate suspension back to 0 °C.
-
Add a solution of ethyl bromoacetate (1.05 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Ester Isolation
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester mixture.
Step 4: Hydrolysis
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (5x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
Step 5: Purification
-
Purify the crude product by recrystallization or column chromatography on silica gel.
References
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (n.d.).
- Ostrovskii, V. A., & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. St.
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085–21091. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085. [Link]
- Technical Support Center: Optimizing Tetrazole Synthesis
- 1-H-TETRAZOLE Safety D
- 1H-Tetrazole SDS, 288-94-8 Safety D
-
Tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. [Link]
- Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. (n.d.). PrepChem.com.
-
El-Faham, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(4), 1167-1178. [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
-
Singh, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed. [Link]
Sources
- 1. The Mechanism of Tetrazolate Alkylation [ch.ic.ac.uk]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. biofinechemical.com [biofinechemical.com]
Technical Support Center: Purification of 2H-Tetrazol-2-acetic Acid
Welcome to the technical support center for the purification of 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic building block.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other functional molecules.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of purification techniques, focusing on practical, field-proven insights to help you achieve the desired purity of your compound.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities in crude this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Isomeric 1H-Tetrazol-1-acetic acid: This is a common side product in many synthetic routes. The ratio of the 1H and 2H isomers can be influenced by the reaction conditions.
-
Unreacted starting materials: Depending on the synthetic route, these could include reagents like sodium azide, an alkylating agent, and the starting tetrazole.
-
Residual solvents: Solvents used in the synthesis or work-up can be trapped in the solid product.
-
Inorganic salts: Byproducts from the reaction, such as sodium chloride, can be present.
Q2: What is the recommended purification method for this compound?
A2: Recrystallization is the most common and often the most effective method for purifying this compound on a laboratory scale.[2][3] For challenging separations, particularly for removing the 1H-isomer, column chromatography may be necessary.[4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A good starting point for solvent screening includes ethyl acetate, ethanol, water, or mixtures thereof.[6][7]
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can:
-
Add more solvent to the hot mixture to ensure the compound fully dissolves.
-
Use a lower-boiling point solvent.
-
Employ a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8]- Use a smaller volume of solvent for recrystallization.- Consider a different solvent where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask.- Add a small amount of extra hot solvent to the solution before filtering.[2] | |
| Poor Purity After Recrystallization | Inefficient removal of impurities. | - Ensure slow cooling of the solution to allow for the formation of pure crystals. Rapid cooling can trap impurities.[8]- Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[2] |
| Co-crystallization of impurities. | - If the impurity has a similar structure (e.g., the 1H-isomer), multiple recrystallizations may be necessary.- Consider purification by column chromatography for difficult-to-separate impurities. | |
| Difficulty in Inducing Crystallization | The solution is not sufficiently supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of pure this compound to the cooled solution.[5]- Reduce the volume of the solvent by evaporation. |
| Colored Impurities Present | Presence of colored byproducts from the synthesis. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[9] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to determine the optimal solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil.[5]
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[2]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during recrystallization.
Caption: Troubleshooting logic for recrystallization issues.
References
-
PrepChem. (n.d.). Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. Retrieved from [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic a. Journal of Medicinal Chemistry, 27(12), 1565-1570. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]
-
Li, Y., et al. (2012). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. Retrieved from [Link]
-
Chapter 2. (n.d.). Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 2,5-Disubstituted Tetrazoles
Welcome to the technical support center for the regioselective synthesis of 2,5-disubstituted tetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of tetrazole chemistry. The 2,5-disubstituted tetrazole scaffold is a cornerstone in modern drug discovery, often serving as a bioisostere for carboxylic acids and amides, thereby enhancing metabolic stability and pharmacokinetic profiles.[1][2]
However, achieving regiocontrol in their synthesis is a significant and recurring challenge. The tetrazole ring possesses two reactive nitrogen atoms (N-1 and N-2), and reactions such as alkylation or arylation can lead to a mixture of 1,5- and 2,5-disubstituted isomers, complicating purification and reducing yields. This guide provides in-depth, experience-driven answers to common problems, structured in a question-and-answer format to directly address issues encountered at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2,5-disubstituted tetrazoles.
Q1: What are the primary synthetic routes to achieve 2,5-disubstituted tetrazoles?
A1: There are two main strategies:
-
Modification of a Pre-formed Tetrazole Ring: This typically involves the N-alkylation or N-arylation of a 5-substituted-1H-tetrazole. This is a very common route, but controlling the regioselectivity between the N-1 and N-2 positions is the primary challenge.[3]
-
Cycloaddition Reactions: This involves constructing the tetrazole ring from acyclic precursors. The most prominent method is the [3+2] cycloaddition between a nitrile and an azide.[4][5] Other variations include the reaction of diazo compounds with arenediazonium salts.[6][7]
Q2: Why is regioselectivity a major issue, and what factors control it in alkylation reactions?
A2: The 5-substituted tetrazolate anion is an ambident nucleophile. The N-1 and N-2 positions have different electronic and steric environments, leading to competitive alkylation. The final isomeric ratio is a delicate balance of several factors:
-
Steric Hindrance: Bulky electrophiles (alkylating agents) or bulky substituents at the C-5 position tend to favor substitution at the less sterically hindered N-2 position.[8]
-
Electronic Effects: The electronic nature of the C-5 substituent influences the nucleophilicity of the adjacent N-1 and distal N-2 nitrogens.
-
Counter-ion and Solvent: The choice of base and solvent affects the dissociation of the tetrazolate salt and the solvation of the anion, which in turn influences which nitrogen atom is more available for reaction.[9]
-
Reaction Mechanism: The regioselectivity can depend on whether the reaction proceeds via an SN1 or SN2 mechanism. For instance, reactions forming a transient alkyl diazonium intermediate show variable regioselectivity that cannot be attributed solely to sterics.[3]
Q3: Which isomer, 1,5- or 2,5-disubstituted, is typically the thermodynamically more stable product?
A3: The 2,5-disubstituted isomer is generally considered the thermodynamically more stable product. This is often attributed to reduced steric repulsion compared to the 1,5-isomer, where both substituents are on adjacent atoms. However, synthetic conditions often operate under kinetic control, meaning the observed product ratio does not always reflect thermodynamic stability.
Part 2: Troubleshooting Guides by Synthetic Method
This section provides specific troubleshooting advice for common experimental problems.
Guide 1: Regioselective N-Alkylation/Arylation of 5-Substituted-1H-Tetrazoles
This is one of the most common methods, but it is frequently plagued by the formation of mixed isomers.
Problem: My reaction yields a mixture of N-1 and N-2 isomers with poor selectivity for the desired N-2 product.
| Potential Cause | Troubleshooting Solution & Rationale |
| Steric Profile of Electrophile | Solution: Switch to a bulkier alkylating or arylating agent if the substrate allows. Rationale: Increased steric bulk on the electrophile will preferentially direct it to the less hindered N-2 position.[8] |
| Solvent Effects | Solution: Screen different solvents. Polar aprotic solvents (e.g., DMF, DMSO) are common, but sometimes less polar solvents can alter the selectivity. Rationale: The solvent influences the solvation of the tetrazolate anion and the counter-ion, changing the relative nucleophilicity of the N-1 and N-2 positions. |
| Base/Counter-ion | Solution: Change the base. If using NaH or K₂CO₃, consider using a bulkier base or a different metal counter-ion. Rationale: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) and its coordination to the tetrazolate anion can block one nitrogen atom, directing the electrophile to the other. |
| Catalyst-Directed Arylation | Solution: Employ a catalyst system known to favor N-2 arylation. Copper-catalyzed cross-coupling with boronic acids is a highly effective method.[10][11][12] Metal-free options using diaryliodonium salts have also proven highly regioselective for the N-2 position.[13][14] Rationale: These catalysts often proceed through a mechanism where the tetrazole coordinates to the metal center in a specific orientation that favors subsequent functionalization at the N-2 position. |
Problem: I am getting low overall yield and recovering a lot of my starting 5-substituted-1H-tetrazole.
| Potential Cause | Troubleshooting Solution & Rationale |
| Insufficient Deprotonation | Solution: Ensure you are using at least one full equivalent of a sufficiently strong base. Check the pKa of your tetrazole. Rationale: The tetrazole must be fully deprotonated to form the reactive tetrazolate anion. Incomplete deprotonation will lead to low conversion. |
| Poor Reactivity of Electrophile | Solution: Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide). For arylations, ensure your coupling partner is sufficiently activated. Rationale: The rate of the alkylation/arylation reaction depends on the leaving group ability and reactivity of the electrophile. |
| Reaction Temperature | Solution: Increase the reaction temperature. Rationale: Many N-alkylation and cross-coupling reactions require thermal energy to overcome the activation barrier. However, monitor for decomposition at excessively high temperatures. |
Guide 2: [3+2] Cycloaddition of Nitriles and Azides
This method builds the ring from scratch and can offer high regioselectivity if optimized correctly.
Problem: The cycloaddition reaction is very slow or shows no conversion.
| Potential Cause | Troubleshooting Solution & Rationale |
| Unactivated Nitrile | Solution: Add a Lewis acid or Brønsted acid catalyst. Zinc salts (e.g., ZnBr₂, Zn(OTf)₂), aluminum salts, and ammonium chloride are commonly used.[15][16] Rationale: The nitrile carbon is often not electrophilic enough to react with the azide. A catalyst coordinates to the nitrile nitrogen, withdrawing electron density and making the carbon more susceptible to nucleophilic attack by the azide.[15] |
| Inappropriate Solvent | Solution: Use a high-boiling polar aprotic solvent like DMF or DMSO. Rationale: These solvents are effective at dissolving the reagents (especially inorganic azides) and can be heated to the high temperatures often required for this reaction.[15] |
| Deactivated Substrate | Solution: If your nitrile contains strongly electron-donating groups, more forcing conditions (higher temperature, longer reaction time, more catalyst) may be required. Rationale: Electron-donating groups reduce the electrophilicity of the nitrile carbon, slowing the reaction rate. Conversely, electron-withdrawing groups can accelerate it.[15] |
| Catalyst Inactivity | Solution: Use a freshly opened or properly stored catalyst. Consider increasing the catalyst loading. Cobalt(II) complexes have also been shown to be effective catalysts.[4][5] Rationale: Many Lewis acid catalysts can be deactivated by moisture or other impurities. |
Part 3: Visualization & Protocols
Troubleshooting Workflow for N-Alkylation Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of N-alkylation reactions of 5-substituted-1H-tetrazoles to favor the desired 2,5-disubstituted product.
Caption: Troubleshooting decision tree for optimizing N-2 selectivity.
Protocol: Copper-Catalyzed N-2 Arylation of 5-Phenyl-1H-tetrazole
This protocol is an example of a modern, highly regioselective method for synthesizing 2,5-disubstituted tetrazoles, adapted from literature procedures.[11][12]
Materials:
-
5-Phenyl-1H-tetrazole
-
Phenylboronic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (anhydrous)
-
Oxygen (balloon or atmosphere)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Cu₂O (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with oxygen three times. Leave an oxygen-filled balloon attached to the vial.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-diphenyl-2H-tetrazole.
Self-Validation: The high N-2 regioselectivity of this method is a key feature. Characterization of the product by ¹H and ¹³C NMR is crucial. The chemical shifts of the tetrazole ring carbons, particularly the C-5 carbon, are diagnostic for distinguishing between N-1 and N-2 isomers. Comparison with literature data for known compounds is the ultimate validation.
References
-
Genin, M. J., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
-
Toth, M., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]
-
Genin, M. J., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. [Link]
-
Request PDF. (2023). Preparation of 2,5‐Disubstituted Tetrazoles using a Copper‐Catalysed Regioselective Direct Coupling of Tetrazoles with Free NH Groups and Boronic Acid Derivatives. ResearchGate. [Link]
-
Genin, M. J., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. [Link]
-
Li, Y., Gao, L., & Han, F. (2012). Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications. [Link]
-
Zhang, Y., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859–7864. [Link]
-
R Discovery. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. R Discovery. [Link]
-
Toth, M., et al. (2021). Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles. ResearchGate. [Link]
-
Toth, M., et al. (2021). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-Tetrazoles. ChemistrySelect, 6(36), 9390-9394. [Link]
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
Krasavin, M., et al. (2019). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme Gruppe. [Link]
-
Li, Y., Gao, L., & Han, F. (2012). Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. Semantic Scholar. [Link]
-
Bera, M., & Rajak, K. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
Gaponik, P. N., & Voitekhovich, S. V. (2003). 2-Substituted and 2,5-Disubstituted Tetrazoles. Semantic Scholar. [Link]
-
Bera, M., & Rajak, K. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Wang, C., et al. (2023). Regioselective β-organoseleno/α-,N2-tetrazole addition to alkenes. Organic & Biomolecular Chemistry. [Link]
-
Le, T. B., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(25), 2776–2779. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Reynard, G., & Lebel, H. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
-
Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. ResearchGate. [Link]
-
Saikia, R. A., et al. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 9782–9796. [Link]
-
Kumar, S., et al. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. ResearchGate. [Link]
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- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2H-Tetrazol-2-acetic acid
Welcome to the Technical Support Center for 2H-Tetrazol-2-acetic acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthetic process.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids, offering improved metabolic stability and other advantageous physicochemical properties.[1][2] However, the synthesis is not without its challenges, and side reactions can often lead to reduced yields, purification difficulties, and inconsistent results. This guide will address the most common issues encountered during the synthesis, with a focus on understanding and mitigating side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific problems you may encounter during the synthesis of this compound.
Question 1: Why am I observing a significant amount of the N1-isomer (1H-Tetrazol-1-acetic acid) alongside my desired N2-isomer?
Answer:
The formation of regioisomers is the most common side reaction in the alkylation of tetrazoles. The tetrazole ring has two potential sites for alkylation, the N1 and N2 positions, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles, respectively.[3] The ratio of these isomers is highly dependent on the reaction conditions.
Causality and Mechanistic Insights:
The regioselectivity of tetrazole alkylation is influenced by a combination of electronic and steric factors, as well as the nature of the reactants and the reaction medium.[3]
-
Tautomeric Equilibrium: 5-substituted tetrazoles exist in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-form is generally more stable in solution, while the 2H-form can be more stable in the gas phase.[4] The relative populations of these tautomers can influence the alkylation outcome.
-
Reaction Conditions:
-
Basic Conditions: Under basic conditions, the tetrazole is deprotonated to form the tetrazolate anion. Alkylation of this anion often leads to a mixture of N1 and N2 isomers.
-
Acidic Conditions: An acidic medium can significantly increase the selectivity towards the N2 isomer.[5] The acid likely protonates the tetrazole ring, influencing the nucleophilicity of the different nitrogen atoms.
-
Troubleshooting and Optimization Protocol:
To favor the formation of the desired this compound (N2-isomer), consider the following strategies:
-
Employ Acidic Catalysis: The use of Brønsted or Lewis acids can promote N2-selectivity.[5]
-
Solvent Selection: The choice of solvent can impact the tautomeric equilibrium and the reaction pathway. Polar aprotic solvents like DMF and DMSO are commonly used.[7] Experimenting with different solvents may help optimize the N2-selectivity.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction temperature may reveal an optimal range for maximizing the yield of the N2-isomer.
Illustrative Workflow for Optimizing N2-Selectivity:
Caption: Workflow for optimizing N2-isomer selectivity.
Question 2: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What could be the cause?
Answer:
Low conversion rates in tetrazole synthesis can often be attributed to insufficient activation of the nitrile starting material or suboptimal reaction conditions.[7]
Causality and Mechanistic Insights:
The key step in this synthesis is the [3+2] cycloaddition between a nitrile and an azide.[7] This reaction can be slow without proper activation because the nitrile group is not sufficiently electrophilic to react readily with the azide.[7]
-
Nitrile Activation: Lewis or Brønsted acids are commonly used to activate the nitrile by coordinating to the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by the azide.[7]
-
Reaction Kinetics: The reaction often requires elevated temperatures to overcome the activation energy barrier.[7]
Troubleshooting and Optimization Protocol:
To improve the conversion rate, consider the following adjustments:
| Parameter | Troubleshooting Step | Rationale |
| Catalyst | Ensure the catalyst (e.g., zinc salts, ammonium chloride) is active and used in sufficient quantity.[6][7] | An inactive or insufficient amount of catalyst will not adequately activate the nitrile. |
| Temperature | Gradually increase the reaction temperature, monitoring for any decomposition. | Higher temperatures increase the reaction rate, but excessive heat can degrade reactants or products.[7] |
| Solvent | Use a high-boiling polar aprotic solvent like DMF or DMSO.[7] | These solvents can dissolve the reagents and facilitate the reaction at higher temperatures.[7] |
| Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. | The reaction may simply be slow under the current conditions. |
Question 3: I'm observing an unknown byproduct in my reaction mixture. How can I identify and eliminate it?
Answer:
The formation of unknown byproducts can arise from various side reactions, including decomposition of starting materials or products, or reactions with impurities.
Causality and Mechanistic Insights:
-
Decomposition of Sodium Azide: Sodium azide can decompose, especially at high temperatures or in the presence of acid, to form highly toxic and explosive hydrazoic acid (HN₃).[8] This can also lead to the formation of other nitrogen-containing byproducts.
-
Side Reactions of the Alkylating Agent: The alkylating agent (e.g., bromoacetic acid or a derivative) can undergo self-condensation or react with the solvent.
-
Reactions with Impurities: Impurities in the starting materials or solvent can lead to the formation of unexpected side products.
Troubleshooting and Purification Protocol:
-
Characterization of the Byproduct: Isolate the byproduct using chromatography (e.g., column chromatography, preparative HPLC) and characterize it using spectroscopic methods (NMR, MS, IR) to elucidate its structure.
-
Purity of Starting Materials: Ensure the purity of all starting materials and solvents. Use freshly distilled solvents and high-purity reagents.
-
Reaction Monitoring: Closely monitor the reaction progress to identify the point at which the byproduct begins to form. This can help in optimizing the reaction time and temperature to minimize its formation.
-
Purification of the Final Product: If the byproduct cannot be eliminated, develop a robust purification method to separate it from the desired product. This may involve recrystallization, column chromatography, or ion-exchange chromatography.[9]
Logical Flow for Byproduct Identification and Mitigation:
Caption: Byproduct identification and mitigation workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic route involves a two-step process:
-
Formation of the Tetrazole Ring: This is typically achieved through a [3+2] cycloaddition reaction between a nitrile (e.g., cyanoacetic acid or a derivative) and an azide source, most commonly sodium azide.[1][10] This reaction is often catalyzed by a Lewis or Brønsted acid.[7]
-
N-Alkylation: The resulting 5-substituted tetrazole is then alkylated with a suitable reagent, such as bromoacetic acid or ethyl bromoacetate, to introduce the acetic acid moiety at the N2 position.[3]
Q2: What safety precautions should be taken when working with sodium azide?
A2: Sodium azide is a highly toxic and potentially explosive substance. It is crucial to handle it with extreme care in a well-ventilated fume hood.[8] Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[8] Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.[8] All waste containing azide should be quenched and disposed of according to institutional safety guidelines.
Q3: How can I confirm the regiochemistry of my product (N1 vs. N2 isomer)?
A3: The most reliable method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is a key indicator. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted derivatives.[4]
-
¹H NMR and 2D NMR: Techniques like HMBC and NOESY can also be used to establish connectivity and spatial relationships within the molecule, confirming the point of attachment of the acetic acid group.
Q4: Are there any alternative, milder methods for the synthesis of tetrazoles that avoid the use of sodium azide?
A4: Yes, several alternative methods have been developed to circumvent the hazards associated with sodium azide. Some of these include:
-
From Amides: Tetrazoles can be synthesized from amides using reagents like diphenyl phosphorazidate (DPPA) which acts as both an activator and an azide source.[10][11]
-
Multicomponent Reactions: MCRs offer convergent pathways to tetrazole scaffolds from various starting materials, often under milder conditions.[1][2]
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in tetrazole synthesis.
- Benchchem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.
- MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Thieme. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
- ResearchGate. (2025). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles.
- NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.
- The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
- NIH PubMed Central. (2019). Tetrazoles via Multicomponent Reactions.
- ACS Publications. (2019). Tetrazoles via Multicomponent Reactions.
- RSC Publishing. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
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- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Tetrazole Formation
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the formation of tetrazoles, a critical moiety in medicinal chemistry and materials science. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this powerful cycloaddition reaction.
The most common and direct route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and safety. This guide will explore these factors in a question-and-answer format to directly address the challenges you may encounter at the bench.
Troubleshooting Guide
This section addresses specific issues that can arise during tetrazole synthesis. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Conversion of Starting Material
Q: I've set up my reaction between a nitrile and sodium azide, but after the specified time, TLC and NMR analysis show mostly unreacted starting material. What are the likely causes and how can I fix this?
A: Low conversion is a frequent challenge in tetrazole synthesis and can often be attributed to several key factors:
-
Inadequate Nitrile Activation: The nitrile group, by itself, is often not electrophilic enough to readily react with the azide nucleophile.[1] This is especially true for electron-rich or sterically hindered nitriles.[1][2]
-
Solution: The reaction typically requires an activator. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly used to coordinate to the nitrile nitrogen, increasing its electrophilicity.[1][3] Ensure you are using an appropriate activator for your specific substrate. DFT calculations suggest that nitrile activation is a crucial step, and the activation barriers are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile.[4][5][6]
-
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[1]
-
Solution: If the reaction is sluggish at a lower temperature, cautiously increasing the heat can significantly improve the reaction rate. Common temperature ranges are between 100-150 °C.[6] However, be aware that excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] Continuous flow microreactors can offer a safer way to utilize high temperatures (e.g., 190 °C), which can lead to near-quantitative yields in minutes.[7]
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving the reagents and facilitating the reaction, especially at higher temperatures.
-
Solution: High-boiling polar aprotic solvents like DMF and DMSO are frequently used and are often the best choice.[1][8] In some catalytic systems, particularly those using zinc salts, water or alcohols can be effective.[1][9] Solvent optimization studies are crucial when developing a new tetrazole synthesis.[8][10]
-
-
Catalyst Inactivity or Insufficient Loading: If you are using a catalyst, its quality and concentration are paramount.
-
Solution: Ensure your catalyst is pure and has not degraded. The catalyst loading should be optimized; too little may not provide sufficient activation.[1] A variety of catalysts have been explored, including metal complexes and nanomaterials, which can offer high yields under milder conditions.[8][11][12]
-
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing a significant amount of a side product. What are the common side reactions and how can I suppress them?
A: The formation of byproducts can complicate purification and reduce the yield of your desired tetrazole. Common side reactions include:
-
Nitrile Hydrolysis: Under certain conditions, especially in the presence of water and acid or base, nitriles can hydrolyze to the corresponding carboxylic acid or amide.[2]
-
Solution: If nitrile hydrolysis is suspected, ensure your reaction is run under anhydrous conditions, unless the protocol specifically calls for an aqueous medium. Using a well-dried solvent and inert atmosphere can mitigate this issue.
-
-
Formation of Tautomers and Isomers: Depending on the substitution pattern, tetrazoles can exist as tautomers or isomers, which can complicate characterization and purification.
-
Solution: The reaction of organic azides with nitriles is often regioselective, yielding only the 1-alkylated product.[5][6] However, when using azide salts, a mixture of tautomers is possible. Characterization by 1D and 2D NMR (¹H, ¹³C, ¹⁵N, COSY, HMBC, HSQC) is crucial for identifying the specific isomers formed.[13][14]
-
Problem 3: Difficulty in Product Isolation and Purification
Q: The reaction seems to have worked, but I'm struggling to isolate and purify the tetrazole product. What are some effective work-up and purification strategies?
A: The acidic nature of the 1H-tetrazole proton (pKa comparable to carboxylic acids) can be leveraged for purification.[13][15]
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess azide. A common method is the addition of sodium nitrite and an acid (e.g., sulfuric acid), which converts hydrazoic acid into nitrogen and nitrous oxide gases.[16] Caution: This should be done in a well-ventilated fume hood.
-
Dilute the reaction mixture with water.
-
Acidify the aqueous solution with an acid like HCl to a pH of ~1. This will protonate the tetrazole, causing it to precipitate out of the solution.[17]
-
The precipitated tetrazole can then be collected by vacuum filtration, washed with cold water, and dried.[17]
-
-
Chromatographic Purification: If the product does not precipitate or if further purification is needed, standard column chromatography can be employed.[18][19] The choice of eluent will depend on the polarity of your specific tetrazole derivative.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of tetrazole synthesis.
Q1: What are the primary safety concerns when working with azides, and how can they be mitigated?
A1: The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[16][17]
-
Mitigation Strategies:
-
pH Control: The formation of HN₃ is favored under acidic conditions. Some protocols, like Sharpless's zinc bromide procedure, aim to control the pH to minimize its formation.[16] However, even with pH control, significant amounts of HN₃ can be present in the headspace.[16]
-
Catalyst Choice: The use of zinc oxide in aqueous THF has been shown to be efficient while generating only minimal amounts of HN₃ in the headspace.[16]
-
Continuous Flow Chemistry: This is a highly effective method for enhancing safety. By generating HN₃ in situ and immediately consuming it, the accumulation of this hazardous intermediate is avoided.[7][17]
-
Proper Quenching: Always quench excess azide at the end of the reaction as described in the troubleshooting section.
-
Waste Disposal: Azide waste should be handled with extreme care as it can form explosive salts with heavy metals. Dispose of it according to your institution's safety guidelines.[20]
-
Q2: How do I choose the right catalyst for my tetrazole synthesis?
A2: The choice of catalyst depends on your specific nitrile substrate and desired reaction conditions.
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, Zn(OAc)₂) are widely used and effective for a broad range of nitriles.[3][21]
-
Brønsted Acids: Ammonium salts are a common choice.[1]
-
Metal Complexes: Cobalt and copper complexes have been shown to be efficient catalysts, sometimes allowing for milder reaction conditions.[8][11]
-
Nanocatalysts: Recent research has focused on the use of nanomaterials as catalysts, which offer advantages such as high surface area, easy recovery, and reusability.[12][22]
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting nitrile and the appearance of the tetrazole product.[20][23]
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique can be used to monitor the reaction in real-time by observing the disappearance of the nitrile stretch (around 2200-2300 cm⁻¹) and the appearance of peaks associated with the tetrazole ring.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.[13][14][20]
Q4: Can microwave irradiation be used to accelerate tetrazole synthesis?
A4: Yes, microwave-assisted synthesis has emerged as a powerful tool. It can significantly reduce reaction times and often improves yields compared to conventional heating.[10][18]
Data Summary and Protocols
Table 1: Common Solvents for Tetrazole Synthesis
| Solvent | Type | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Commonly used, good for dissolving reagents.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvent for many catalytic systems.[1][8] |
| Water | Polar Protic | 100 | Effective with certain catalysts like zinc salts.[1][9] |
| Poly(ethylene glycol) (PEG) | Green Solvent | Variable | An environmentally friendly option used with some nanocatalysts.[22] |
Experimental Protocol: General Procedure for Zinc-Catalyzed Tetrazole Synthesis in Water[9]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and a zinc salt catalyst (e.g., ZnBr₂, 0.5-1.0 eq).
-
Solvent Addition: Add water as the solvent.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully acidify the mixture with aqueous HCl (e.g., 3N HCl) to pH ~1-2.
-
The tetrazole product will often precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification: If necessary, the crude product can be recrystallized or purified by column chromatography.
Visualization of Key Concepts
General Reaction Mechanism
The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is a [3+2] cycloaddition reaction. The mechanism can be influenced by the presence of a catalyst.
Caption: General workflow for catalyzed tetrazole synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and resolving low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. American Chemical Society. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. [Link]
-
Verma, R., Kumar, S., & Singh, P. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39353-39374. [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012). The Heterocyclist. [Link]
-
Verma, R., Kumar, S., & Singh, P. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Sinha, D., & Mandal, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 21199-21207. [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. (n.d.). ResearchGate. [Link]
-
Advances in Tetrazole Synthesis – An Overview. (n.d.). Scite.ai. [Link]
-
Optimization for the synthesis of tetrazole from aldehyde. (n.d.). ResearchGate. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025). RSC Publishing. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025). PMC - NIH. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7606-7642. [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2007).
- Process for the synthesis of tetrazoles. (2006).
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2024). PubMed Central. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). MIT Open Access Articles. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. (n.d.). PMC. [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022). Organic Process Research & Development. [Link]
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overcoming solubility issues of 2H-Tetrazol-2-acetic acid
Introduction:
Welcome to the technical support guide for 2H-Tetrazol-2-acetic acid (CAS No. 21743-64-6). This molecule, featuring both a tetrazole ring and a carboxylic acid moiety, is a valuable building block in medicinal chemistry and materials science.[1] The tetrazole group often serves as a bioisostere for a carboxylic acid, enhancing the drug-like properties of molecules.[2] However, its unique structure, possessing two acidic protons, frequently presents solubility challenges for researchers. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these issues, ensuring the smooth progression of your experiments.
Troubleshooting Guide: Overcoming Common Solubility Hurdles
This section addresses the most frequent and specific solubility problems encountered during experimental work with this compound. Each question is answered with a step-by-step protocol and a scientific explanation for the recommended approach.
Q1: My this compound is insoluble in my aqueous buffer system. How can I dissolve it?
Root Cause Analysis: The low aqueous solubility of this compound in neutral or acidic water is due to its molecular structure. As a weak acid, it exists predominantly in its neutral, protonated form at low pH, which is less polar and thus less soluble in water. To increase solubility, we must convert it to its more polar, deprotonated salt form (conjugate base). This is achieved by increasing the pH of the solution.[3][4] The molecule has two potential sites for deprotonation: the carboxylic acid proton (pKa ≈ 4.75) and the tetrazole ring proton (pKa ≈ 4.9).[5][6] By raising the pH above these pKa values, we shift the equilibrium towards the highly soluble anionic form.
Diagram: pH-Dependent Solubility Equilibrium
Caption: pH effect on this compound ionization and solubility.
Experimental Protocol: Aqueous Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of this compound powder and place it in a suitable container.
-
Initial Slurry: Add approximately 80% of your final desired volume of purified water or buffer. The compound will likely not dissolve and will form a slurry.
-
Basification: While stirring vigorously, add a 0.1 M to 1 M solution of a suitable base (e.g., NaOH, KOH, or NaHCO₃) dropwise.
-
Expert Insight: Sodium hydroxide (NaOH) is a strong base and effective, but sodium bicarbonate (NaHCO₃) can be a milder alternative if your downstream application is sensitive to high pH excursions.
-
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. You will observe the solid begin to dissolve as the pH increases.
-
Endpoint: Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 7.0 - 8.0 for complete dissolution).
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.
-
Final pH Check: Check and adjust the final pH if necessary. If you overshoot the desired pH, you can back-titrate carefully with dilute acid (e.g., 0.1 M HCl), but be aware that precipitation may occur if the pH drops too low.
Q2: I need to work in an organic solvent system. What are the best choices for creating a stock solution?
Root Cause Analysis: The principle of "like dissolves like" governs solubility in organic solvents. This compound is a polar molecule due to its nitrogen-rich tetrazole ring and its carboxylic acid group. Therefore, it will be most soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Non-polar solvents like hexane or toluene will be ineffective. Polar aprotic solvents are often the best choice for achieving high concentrations.[5][7]
Data Summary: Recommended Organic Solvents
| Solvent Class | Recommended Solvents | Typical Performance & Rationale |
| Polar Aprotic | DMSO, DMF | Excellent Choice. These solvents are highly polar and can effectively solvate the molecule, often achieving high concentrations (>20 mg/mL).[8] They are the standard "go-to" for difficult-to-dissolve compounds. |
| Polar Protic | Methanol, Ethanol | Good Choice. These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility will generally be lower than in DMSO or DMF but sufficient for many applications. |
| Moderately Polar | Acetonitrile, Acetone | Fair to Poor. Solubility is expected to be limited. These may be useful for specific applications but are not recommended for creating highly concentrated stock solutions. |
| Non-Polar | Hexane, Toluene, DCM | Not Recommended. These solvents lack the polarity needed to interact favorably with the polar functional groups of the molecule and will result in negligible solubility. |
Experimental Protocol: Preparing a Concentrated Organic Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO or DMF) to prevent potential side reactions or degradation.
-
Preparation: Weigh the this compound in a clean, dry glass vial.
-
Dissolution: Add the chosen organic solvent to the vial to achieve the desired concentration.
-
Aiding Dissolution: If dissolution is slow, you may use gentle warming (not to exceed 40-50°C) or sonication in a water bath to expedite the process. Always ensure the vial is capped to prevent solvent evaporation.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C or -80°C) to maximize stability.
Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous experimental buffer. How do I solve this?
Root Cause Analysis: This is a common and predictable issue known as solvent-exchange precipitation. When a concentrated solution of a compound in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate, or "crash out." The key is to maintain the compound's concentration below its solubility limit at all stages of the dilution.
Diagram: Recommended Dilution Workflow
Caption: Workflow to prevent precipitation during aqueous dilution.
Experimental Protocol: Serial Dilution from Organic Stock
-
Objective: The goal is to keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1% and almost always below 5%, to avoid off-target effects in biological assays.
-
High-Concentration Stock: Prepare a stock solution in 100% DMSO at a concentration that is at least 100-fold higher than your final desired working concentration.
-
Vigorous Mixing: Place your aqueous buffer on a vortex mixer or a stir plate set to a high speed to create a vortex. This ensures rapid and efficient dispersion of the stock solution upon addition.
-
Dropwise Addition: Add the required volume of the DMSO stock solution directly into the vortex of the stirring buffer, not onto the sides of the tube. This rapid dispersion is critical to preventing localized supersaturation and precipitation.[8]
-
Intermediate Dilution (If Necessary): If you observe precipitation even with vigorous stirring, an intermediate dilution step may be required. For example, dilute the 100x stock 1:10 in your aqueous buffer first, then use this 10x intermediate stock for the final dilution.
Frequently Asked Questions (FAQs)
-
Q: What are the acidic properties of this compound?
-
A: This molecule is diprotic, meaning it has two acidic protons. The carboxylic acid proton has a pKa similar to acetic acid (~4.75), and the N-H proton on the tetrazole ring is also acidic, with a pKa around 4.9.[5] For practical purposes in biological systems (pH ~7.4), both sites will be deprotonated, rendering the molecule as a dianion, which greatly aids its solubility.
-
-
Q: Can I heat the solution to improve solubility?
-
A: Gentle heating (to 37-50°C) can be used to increase the rate of dissolution. However, prolonged heating or high temperatures should be avoided without first confirming the thermal stability of the compound, as it may lead to degradation. Always start with other methods like pH adjustment or sonication first.
-
-
Q: My application is sensitive to DMSO. Are there alternatives?
-
A: If your assay is sensitive to DMSO, consider using ethanol as a stock solvent, though you may achieve a lower stock concentration. Alternatively, the pH adjustment method described in Q1 is the best approach to create a completely organic solvent-free aqueous solution.
-
-
Q: Why is this compound used in drug development?
-
A: The tetrazole ring is considered a "bioisostere" of the carboxylic acid functional group.[2] This means it has a similar size, shape, and electronic properties (specifically, its acidic nature). Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacological profile.[2][9] This makes tetrazole-containing building blocks like this one highly valuable in medicinal chemistry.
-
References
-
PubChem. 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. [Link]
-
National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
ResearchGate. How to extract tetrazole derivative compound if compound is in DMSO or DMF?[Link]
-
PubMed Central (PMC). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
ElectronicsAndBooks. the chemistry of the tetrazoles. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
ResearchGate. 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead.... [Link]
-
PubMed. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
JoVE. Video: Factors Affecting Solubility. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Wiley Analytical Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Khan Academy. pH and solubility. [Link]
-
MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
-
De Gruyter. SOLUBILITY DATA SERIES. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
IJLTET. SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. [Link]
-
Pharmacy 180. Solubility - Pharmaceutical solutions. [Link]
-
National Institutes of Health (NIH). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
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- 9. researchgate.net [researchgate.net]
stability of 2H-Tetrazol-2-acetic acid under different conditions
Welcome to the technical support center for 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting solutions for stability-related issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and fundamental stability of this compound and related tetrazole compounds.
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic organic compound. It features a five-membered tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design.[1][2] This substitution can improve metabolic stability and other pharmacokinetic properties.[1][3] The stability of this compound is critical because degradation can lead to loss of potency, altered biological activity, and the formation of potentially harmful impurities, compromising experimental results and patient safety in therapeutic applications.
Q2: What are the recommended storage conditions for this compound?
As a solid, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4][5] For many substituted tetrazole derivatives, storage at 2-8°C is recommended to minimize thermal degradation.[4]
In solution, the stability is highly dependent on the solvent and pH. Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C) and protected from light. The use of buffers to maintain an optimal pH is crucial for enhancing stability in solution.[6]
Q3: How do pH and temperature affect the stability of this compound?
pH: The stability of tetrazole-containing compounds is significantly influenced by pH.[1] While the optimal pH is specific to the exact molecular structure, many tetrazole derivatives show the greatest stability in a slightly acidic to neutral pH range (approximately 4 to 8).[6] Extreme acidic or basic conditions can catalyze hydrolysis or ring-opening reactions, leading to degradation.[1] The tetrazole moiety has a pKa comparable to carboxylic acids (around 4.7-4.9), meaning its ionization state, and thus its reactivity, will change significantly with pH.[1][2][3]
Temperature: Elevated temperatures accelerate degradation. Thermal decomposition of the tetrazole ring can occur, often leading to the elimination of nitrogen gas (N₂) or hydrazoic acid.[7][8] While the solid-state compound is generally thermodynamically stable, decomposition can be initiated at temperatures above 150°C, and sometimes lower depending on the substituents.[9] In solution, even moderate temperatures like 60°C can significantly accelerate hydrolytic degradation.[6]
Q4: Is this compound sensitive to light?
Yes, tetrazole-containing compounds can be susceptible to photodegradation.[9] Exposure to UV or high-intensity visible light can provide the energy needed to initiate decomposition reactions.[10] It is standard practice to protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.[10] Photostability testing, as outlined in ICH Q1B guidelines, is a crucial step in pharmaceutical development to assess the impact of light exposure.[11][12]
Q5: What are the visible signs of degradation?
Visible signs of degradation in a solid sample can include a change in color (e.g., from white/pale yellow to a darker shade) or a change in texture. In solution, degradation may be indicated by:
-
Color change: The appearance of a yellow or brown tint.
-
Precipitation: Formation of an insoluble material as degradation products may have lower solubility.
-
pH shift: Degradation reactions can produce acidic or basic byproducts, altering the pH of an unbuffered solution.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that users may encounter during their experiments.
Issue 1: Inconsistent results in biological assays.
-
Question: My dose-response curves are not reproducible, and the potency of my compound seems to decrease over time. Could this be a stability issue?
-
Answer: Yes, this is a classic sign of compound degradation in your assay medium or stock solution. The active concentration of your compound is likely decreasing over the course of the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Actions:
-
Use Fresh Solutions: Always prepare stock solutions of this compound fresh before each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.
-
pH Control: Ensure your assay medium is well-buffered to a pH where the compound is most stable (typically pH 4-8).[6]
-
Minimize Exposure: Protect your solutions from light and keep them on ice or at a controlled room temperature during the experiment.
-
Perform a Stability Check: Spike your compound into the assay medium (without cells or target enzymes) and incubate under the exact assay conditions (time, temperature, light). Analyze samples at the beginning and end of the incubation period by HPLC to quantify any degradation.
Issue 2: Precipitate forms in my aqueous stock solution.
-
Question: I prepared a stock solution in a buffer, but after storing it in the refrigerator, I see a precipitate. What happened?
-
Answer: This could be due to either low solubility at the storage temperature or the formation of a less soluble degradation product. The acetic acid moiety makes the compound's solubility pH-dependent.
Recommended Actions:
-
Check pH and Solubility: The protonated form of the acetic acid is less soluble in water than its deprotonated (salt) form. Ensure the pH of your buffer is at least one unit above the pKa of the carboxylic acid group (typically ~4.5-5) to maintain solubility.
-
Consider Co-solvents: If aqueous solubility is limiting, consider preparing a concentrated stock in an organic solvent like DMSO or DMF and diluting it into your aqueous buffer immediately before use.[1] Be mindful of the final solvent concentration in your assay.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant. This will confirm whether you are facing a solubility or stability issue.
Section 3: Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify the conditions under which this compound is unstable.[6]
Objective: To determine the degradation profile under acid, base, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)[11]
-
Temperature-controlled oven/water bath
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Water or buffer (pH ~7). Incubate at 60°C.
-
Control: Water or buffer (pH ~7). Store at room temperature, protected from light.
-
-
Photostability:
-
Expose a solid sample and a solution sample to light in a photostability chamber, aiming for an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[12]
-
Keep a control sample wrapped in foil to protect it from light to assess thermal degradation during the study.[10]
-
-
Time Points: Analyze samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which is often rapid, shorter time points may be needed.
-
Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).
-
Calculate the percentage of degradation by comparing the parent peak area at each time point to the t=0 sample.
-
Data Interpretation
Summarize the results in a table to easily compare stability under different conditions.
| Stress Condition | Incubation Time (hr) | % Degradation of Parent Compound | No. of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 8 | ||
| 3% H₂O₂, RT | 24 | ||
| Water, 60°C | 24 | ||
| Photolytic (Solution) | - |
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound exhibits maximum stability in solution.[6]
Methodology:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Prepare solutions of this compound in each buffer at a fixed concentration.
-
Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Analyze samples by HPLC at multiple time points.
-
For each pH, plot the natural logarithm of the remaining compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
Potential Degradation Pathway
While the exact pathway for this compound is not definitively published, a plausible degradation route under harsh conditions (e.g., high temperature, strong acid/base) involves the thermal decomposition of the tetrazole ring.
Caption: A potential thermal degradation pathway for tetrazoles.
References
- BenchChem. (n.d.). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution.
- National Institutes of Health (NIH). (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- ACS Publications. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- PubMed. (n.d.). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability.
- ElectronicsAndBooks. (n.d.). Thermal decomposition of tetrazole: Part I. Programmed heating.
- ResearchGate. (2025). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study.
- Scilit. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta.
- AA Blocks. (2025). Safety Data Sheet.
- Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- ChemicalBook. (2023). 2H-Tetrazole, 2-methyl- - Safety Data Sheet.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
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safe handling and storage of 2H-Tetrazol-2-acetic acid
Technical Support Center: 2H-Tetrazol-2-acetic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with this compound. It is designed to address common challenges and ensure safe, effective experimentation by explaining the causality behind procedural choices.
Section 1: Core Safety & Handling Summary
Before handling this compound, it is critical to be familiar with its hazard profile and the necessary safety precautions. This compound is an irritant and requires careful handling to avoid exposure.
| Hazard Category | GHS Hazard Statement | Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[1] | Impervious gloves (e.g., Nitrile), lab coat.[2] | |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Tightly fitting safety goggles or a face shield.[2][3] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the day-to-day use of this compound.
Q1: What are the primary hazards of this compound? A: The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Direct contact should be avoided by wearing appropriate PPE, and all handling of the solid compound should be done in a chemical fume hood to prevent inhalation of dust.[1][5]
Q2: What are the correct storage conditions for this compound? A: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] It should be stored away from incompatible materials, particularly strong oxidizing agents, and sources of ignition.[1][2][5] For long-term storage, maintaining cool and dry conditions is essential for stability.[1] Some suppliers recommend storing the material locked up.[1][2][4]
Q3: What chemicals are incompatible with this compound? A: As a derivative of acetic acid, it should be considered incompatible with strong oxidizing agents, strong bases, and certain metals.[5][6][7] The acetic acid moiety can react exothermically with bases, while the tetrazole ring, a high-nitrogen heterocycle, may react unpredictably with strong oxidizers.[8] It is incompatible with chromic acid, nitric acid, ethylene glycol, perchloric acid, peroxides, and permanganates.[9][10]
Q4: How should I properly dispose of waste containing this compound? A: All waste material should be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[2][4]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Q1: Problem - The compound is difficult to dissolve in my reaction solvent. A:
-
Plausible Cause: this compound is a polar, acidic molecule. Its solubility can be limited in non-polar organic solvents.
-
Solution Pathway:
-
Solvent Selection: Consult solubility data if available. If not, test solubility on a small scale with polar aprotic solvents such as DMF, DMSO, or NMP. Acetonitrile or THF may also be effective, depending on the reaction conditions.
-
Salt Formation: For reactions where the carboxylate anion is the desired nucleophile, a non-nucleophilic organic base (e.g., triethylamine or DIPEA) can be added to form the corresponding salt. This often dramatically increases solubility in organic solvents.
-
Gentle Heating: Gentle warming can increase the rate of dissolution. However, be cautious, as excessive heat can lead to decomposition (see next problem). Use a water bath for controlled temperature regulation.
-
Q2: Problem - My reaction mixture is turning dark brown or black upon heating. A:
-
Plausible Cause: This is a strong indicator of thermal decomposition. Tetrazole-containing compounds can be thermally sensitive, and decomposition can occur at elevated temperatures, often liberating gaseous nitrogen and other degradation products.[8][11][12] One study on a related tetrazole derivative noted decomposition beginning at temperatures around 240 °C, but this can vary significantly based on the specific structure and reaction matrix.[11]
-
Solution Pathway:
-
Immediate Action: Reduce or remove the heat source immediately.
-
Temperature Control: Confirm the internal reaction temperature. Do not rely on the heating mantle's dial setting. Ensure the reaction is not running at a higher temperature than intended.
-
Process Optimization: If the desired reaction requires heat, attempt to run it at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.
-
Incompatibility Check: Re-verify that all reagents and the solvent are compatible and not catalyzing a decomposition pathway.
-
Q3: Problem - I spilled a small amount of the powder in the fume hood. How do I clean it up? A:
-
Plausible Cause: Accidental release during weighing or transfer.
-
Solution Pathway:
-
Ensure Safety: Ensure your PPE (gloves, goggles, lab coat) is correctly worn. Keep unprotected personnel away.[1]
-
Containment: Prevent the powder from spreading. Do not use a dry brush, which can create airborne dust.
-
Cleanup: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][3] Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a damp cloth (using a solvent like water or isopropanol). Place the cleaning materials into the same hazardous waste container.
-
Final Steps: Wash your hands thoroughly after the cleanup is complete.[1]
-
Section 4: Experimental Protocol Example
The carboxylic acid moiety of this compound is a common functional handle for derivatization, particularly for forming amide bonds in drug discovery programs.
Protocol: Amide Coupling with Benzylamine using EDC/HOBt
This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine.
Methodology:
-
Setup: In a chemical fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq). Stir at room temperature for 15-20 minutes.
-
Causality Note: This pre-activation step forms an HOBt-ester intermediate, which is more reactive than the parent carboxylic acid and minimizes side reactions like racemization (if applicable).
-
-
Amine Addition: Add Benzylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality Note: DIPEA acts as a proton scavenger to neutralize the HCl salt formed from EDC-HCl and the carboxylic acid proton, ensuring the amine remains nucleophilic.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted HOBt and acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product using flash column chromatography or recrystallization as needed.
Section 5: Visual Workflows and Logic Diagrams
Safe Handling & Experimentation Workflow
This diagram outlines the critical steps from receiving the chemical to final waste disposal.
Caption: Workflow for safe handling of this compound.
Troubleshooting Logic: Unexpected Reaction Color Change
This decision tree helps diagnose the cause of unexpected discoloration during a reaction.
Caption: Decision tree for troubleshooting unexpected reaction color changes.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid.
-
Smolecule. 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-.
-
ChemicalBook. 2H-Tetrazole, 2-methyl- - Safety Data Sheet. (2023-07-15).
-
Thermo Fisher Scientific. Safety Data Sheet - Acetic Acid.
-
CymitQuimica. Safety Data Sheet - 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetic acid. (2024-12-19).
-
Fisher Scientific. Safety Data Sheet - Acetic Acid, 0.1M. (2015-03-19).
-
Journal of Medicinal Chemistry. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.
-
Sigma-Aldrich. Safety Data Sheet - 1H-Tetrazol-5-acetic acid. (2024-09-06).
-
ResearchGate. Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H2O 5:3:2 mixture.
-
Fisher Scientific. Safety Data Sheet - 2-Amino-4-thiazoleacetic acid.
-
Scilit. Thermal decomposition of tetrazole.
-
ResearchGate. Decomposition products of tetrazoles.
-
Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET.
-
Utah State University. Incompatible Chemicals.
-
Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS.
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- 6. fishersci.com [fishersci.com]
- 7. ineos.com [ineos.com]
- 8. researchgate.net [researchgate.net]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
common impurities in 2H-Tetrazol-2-acetic acid and their removal
Welcome to the technical support center for 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your this compound for reliable experimental outcomes.
Troubleshooting Guide: Common Issues in the Synthesis and Purification of this compound
This section addresses specific problems you may encounter during your work with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My final product is a mixture of isomers. How can I isolate the desired this compound?
Background: A frequent challenge in the synthesis of this compound is the co-formation of its regioisomer, 1H-Tetrazol-1-acetic acid. This occurs because the alkylation of the tetrazole ring with a haloacetic acid or its ester can proceed at either the N1 or N2 position. The ratio of these isomers can vary depending on the reaction conditions.
Solution: The separation of these isomers can be achieved through fractional crystallization or preparative high-performance liquid chromatography (HPLC).
Method 1: Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent.[1]
-
Step 1: Solvent Selection. The choice of solvent is critical. A suitable solvent will have a significant difference in solubility for the two isomers at a given temperature. While specific solvent systems for this exact separation are not widely published, a good starting point is a polar protic solvent or a mixture of a polar and a non-polar solvent. Ethanol/water or ethyl acetate/hexane are common solvent pairs for recrystallization.[2]
-
Step 2: Dissolution. Dissolve the mixture of isomers in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Step 3: Cooling and Crystallization. Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Seeding the solution with a pure crystal of this compound can promote the desired crystallization.
-
Step 4: Isolation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble 1H-isomer.
-
Step 5: Purity Check. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation. Repeat the process if necessary.
Method 2: Preparative HPLC
For a more definitive separation, especially on a smaller scale, preparative HPLC is a powerful technique.[3][4]
-
Step 1: Analytical Method Development. First, develop an analytical HPLC method that shows good separation between the 1H- and 2H-isomers. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a common starting point.[5][6]
-
Step 2: Scale-Up. Once a good analytical separation is achieved, the method can be scaled up to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.[7]
-
Step 3: Fraction Collection. Collect the fractions corresponding to the 2H-isomer peak.
-
Step 4: Solvent Removal. Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Issue 2: My product is contaminated with unreacted starting materials. How can I remove them?
Background: Incomplete reactions can lead to the presence of unreacted tetrazole and chloroacetic acid (or its ester) in your crude product.
Solution:
-
Removal of Unreacted Tetrazole: Tetrazole has a higher solubility in water compared to this compound. Washing the crude product with cold water can effectively remove a significant portion of the unreacted tetrazole.
-
Removal of Unreacted Chloroacetic Acid: Chloroacetic acid is a relatively strong acid. It can be removed by dissolving the crude product in an organic solvent like ethyl acetate and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound will remain in the organic layer, while the chloroacetic acid will be extracted into the aqueous layer as its sodium salt.
Issue 3: I synthesized this compound via hydrolysis of its ethyl ester, but the reaction seems incomplete. What should I do?
Background: The synthesis of this compound often proceeds through the alkylation of tetrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.[8] Incomplete hydrolysis will result in the presence of ethyl 2-(2H-tetrazol-2-yl)acetate in the final product.
Solution:
-
Drive the Hydrolysis to Completion: Ensure that the hydrolysis reaction has gone to completion. This can be achieved by extending the reaction time, increasing the temperature (if the compound is stable), or using a stronger base (e.g., switching from sodium carbonate to sodium hydroxide). Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Purification: If a small amount of the ester remains, it can be removed by recrystallization. The ester is generally more soluble in organic solvents than the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurity is the regioisomeric 1H-Tetrazol-1-acetic acid. Other common impurities include unreacted starting materials such as tetrazole and chloroacetic acid (or its ester), and residual solvents from the reaction or purification process.
Q2: How can I confirm the identity and purity of my this compound?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the 1H and 2H isomers based on the chemical shifts of the protons and carbons in the tetrazole ring and the acetic acid moiety.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the 2H-isomer from the 1H-isomer and other impurities.[9][10]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q3: What is the best way to store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: Are there any safety precautions I should take when working with this compound and its precursors?
A4: Yes. Tetrazole and its derivatives can be energetic compounds. Always handle them with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) of the compound.
Data Summary
| Impurity | Potential Source | Recommended Removal Method |
| 1H-Tetrazol-1-acetic acid | Non-regioselective alkylation of the tetrazole ring | Fractional Crystallization, Preparative HPLC |
| Unreacted Tetrazole | Incomplete reaction | Washing with cold water |
| Unreacted Chloroacetic Acid | Incomplete reaction | Washing with a mild aqueous base (e.g., NaHCO3 solution) |
| Ethyl 2-(2H-tetrazol-2-yl)acetate | Incomplete hydrolysis of the ester precursor | Drive hydrolysis to completion, Recrystallization |
Experimental Workflows
Diagram: General Purification Workflow for this compound
Caption: A flowchart illustrating the general purification strategy for this compound.
References
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Application Compendium. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Waters Corporation. (2018, February 21). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zhang, L., & Chen, J. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1678. [Link]
-
Unangst, P. C., Connor, D. T., St-Denis, Y., & Miller, S. R. (1992). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 35(21), 3691–3698. [Link]
-
NIUS Chemistry Experiments. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Fun Man Flipped Classroom. (2013, July 11). Recrystallization Solvent Pair. YouTube. Retrieved from [Link]
-
Sartorius. (n.d.). Preparative HPLC Systems – Precise Sample Prep and Purification. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]
-
Sartorius. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Zhang, L., & Chen, J. (2011). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]
-
Fun, H. K., Ooi, C. W., & Yaacob, M. (2012). 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Popova, E. A., & Gidaspov, A. A. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 17(6), 636-651. [Link]
-
Curtin University of Technology & John Wiley & Sons, Ltd. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Crystal Growth & Design, 11(11), 4786-4796. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Al-Zuhairi, A. J., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. International Journal of Drug Delivery Technology, 12(4), 1858-1863. [Link]
-
Guranova, N. V., & Gaponik, P. N. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters, 12(8), 1848–1851. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
-
MDPI. (2025). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2025(1), M1367. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sagi, M. S. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 38(2B), 288-298. [Link]
-
Asia-Pacific Journal of Chemical Engineering. (2012). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 7(S1), S134-S140. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions of 2H-Tetrazol-2-acetic acid
Welcome to the technical support center for 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a bioisostere for carboxylic acids, the tetrazole moiety offers unique pharmacological properties, but its reactivity can present challenges.[1][2] This document provides in-depth, field-proven insights into common experimental failures, their underlying causes, and robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound has failed, showing low to no yield of the desired product. What are the primary causes and initial troubleshooting steps?
This is the most common issue encountered. A failed amide coupling reaction typically points to one of three areas: inefficient carboxylic acid activation, degradation of a key component, or competing side reactions.
Initial Diagnostic Workflow:
-
Verify Reagent Quality: Ensure the this compound, amine, coupling agents, and solvents are pure and anhydrous. Moisture is a critical reaction inhibitor, as it hydrolyzes activated intermediates.
-
Check Stoichiometry: A common oversight is incorrect stoichiometry. Ensure the amine and coupling reagent are used in appropriate molar ratios relative to the carboxylic acid.
-
Analyze the Crude Reaction Mixture: Use LC-MS or TLC to analyze a sample of your crude reaction. Look for the presence of unreacted starting materials, the formation of common byproducts (like N-acylurea if using a carbodiimide), or evidence of decomposition.
Troubleshooting Logic Diagram
Below is a systematic workflow to diagnose a failed amide coupling reaction.
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Q2: I observe unreacted starting materials despite allowing the reaction to run for an extended period. Why is my this compound not being activated effectively?
Ineffective activation is a frequent culprit. The tetrazole ring is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can influence the reactivity of the carboxylate.
Causality and Solutions:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective. For a potentially challenging substrate like this, standard carbodiimides like DCC or EDC alone may be insufficient. Uronium/aminium salts such as HATU or HBTU are generally more powerful activating agents and often give superior results.[3][4]
-
Role of Additives: When using carbodiimides (DCC, EDC), the inclusion of additives is critical. These additives react with the initial O-acylisourea intermediate to form a more stable and reactive activated ester, minimizing side reactions.
-
HOBt (1-Hydroxybenzotriazole): The classic additive.
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate): A safer and often more effective alternative to HOBt, known to reduce racemization and improve yields.
-
-
Base Selection: The choice and amount of base are crucial. A non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) is standard.[4] Its role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to attack the coupling reagent. Insufficient base will stall the reaction. Conversely, excess base can lead to side reactions, including epimerization of chiral centers.
Data Summary: Common Coupling Systems
| Coupling System | Base Required | Pros | Cons |
| EDC / HOBt or Oxyma | DIPEA or NMM | Cost-effective; byproducts are water-soluble. | Can be less effective for hindered substrates; HOBt has explosive potential. |
| HATU | DIPEA (2-3 eq.) | Very fast and efficient, even for difficult couplings.[3] | Higher cost; potential for guanidinium byproduct formation. |
| HBTU | DIPEA (2-3 eq.) | Highly effective and common in peptide synthesis. | Slightly less reactive than HATU; potential for racemization. |
| DIC / Oxyma | None initially, but used for amine salt | Good for solid-phase; diisopropylurea byproduct is more soluble than DCU. | Can be slower than uronium salts. |
Q3: My reaction is messy, with multiple byproducts. What are the likely side reactions involving this compound or the coupling reagents?
The formation of byproducts complicates purification and reduces yield. Understanding their origin is key to suppression.
1. Guanidinium Byproduct Formation: This occurs when the amine nucleophile attacks the coupling reagent (e.g., HATU, HBTU) instead of the activated carboxylic acid. This is more prevalent with unhindered primary amines and at higher temperatures.
-
Solution: Control the order of addition. Pre-activate the this compound with the coupling reagent and base for a short period (1-5 minutes) before adding the amine. This ensures a high concentration of the activated ester, favoring the correct reaction pathway.
Mechanism: Amide Formation vs. Side Reaction
Caption: Competing reaction pathways for the amine nucleophile.
2. Tetrazole Ring Instability: The tetrazole ring is generally stable but can decompose under harsh conditions, particularly at high temperatures (>240 °C) or in the presence of strong acids/bases for prolonged periods.[5][6] Decomposition can be a source of complex byproducts.
-
Solution: Run reactions at or below room temperature. If heating is required, do so cautiously and for the minimum time necessary. Most modern coupling reactions are efficient at 0 °C to 25 °C.
3. Racemization/Epimerization: If your amine or another part of the molecule contains a chiral center adjacent to the reacting group, racemization is a significant risk, particularly with over-activation or excess base.
-
Solution: Use coupling reagents and additives known to suppress racemization, such as HATU or systems containing Oxyma.[4] Carefully control the amount of base used (typically 2 equivalents relative to the acid). Perform the reaction at a lower temperature (e.g., 0 °C).
Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine hydrochloride salt (or free base)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base Addition (for amine salts): If using an amine hydrochloride salt, add DIPEA (1.1 eq.) to the flask and stir for 2 minutes to prepare the free amine in situ.
-
Pre-activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Expert Tip: The solution may change color (e.g., to yellow). Stir for 1-5 minutes at room temperature. This is the critical pre-activation step that minimizes guanidinium side product formation.
-
-
Amine Addition: Add the amine (1.1 eq., if using the free base) or the flask containing the pre-neutralized amine salt to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
-
ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]
- Google Patents. (n.d.). CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
-
Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry. [Link]
-
Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Khan, M. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1803. [Link]
-
ResearchGate. (n.d.). Decomposition of tetrazole 2 at 240 °C in a NMP/AcOH/H2O 5:3:2 mixture. Retrieved from [Link]
-
Bakos, B., et al. (2020). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-Tetrazoles. ChemistrySelect, 5(4), 1481-1485. [Link]
-
Zhang, G., et al. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. [Link]
-
CoLab. (n.d.). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]
-
Extractions&Ire. (2016, February 10). Tetrazole failure... help me pls [Video]. YouTube. [Link]
-
Ryznerski, Z., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
-
PubMed. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-218. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2H-Tetrazol-2-acetic acid
Welcome to the technical support center for the scale-up synthesis of 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges and critical considerations encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on ensuring safety, maximizing yield and purity, and maintaining robust process control.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the scale-up strategy for this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial route involves a two-step process:
-
Tetrazole Formation: A [3+2] cycloaddition reaction between a cyano-containing starting material and an azide source. For the parent 5-unsubstituted tetrazole, this often involves reacting sodium azide with a source of cyanide and acid, which is hazardous and complex. A more common starting point is the alkylation of 1H-tetrazole.
-
N-Alkylation: The selective alkylation of the 1H-tetrazole ring at the N2 position using an acetic acid equivalent, such as ethyl chloroacetate, followed by hydrolysis.
Controlling the regioselectivity of the alkylation is the critical challenge, as alkylation can occur at both the N1 and N2 positions of the tetrazole ring, leading to isomeric impurities.[1][2]
Q2: What are the primary safety hazards associated with this synthesis at scale?
A2: The primary hazards stem from the reagents used:
-
Sodium Azide (NaN₃): Highly toxic if ingested, inhaled, or absorbed through the skin.[3][4] It can form explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc, which could be present in plumbing or certain reactor components.[3][5]
-
Hydrazoic Acid (HN₃): A highly toxic, volatile, and dangerously explosive gas that is formed when sodium azide reacts with acids.[3][6][7] The generation of HN₃ is a major safety concern and must be rigorously controlled, often by maintaining basic conditions throughout the process.[8] Industrial processes may be designed within a bunker to mitigate explosion risks.[8]
-
Thermal Decomposition: Tetrazole compounds themselves are high-energy materials.[9] While N-substituted tetrazoles are generally more stable than C-substituted ones, they can decompose violently at elevated temperatures, typically initiated by the elimination of nitrogen gas.[10][11]
Q3: How can I control the N1 vs. N2 isomer ratio during the alkylation step?
A3: Achieving high selectivity for the desired 2H-isomer is crucial for process efficiency and product purity. Several factors influence this:
-
Catalyst and Reaction Medium: Acid-catalyzed alkylations often show a significant preference for the N2 isomer.[12]
-
Solvent Choice: The polarity and type of solvent can influence the reaction pathway.
-
Alkylation Agent: The nature of the electrophile (e.g., ethyl chloroacetate vs. bromoacetic acid) can affect selectivity.
-
Phase-Transfer Catalysis: While explored, phase-transfer catalysts have not always shown a significant improvement in selectivity compared to homogeneous conditions.[12]
The mechanism of alkylation is complex, proceeding through an intermediate that can rearrange to form both N1 and N2 isomers.[13] A thorough screening of reaction conditions is essential during process development.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during scale-up.
Problem Area 1: Reaction Execution & Yield
Issue: Low yield during the tetrazole alkylation step.
| Potential Cause | Troubleshooting Action & Explanation |
| Incomplete Reaction | Action: Monitor reaction completion using in-process controls (e.g., HPLC, UPLC). Extend reaction time or moderately increase temperature if the reaction has stalled. Explanation: At larger scales, mass and heat transfer limitations can slow reaction kinetics compared to the lab. |
| Competitive N1-Alkylation | Action: Re-evaluate and optimize reaction conditions. Screen different bases, solvents, and temperatures. Acidic conditions are reported to favor N2 formation.[12] Explanation: The tetrazolate anion is an ambident nucleophile. The reaction conditions dictate the kinetic vs. thermodynamic product distribution between the N1 and N2 isomers. |
| Degradation of Starting Material or Product | Action: Perform thermal stability studies (DSC/TGA) on reactants and products to identify safe operating temperature limits.[10] Avoid prolonged exposure to high temperatures. Explanation: Tetrazoles can be thermally unstable, and decomposition can be a significant yield loss pathway, especially if localized hot spots occur in a large reactor.[9][10] |
Problem Area 2: Safety & Hazard Management
Issue: Potential for hydrazoic acid (HN₃) formation.
| Potential Cause | Troubleshooting Action & Explanation |
| Acidic Quench or Work-up | Action: Ensure all aqueous streams that come into contact with residual azide are maintained at a basic pH (>9) to suppress the formation of HN₃ (pKa ~4.6).[14] Consider quenching residual azide with sodium nitrite and a weak acid before final acidification of the product.[5] Explanation: Sodium azide reacts readily with strong acids to form the highly explosive and toxic hydrazoic acid.[3][7] This is the single most critical safety risk to control. |
| Use of Halogenated Solvents with Azide | Action: Strictly avoid using halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide. Explanation: The combination can form highly explosive azido compounds.[8] |
| Reactor and Equipment Design | Action: Use reactors and transfer lines made of compatible materials (e.g., glass-lined steel, stainless steel, Hastelloy). Avoid brass, copper, and lead fittings where azide solutions may be present.[3][4] Design ventilation systems to handle the potential for toxic vapor release.[15] Explanation: Heavy metal azides are shock-sensitive primary explosives. Their formation in plumbing or on reactor surfaces creates an extreme hazard.[5] |
Problem Area 3: Product Isolation & Purification
Issue: Difficulty in removing the undesired N1-isomer.
| Potential Cause | Troubleshooting Action & Explanation |
| Similar Physical Properties | Action: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to maximize the solubility difference between the 2H- and 1H-isomers. Seeding strategies may be required for consistent results. Explanation: Isomers often have very similar solubility profiles, making simple crystallization challenging. A well-designed process is key to selectively precipitating the desired product. |
| Ineffective Chromatography | Action: While not ideal for large-scale production, chromatographic separation can be used for high-value products. Alternatively, consider derivatization of the isomer mixture to enable an easier separation, followed by a deprotection step. Explanation: Large-scale chromatography is expensive and solvent-intensive. It is typically avoided in favor of optimized crystallization. |
| Co-precipitation | Action: Control the rate of crystallization. A slow, controlled cooling profile or anti-solvent addition rate can prevent the undesired isomer from being entrapped in the crystal lattice of the desired product. Explanation: Rapid precipitation often leads to lower purity as impurities are kinetically trapped within the growing crystals. |
Section 3: Protocols and Visual Guides
Workflow for Safe Scale-Up Synthesis
This diagram outlines the critical decision points and safety checks required for scaling up the synthesis.
Caption: Key stages and safety checkpoints in the scale-up of this compound synthesis.
Experimental Protocol: Lab-Scale Safety Test for Azide Quenching
Before implementing on a large scale, the quenching procedure for destroying residual sodium azide must be validated in the laboratory to ensure it is effective and does not create new hazards.
Objective: To safely neutralize residual sodium azide in an aqueous, basic reaction mixture using sodium nitrite.
Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves. Have a spill kit ready.
Procedure:
-
Simulate Reaction Mixture: Prepare a simulated aqueous waste stream containing a known concentration of sodium azide (e.g., 1-2 mol%) and sodium hydroxide to maintain a pH > 10.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. The quenching reaction is exothermic.
-
Prepare Quenching Solution: In a separate flask, prepare a 20% aqueous solution of sodium nitrite (NaNO₂). You will need approximately 2.2 molar equivalents of NaNO₂ for every mole of residual NaN₃.
-
Slow Addition: Slowly add the sodium nitrite solution to the cooled azide solution while monitoring the internal temperature. Maintain the temperature below 15 °C.
-
Acidification: Once the nitrite addition is complete, slowly add 20% aqueous sulfuric acid dropwise. Vigorous gas evolution (N₂, NO) will occur. Control the addition rate to manage foaming and maintain the temperature below 20 °C.
-
Test for Completion: After gas evolution ceases, allow the solution to stir for 30 minutes. Test for the presence of residual azide using a commercially available azide test strip or a validated analytical method (e.g., ion chromatography).
-
Validation: If the test is negative, the quench is successful. If positive, add more sodium nitrite and acid and re-test. The validated stoichiometry and conditions can then be used for process scale-up calculations.
Chemical Equation for Quench: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH[5]
References
- Singh, J., Staples, R. J., & Shreeve, J. M. (2023).
- UGA Research. (n.d.).
- Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fogelzang, A. E. (2018). Features of thermal decomposition of N-substituted tetrazoles.
- Wikipedia. (n.d.). Tetrazole.
- Klapötke, T. M., et al. (2017). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1 H ‐pyrazol‐4‐yl)
- Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Grachev, D. A., et al. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations.
- Ostrovskii, V. A., & Yudintceff, M. (n.d.). The Mechanism of Tetrazolate Alkylation. St.
- Malig, T. C., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
- Health, Safety & Risk Management, Texas A&M University. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions.
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025).
- Kennesaw State University. (2014). Procedure for Working with Sodium Azide.
- Wikipedia. (n.d.). Sodium azide.
- CHIMIA. (n.d.). Opportunities and Limits of the Use of Azides in Industrial Production.
- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022).
- Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2014).
- EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
- Bou-El-Arab, N., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2025).
- Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3.
- Duncton, M. A. J., & Singh, R. (2016).
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. Benchchem.
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprint.
- Saikia, R. A., et al. (n.d.).
- 2H-Tetrazole synthesis. Organic Chemistry Portal.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c. RSC Advances.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)
- 2-(1H-Tetrazol-1-yl)
- The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. (n.d.). PubMed.
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing.
- 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. PMC - NIH.
- WO2016135630A1 - Process for removing impurities
Sources
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- 9. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
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- 15. campus.kennesaw.edu [campus.kennesaw.edu]
Technical Support Center: Synthesis of 2H-Tetrazol-2-ylacetic Acid
Welcome to our dedicated technical support guide for the synthesis of 2H-tetrazol-2-ylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tetrazole chemistry. The primary challenge often encountered in this synthesis is controlling the regioselectivity of the N-alkylation step, which frequently leads to an isomeric mixture of 1H- and 2H-tetrazol-2-ylacetic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize or eliminate the formation of the undesired 1H-isomer and maximize the yield of your target 2H-isomer.
The Challenge: Isomerization in Tetrazole N-Alkylation
The N-alkylation of a 5-substituted tetrazole with an alkylating agent like a haloacetic acid ester can occur at either the N1 or N2 position of the tetrazole ring, yielding two constitutional isomers. The relative proportions of these isomers are highly dependent on a variety of factors, including steric hindrance, electronic effects of the substituent at the C5 position, and the specific reaction conditions employed.[1][2][3] Generally, the 1H-tautomer is more stable in solution, which can make it the thermodynamically favored product in some cases.[4][5] However, specific synthetic strategies can be employed to kinetically favor the formation of the 2H-isomer.
Below is a visual representation of the competing reaction pathways:
Caption: Competing N1 and N2 alkylation pathways in the synthesis of tetrazolyl acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1H and 2H isomers in my reaction?
The formation of a mixture of N1 and N2 alkylated products is a common outcome in tetrazole chemistry. The tetrazolate anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on multiple nitrogen atoms. Consequently, the incoming electrophile (your alkylating agent) can attack at different positions, leading to a mixture of isomers. The final ratio of these isomers is a delicate balance of steric and electronic factors, as well as the reaction conditions.[6]
Q2: How can I confirm the identity of my isomers? Which one is the 1H and which is the 2H?
Spectroscopic methods are crucial for differentiating between the 1H and 2H isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton on the tetrazole ring (if unsubstituted at C5) can be indicative. More reliably, the chemical shifts of the methylene protons of the acetic acid moiety will differ between the two isomers. In many cases, the ¹H NMR spectrum of the crude product will show two distinct sets of peaks for the two isomers.
-
¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is often different for the N1 and N2 isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can be particularly useful. For the 2H-isomer, a correlation is typically observed between the methylene protons of the acetic acid group and the C5 carbon of the tetrazole ring.
-
-
Infrared (IR) Spectroscopy: While less definitive than NMR, the stretching frequencies of the tetrazole ring can differ between the two isomers. These differences can sometimes be observed in the fingerprint region of the IR spectrum.[7]
Q3: Can I separate the 1H and 2H isomers?
Yes, in many cases, the 1H and 2H isomers can be separated using chromatographic techniques. Due to their different polarities, they will exhibit different retention times on a silica gel column. A careful selection of the eluent system is key to achieving good separation. High-performance liquid chromatography (HPLC) can also be an effective method for both analytical and preparative separation of these isomers.[8]
Troubleshooting Guide: Minimizing 1H-Isomer Formation
This guide provides a systematic approach to troubleshooting and optimizing your synthesis to favor the formation of the desired 2H-tetrazol-2-ylacetic acid.
Caption: A troubleshooting flowchart for optimizing the synthesis of 2H-tetrazol-2-ylacetic acid.
Detailed Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity of the alkylation.
-
Issue: High yields of the 1H-isomer are often observed in polar aprotic solvents like DMF or DMSO.
-
Recommendation: Switch to a less polar solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile. In some cases, a non-polar solvent like toluene may also be effective. The rationale is that less polar solvents can favor the formation of contact ion pairs between the tetrazolate anion and the counter-ion of the base, which can sterically hinder attack at the N1 position.[9]
-
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic product distribution.
-
Issue: Higher reaction temperatures can lead to equilibration and favor the formation of the more thermodynamically stable 1H-isomer.[9]
-
Recommendation: Perform the reaction at a lower temperature. Start by adding the base and alkylating agent at 0 °C and then allowing the reaction to slowly warm to room temperature. This can favor the kinetically preferred N2-alkylation.
-
-
Choice of Base and Reaction Conditions: The base and overall reaction setup can have a profound impact on the outcome.
-
Issue: Standard conditions using strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a homogenous solution may not provide optimal selectivity.
-
Recommendation:
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system can sometimes enhance N2 selectivity.
-
Mechanochemical Synthesis: Solid-state synthesis using ball milling has been shown to be highly regioselective for N2-alkylation of tetrazoles with phenacyl halides.[9][10] This approach avoids solvents and can offer a greener and more selective alternative.
-
-
-
Alternative Alkylating Strategies: If modifying the standard conditions is not fruitful, consider a different synthetic approach.
-
Issue: The direct alkylation with a haloacetic acid ester consistently yields an inseparable or unfavorable mixture of isomers.
-
Recommendation: Explore alternative methods that are known to favor N2 substitution. For instance, the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles.[11][12]
-
Recommended Protocol for Enhanced 2H-Isomer Selectivity
This protocol is a general guideline and may require optimization for your specific 5-substituted tetrazole.
Materials:
-
5-Substituted-1H-tetrazole
-
Ethyl bromoacetate (or other suitable alkylating agent)
-
Potassium carbonate (K₂CO₃), finely ground
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the 5-substituted-1H-tetrazole (1.0 eq) and finely ground potassium carbonate (1.5 eq) in anhydrous acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1H and 2H isomers.
-
Combine the fractions containing the desired 2H-isomer and remove the solvent under reduced pressure.
-
The resulting ethyl 2H-tetrazol-2-ylacetate can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by stirring with sodium hydroxide in a mixture of methanol and water, followed by acidification.[13][14]
Table 1: Summary of Factors Influencing Regioselectivity
| Factor | Condition Favoring 2H-Isomer | Rationale |
| Solvent | Less polar (e.g., THF, Acetonitrile) | Promotes contact ion pair formation, sterically hindering N1. |
| Temperature | Lower (0 °C to room temperature) | Favors the kinetically controlled product (N2). |
| Reaction Type | Mechanochemical (Solid-state) | Can significantly enhance N2 selectivity.[9][10] |
| Alternative Reagents | Diazotization of aliphatic amines | Can provide a different reaction pathway that favors N2.[11][12] |
References
-
Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. PrepChem.com. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
-
Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. CoLab. Available at: [Link]
-
Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Available at: [Link]
-
Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. PrepChem.com. Available at: [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]
-
Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link]
-
Synthesis of (b) 2-Dodecyl-α-fluoro-α-phenyl-2H-tetrazole-5-acetic acid, ethyl ester. PrepChem.com. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
-
Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. Available at: [Link]
-
Tetrazole. Wikipedia. Available at: [Link]
-
Synthesis of 5-dodecyl-2H-tetrazole-2-acetic acid. PrepChem.com. Available at: [Link]
-
2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]
-
Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]
-
Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic properties of new bis-tetrazoles. PMC - NIH. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal. Available at: [Link]
-
Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. SciSpace. Available at: [Link]
-
Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Shodhganga@INFLIBNET. Available at: [Link]
-
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Nitrogen-Rich Heterocycles – A Study of the Use of Tetrazole and Pentazole as Ligands. Benjamin Francis Crozier. Available at: [Link]
-
Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. Available at: [Link]
Sources
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- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
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- 14. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection for 2H-Tetrazol-2-acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2H-Tetrazol-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The synthesis of N-substituted tetrazoles, particularly achieving regioselectivity for the N2 isomer, is a frequent hurdle in medicinal chemistry and materials science. This resource provides in-depth, field-proven insights to ensure the successful and reproducible synthesis of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the critical role of the catalyst.
Q1: I am getting a mixture of N1 and N2 isomers during the alkylation of 5-substituted-1H-tetrazole with an acetic acid derivative. How can I improve the selectivity for the desired this compound (N2 isomer)?
A1: This is the most common challenge in tetrazole alkylation. The formation of both N1 and N2 isomers is due to the tautomeric equilibrium of the tetrazole ring.[1][2] The key to controlling regioselectivity lies in the careful selection of your catalytic system and reaction conditions.
-
Understanding the Causality: In many cases, acidic conditions favor the formation of the N2 isomer.[1][3] The rationale is that protonation of the tetrazole ring can influence the nucleophilicity of the different nitrogen atoms, often leading to preferential attack at the N2 position. Base-catalyzed methods, on the other hand, tend to be less regioselective.[1]
-
Troubleshooting Steps & Solutions:
-
Switch to an Acid Catalyst: If you are currently using basic conditions (e.g., K2CO3, NaOH), consider switching to a Brønsted acid catalyst.[1] Small-scale screening of catalysts like p-toluenesulfonic acid (pTSA), tetrafluoroboric acid (HBF4), or trifluoroacetic acid (TFA) is a good starting point.[1]
-
Optimize the Acid Catalyst: Not all acid catalysts perform equally. For instance, HBF4 has been shown to provide high yields and good N2 selectivity in short reaction times for the alkylation of tetrazoles with alcohols.[1]
-
Consider a Phase-Transfer Catalyst (PTC): While some studies suggest that PTC may not significantly alter the N1/N2 ratio compared to homogeneous conditions, other reports indicate that PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), can be effective, particularly in radical-mediated reactions that are selective for the N2 isomer.[1][4] This approach often involves a two-phase system (e.g., dichloromethane/aqueous sodium hydroxide).[1]
-
Q2: My reaction is sluggish, and the yield of this compound is low. What factors should I investigate to improve the reaction rate and yield?
A2: Low yield and slow reaction rates can be attributed to several factors, ranging from catalyst activity to reaction conditions.
-
Understanding the Causality: The efficiency of the reaction depends on the successful generation of the electrophile from your acetic acid derivative and its subsequent reaction with the tetrazole. The catalyst plays a pivotal role in activating the electrophile.
-
Troubleshooting Steps & Solutions:
-
Catalyst Choice and Loading: Ensure you are using an appropriate catalyst. For acid-catalyzed reactions, strong Brønsted acids are often effective.[1] If using a phase-transfer catalyst, the choice of the quaternary ammonium salt is important; its lipophilicity can affect its efficiency in transferring the tetrazolate anion to the organic phase.[5] Experiment with catalyst loading; typically, 5-10 mol% is a good starting point for acid catalysts.[1]
-
Solvent Selection: The solvent can have a significant impact on the reaction. For acid-catalyzed reactions with alcohol electrophiles, solvents like 1,2-dichloroethane (DCE) have been shown to be effective.[1] In phase-transfer catalysis, a two-phase system is inherent to the method.[1][4]
-
Temperature Optimization: Many alkylation reactions require heating to proceed at a reasonable rate. For instance, acid-catalyzed alkylations with alcohols are often run at elevated temperatures (e.g., 80 °C).[1] However, be mindful that excessive heat can lead to degradation of starting materials or products.
-
Nature of the Leaving Group: If you are using an ester of haloacetic acid as your alkylating agent, the nature of the leaving group is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Q3: I am observing the formation of significant byproducts. What are the likely side reactions, and how can I minimize them?
A3: Byproduct formation is often linked to the reactivity of the starting materials and intermediates under the chosen reaction conditions.
-
Understanding the Causality: In acid-catalyzed reactions, particularly with sensitive functional groups on the tetrazole or the alkylating agent, side reactions such as elimination or decomposition can occur.[1] In base-catalyzed reactions, over-alkylation or reactions involving other functional groups can be an issue.
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Catalyst and Conditions: Harsh reaction conditions (e.g., high temperatures, strong concentrated acids) can promote side reactions.[1] Consider using a milder catalyst or lowering the reaction temperature.
-
Protecting Groups: If your 5-substituted tetrazole contains a sensitive functional group, you may need to use a protecting group strategy.
-
Moisture Control: Some catalysts, like triflic acid or TMSOTf, are moisture-sensitive and require anhydrous conditions to prevent catalyst deactivation and potential side reactions.[1]
-
Q4: Can I use a solid-supported or heterogeneous catalyst for the synthesis of this compound to simplify purification?
A4: Yes, the use of solid-supported catalysts is a promising green chemistry approach that can simplify product isolation.
-
Understanding the Causality: Heterogeneous catalysts can be easily removed from the reaction mixture by filtration, which simplifies the work-up procedure.
-
Troubleshooting Steps & Solutions:
-
Explore Solid Acid Catalysts: Research has shown that materials like sulfonic acid-functionalized reduced graphene oxide (SA-rGO) can effectively catalyze the synthesis of 5-substituted-1H-tetrazoles.[6] While this specific catalyst was used for the formation of the tetrazole ring itself, the principle of using a solid acid for subsequent N-alkylation is a viable area for exploration.
-
Consider Catalyst Reusability: A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which can improve the overall cost-effectiveness and environmental impact of your synthesis.[7][8]
-
Catalyst Comparison for N2-Alkylation of Tetrazoles
The following table summarizes various catalytic systems for the N2-selective alkylation of tetrazoles.
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Brønsted Acid | HBF4, pTSA·H2O, TFA | DCE, 80 °C, 5 min - 16 h[1] | Good N2-selectivity, fast reactions with some substrates.[1] | Can require harsh conditions, may not be suitable for acid-labile substrates.[1] |
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI) | Dichloromethane/aq. NaOH[1] | Milder conditions, can use inexpensive bases.[5] | Regioselectivity can be variable, may require high temperatures and long reaction times.[1] |
| Lewis Acid | Al(OTf)3 | Mild conditions[9] | High regioselectivity for N2-arylation with diazo compounds.[9] | Substrate scope for alkylation with acetic acid derivatives may need investigation. |
| Solid Acid | Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) | H2O, 100 °C (for tetrazole formation)[6] | Easy catalyst removal and potential for reuse.[6] | Application to N-alkylation of pre-formed tetrazoles needs to be established. |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis of a 2,5-Disubstituted Tetrazole (Model Reaction)
This protocol is adapted from a general method for the N2-alkylation of tetrazoles using HBF4.[1]
-
To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) in 1,2-dichloroethane (DCE, 0.4 M), add the alkylating agent (e.g., an alcohol derivative of acetic acid, 1.0-1.2 eq.).
-
Add aqueous tetrafluoroboric acid (HBF4, 5 mol%).
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed N-Alkylation of a Tetrazole (Model Reaction)
This protocol is based on general principles of phase-transfer catalysis for N-alkylation.[1][4][5]
-
Dissolve the 5-substituted-1H-tetrazole (1.0 eq.) and the phase-transfer catalyst (e.g., TBAB, 10 mol%) in a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of a base (e.g., 50% NaOH).
-
To the vigorously stirred two-phase mixture, add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq.) dropwise.
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the N1 and N2 isomers.
Diagrams
Caption: Catalyst selection workflow for this compound synthesis.
Caption: General mechanism of tetrazole N-alkylation showing isomer formation.
References
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). Source not available.
-
Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). Bentham Science. Retrieved from [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085–21091. [Link]
-
Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (2008). ResearchGate. Retrieved from [Link]
-
Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. (2000). HETEROCYCLES, 53(6), 1421. [Link]
-
Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024). The Journal of Organic Chemistry, 89(11), 7859–7864. [Link]
-
Bouzayani, N., Souizi, A., Driss, M. R., & Marouani, H. (2023). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2023(2), M1639. [Link]
-
Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. (n.d.). RSC Publishing. Retrieved from [Link]
-
Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. (2000). ResearchGate. Retrieved from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). Journal of Medicinal Chemistry, 36(18), 2676–2688. [Link]
-
Kumar, A., Sharma, G., & Sharma, S. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. New Journal of Chemistry, 45(11), 5135–5146. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]
-
Sharma, A., Sharma, P., & Kumar, A. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC advances, 12(40), 25827–25852. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Bentham Science [benthamscience.com]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct formation in 2H-tetrazole synthesis and mitigation
Welcome to the technical support center for 2H-tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing 2,5-disubstituted tetrazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, mitigate byproduct formation, and improve overall yields and purity.
Troubleshooting Guide: Byproduct Formation & Mitigation
Issue 1: Poor Regioselectivity - Significant Contamination with 1,5-Disubstituted Isomer
Q: My reaction to synthesize a 2,5-disubstituted tetrazole is yielding a mixture of regioisomers, with a significant amount of the undesired 1,5-isomer. How can I improve the regioselectivity for the 2,5-isomer?
A: The formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles is a common challenge, primarily governed by the site of electrophilic attack on the tetrazolate anion. The tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), leading to two possible products. The observed regioselectivity is influenced by a combination of steric and electronic factors of both the tetrazole substrate and the electrophile.[1][2]
Root Cause Analysis:
-
Reaction Mechanism: The regioselectivity can be dependent on the nature of the nucleophilic substitution mechanism. Reactions proceeding through an SN1-like mechanism with a more dissociated electrophile tend to show less selectivity, while SN2-type reactions with more associative character can be sterically directed to the more accessible N2 position.[1][2]
-
Steric Hindrance: Bulky substituents on the 5-position of the tetrazole ring or a bulky electrophile can favor alkylation at the sterically less hindered N2 position, leading to the desired 2,5-isomer.[1]
-
Electronic Effects: Electron-withdrawing groups on the 5-substituted tetrazole can decrease the nucleophilicity of the tetrazole ring, which can surprisingly be beneficial for the selectivity of the reaction in some cases.[2]
Mitigation Strategies:
-
Catalyst and Reagent Selection:
-
Copper-Catalyzed N2-Arylation: For the synthesis of 2-aryl-5-substituted tetrazoles, employing a copper catalyst with arylboronic acids can offer high regioselectivity for the N2 position.[3]
-
Diaryliodonium Salts: These reagents provide a metal-free alternative for regioselective N2-arylation of 5-substituted-1H-tetrazoles.[3]
-
Silver-Catalyzed [3+2] Cycloaddition: When synthesizing from diazonium salts, silver catalysts can promote regioselective cycloaddition to yield 2-substituted tetrazoles.[4]
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Temperature can be a critical parameter. For instance, in silver-catalyzed cycloadditions, running the reaction at low temperatures (e.g., -78°C) can be crucial for preventing the formation of uncharacterized by-products.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction mechanism and, consequently, the regioselectivity. For [3+2] cycloadditions of nitriles and sodium azide, polar aprotic solvents like DMSO or DMF are often effective.[5]
-
Illustrative Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield in [3+2] Cycloaddition of Nitriles and Azides
Q: I am attempting to synthesize a 5-substituted-1H-tetrazole via the [3+2] cycloaddition of a nitrile and sodium azide, but the yield is very low. What factors could be contributing to this, and how can I improve the reaction efficiency?
A: The [3+2] cycloaddition of nitriles and azides is a fundamental method for tetrazole synthesis. Low yields can often be attributed to insufficient activation of the nitrile, poor solubility of reagents, or suboptimal reaction conditions. [5][6][7]
Root Cause Analysis:
-
Nitrile Reactivity: The nitrile group is often unreactive and requires activation to undergo cycloaddition with the azide anion. This activation can be achieved through the use of Lewis or Brønsted acids.[6][7] Electron-withdrawing groups on the nitrile can enhance reactivity, while electron-donating groups may hinder it.
-
Catalyst Inefficiency: The choice and loading of the catalyst are critical. Various metal catalysts, such as those based on zinc, copper, or cobalt, have been shown to effectively promote this reaction.[5][7] In some cases, the catalyst may be poisoned by impurities or may not be suitable for the specific substrate.
-
Reaction Conditions: High temperatures are often required to overcome the activation barrier of this reaction.[8] The choice of solvent is also crucial for dissolving the reagents (especially sodium azide) and for facilitating the reaction.[5]
Mitigation Strategies:
-
Effective Nitrile Activation:
-
Lewis Acid Catalysis: Employing Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or indium(III) chloride can significantly enhance the electrophilicity of the nitrile carbon.[7][9]
-
Brønsted Acid Catalysis: The use of protic acids or ammonium salts like ammonium chloride (NH₄Cl) can also activate the nitrile.[6] Silica sulfuric acid has been reported as an effective heterogeneous catalyst.[9]
-
-
Catalyst Screening and Optimization:
-
Cobalt Catalysis: A cobalt(II) complex with a tetradentate ligand has demonstrated excellent activity for the synthesis of 1H-tetrazoles under homogeneous conditions.[5]
-
Copper Catalysis: Copper(II) catalysts have also been used effectively, particularly with microwave heating to accelerate the reaction.[8]
-
Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts like ZnO or Zn/Al hydrotalcite can simplify product purification and improve the greenness of the synthesis.[9]
-
-
Systematic Optimization of Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or DMF | High boiling point and good solubility for sodium azide.[5] |
| Temperature | 100-140 °C | To overcome the activation energy barrier.[10] |
| Reaction Time | Monitor by TLC | Reaction times can vary from a few hours to over 24 hours. |
| Azide Source | Sodium Azide (NaN₃) | Common and effective azide source. |
Experimental Protocol: Cobalt-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole [5]
-
To a solution of benzonitrile (1.0 mmol) in DMSO (6 mL), add sodium azide (1.2 mmol) and the cobalt(II) catalyst (1.0 mol %).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dilute HCl (1N, 10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2H-tetrazoles?
A1: The main strategies for synthesizing 2H-tetrazoles include:
-
[3+2] Cycloaddition Reactions: This is a common method involving the reaction of a nitrile with an azide source, often in the presence of a catalyst.[5][8] Another variation involves the reaction of aryldiazonium salts with compounds like amidines or α-diazocarbonyls.[3]
-
Alkylation/Arylation of Pre-formed Tetrazoles: This involves the N-substitution of a 5-substituted-1H-tetrazole. Achieving regioselectivity for the N2 position is the primary challenge with this method.[1][2]
-
One-Pot Multi-Component Reactions: These methods offer efficiency by combining multiple steps into a single pot, for example, starting from aldehydes, hydroxylamine, and an azide source.[11]
Q2: Are there any safety concerns I should be aware of when working with azides?
A2: Yes, working with azides requires strict safety precautions.
-
Toxicity: Sodium azide is highly toxic.
-
Explosion Hazard: When reacted with acid, sodium azide can form hydrazoic acid (HN₃), which is volatile and highly explosive.[6] Always handle azides in a well-ventilated fume hood and avoid contact with acids. Organo-tin azides, while effective reagents, also carry a toxic profile.[12]
Q3: How can I purify my 2H-tetrazole product from the 1H-isomer and other byproducts?
A3: Purification can typically be achieved through standard laboratory techniques:
-
Recrystallization: If the product is a solid and there is a suitable solvent system, recrystallization can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating regioisomers and other impurities.[5][9] The choice of eluent is critical and may require some optimization.
Q4: What is the role of a catalyst in the [3+2] cycloaddition between a nitrile and sodium azide?
A4: The catalyst plays a crucial role in activating the nitrile. It coordinates to the nitrogen of the nitrile group, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide anion.[13] This lowers the activation energy of the reaction, allowing it to proceed under milder conditions and with higher efficiency.[5]
Reaction Mechanism: Catalyzed [3+2] Cycloaddition
Caption: Catalytic cycle of nitrile activation and cycloaddition.
References
-
Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]
-
Reynard, G., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions. Organic Letters. Retrieved from [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry, 46(41), 19993–19999. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]
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Sahoo, B., et al. (2015). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Catalysis. Retrieved from [Link]
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Blass, B. E., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters. Retrieved from [Link]
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Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
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Jia, X., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Kumar, R., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
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Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 5-Substituted 1H-tetrazoles. a. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]
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Su, W., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of 2H-Tetrazol-2-acetic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a foundational requirement. Heterocyclic compounds, particularly tetrazoles, present unique analytical challenges due to isomerism. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2H-Tetrazol-2-acetic acid, primarily contrasting it with its common isomer, 1H-Tetrazol-1-acetic acid. The methodologies and data presented herein are designed to equip scientists with the tools to confidently distinguish between these crucial isomers.
The Analytical Challenge: Isomerism in Tetrazole Chemistry
The tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[1] When the parent tetrazole ring is N-alkylated with an acetic acid moiety, the substitution can occur at two distinct positions, leading to the formation of 1H-Tetrazol-1-acetic acid or this compound.
The biological and physicochemical properties of these isomers can differ substantially. Therefore, their correct identification is not merely an academic exercise but a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the most powerful technique for this purpose.[2]
Caption: Structures of 1H- and this compound isomers.
Differentiating Isomers with 1D NMR Spectroscopy
The primary distinction in the NMR spectra of these isomers arises from the different electronic environments surrounding the protons and carbons. The positioning of the acetic acid group—either on N1 or N2—creates a unique magnetic environment that directly influences the chemical shifts.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides the most immediate clues for distinguishing the isomers. Three key signals are observed: the tetrazole ring proton (C-H), the methylene protons (-CH₂-), and the carboxylic acid proton (-COOH).
Causality Behind the Chemical Shifts:
-
Tetrazole C-H Proton: The proton on the tetrazole ring (C5-H) is highly sensitive to the substitution pattern. In the 2-substituted isomer (2H-), this proton is typically found significantly downfield (at a higher ppm value) compared to the 1-substituted isomer (1H-). This is due to the greater deshielding effect from the adjacent nitrogen atoms in the 2-position configuration.
-
Methylene (-CH₂-) Protons: Conversely, the methylene protons of the acetic acid group in the 2H-isomer are generally observed at a higher field (lower ppm) than in the 1H-isomer. The N1 position is adjacent to a double-bonded carbon, leading to a stronger deshielding effect on the attached methylene group compared to the N2 position, which is situated between two other nitrogen atoms.
| Proton Signal | This compound (Expected δ, ppm) | 1H-Tetrazol-1-acetic acid (Experimental δ, ppm) | Rationale for Difference |
| Tetrazole C-H | ~9.5 - 9.8 | 9.27 | Stronger deshielding in the 2-substituted isomer. |
| Methylene (-CH₂-) | ~5.7 - 5.9 | 5.86 | N1 position provides more deshielding to the CH₂ group. |
| Carboxylic Acid (-COOH) | >13.0 (broad) | ~13.5 (broad) | Highly solvent and concentration-dependent; broad due to exchange. |
Note: Data for 1H-Tetrazol-1-acetic acid is from experimental spectra in DMSO-d₆.[3] Expected values for the 2H-isomer are based on trends observed in related substituted tetrazoles.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy offers a complementary and often definitive method for isomer identification. A general rule is that the tetrazole ring carbon (C5) of 2-substituted isomers is shifted downfield by approximately 10-12 ppm compared to their 1-isomer counterparts.[2]
Causality Behind the Chemical Shifts: The electronic environment that influences proton shifts also affects the carbon signals. The C5 carbon in the 2H-isomer experiences a different pattern of electron density and shielding from the nitrogen lone pairs compared to the 1H-isomer, resulting in a significant downfield shift.
| Carbon Signal | This compound (Expected δ, ppm) | 1H-Tetrazol-1-acetic acid (Experimental δ, ppm) | Rationale for Difference |
| Tetrazole C5 | ~152 - 155 | ~144.1 | Significant downfield shift is characteristic for 2-substituted tetrazoles. |
| Methylene (-CH₂-) | ~55 - 58 | ~50.2 | Reflects the different electronic nature of the N1 vs. N2 attachment point. |
| Carbonyl (-COOH) | ~168 - 170 | ~168.3 | Less affected by the ring substitution pattern. |
Note: Experimental data for 1H-Tetrazol-1-acetic acid is available from various sources.[3] Expected shifts for the 2H-isomer are extrapolated from known trends.
Definitive Characterization with 2D NMR
While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, can provide unequivocal proof of structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.
For tetrazole acetic acids, the key correlation is between the methylene (-CH₂-) protons and the tetrazole ring carbon (C5).
-
In 1H-Tetrazol-1-acetic acid , the methylene protons are separated from the C5 carbon by three bonds (H-C-N1-N4-C5). This should result in a visible, albeit potentially weak, ³JCH correlation in the HMBC spectrum.
-
In This compound , the methylene protons are separated from the C5 carbon by four bonds (H-C-N2-N3-C5-N4). A ⁴JCH correlation is typically too weak to be observed.
The presence of a clear HMBC cross-peak between the methylene protons and the tetrazole carbon is a strong indicator of the 1H-isomer, while its absence points towards the 2H-isomer.
Caption: Key differentiating HMBC correlations for tetrazole acetic acid isomers.
Experimental Protocols and Practical Advice
To obtain high-quality, reproducible data, adherence to a validated experimental protocol is essential.
Recommended NMR Protocol
Caption: Standard workflow for NMR characterization of tetrazole acetic acids.
Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the acidic compound, and its hydrogen-bonding capability slows the exchange rate of the carboxylic acid proton, allowing it to be observed as a broad singlet, typically above 13 ppm.[4][5] Using D₂O will result in the rapid exchange of the acidic proton with deuterium, causing the -COOH signal to disappear.
Comparison with Other Heterocyclic Acetic Acids
To provide a broader context, it is useful to compare the chemical shifts of the diagnostic methylene (-CH₂-) protons with those from other common heterocyclic acetic acids.
| Compound | Methylene (-CH₂-) ¹H Chemical Shift (δ, ppm in DMSO-d₆) |
| This compound | ~5.7 - 5.9 (Expected) |
| 1H-Tetrazol-1-acetic acid | ~5.86 [3] |
| 1H-1,2,4-Triazol-1-ylacetic acid | ~5.22 [6] |
| 1H-Imidazol-1-ylacetic acid | ~4.8 - 5.0 (Typical) |
This comparison highlights that the tetrazole ring system is significantly more electron-withdrawing than triazole or imidazole rings, resulting in a pronounced downfield shift of the attached methylene protons.
Conclusion
The definitive characterization of this compound relies on a systematic NMR approach. Key differentiators from its 1H-isomer include a downfield shift of the tetrazole C-H proton in the ¹H NMR spectrum and a significant downfield shift (~10-12 ppm) of the tetrazole ring carbon in the ¹³C NMR spectrum. For unambiguous confirmation, the absence of a ³JCH correlation between the methylene protons and the ring carbon in an HMBC experiment serves as conclusive evidence for the 2H-substituted structure. By employing this multi-faceted NMR strategy, researchers can ensure the structural integrity of their compounds, a critical step for advancing drug development and chemical research.
References
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PubChem. 1H-Imidazole-5-acetic acid. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC Advances. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
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ResearchGate. 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). [Link]
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ResearchGate. Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. [Link]
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Yadav, P., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]
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mass spectrometry analysis of 2H-Tetrazol-2-acetic acid
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2H-Tetrazol-2-acetic acid
For researchers, medicinal chemists, and drug development professionals, the accurate structural elucidation and quantification of heterocyclic compounds are paramount. This compound stands as a crucial building block in the synthesis of a wide array of pharmacologically active agents.[1] Its unique structure, featuring both a carboxylic acid moiety and a tetrazole ring, presents distinct opportunities and challenges for analytical characterization.
This guide provides a comprehensive, field-proven comparison of mass spectrometry-based methodologies for the analysis of this compound. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. Our focus is to equip you with the expertise to select and implement the optimal analytical strategy for your research needs.
Physicochemical Properties Guiding Analytical Strategy
The molecular structure of this compound (C₃H₄N₄O₂, Molecular Weight: 128.091 g/mol ) is the primary determinant of its behavior in a mass spectrometer.[1] The presence of the acidic carboxylic acid proton and multiple nitrogen atoms on the tetrazole ring makes the molecule highly polar and readily ionizable. This polarity renders the compound non-volatile, making direct analysis by techniques requiring gas-phase introduction, such as Gas Chromatography (GC), problematic without chemical modification. These properties strongly favor analytical approaches based on Liquid Chromatography coupled with soft ionization techniques.
Comparison of Core Analytical Methodologies
The two primary mass spectrometry-based workflows for a molecule like this compound are Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
dot
Caption: High-level overview of the direct LC-MS/MS versus the indirect GC-MS workflow.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard approach for the analysis of this compound due to its high sensitivity, specificity, and compatibility with the analyte's native chemical form.
Expertise & Rationale
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is ideal for preserving the molecular ion, which can then be isolated and systematically fragmented in the collision cell of a tandem mass spectrometer (MS/MS). This process, known as Collision-Induced Dissociation (CID), produces a characteristic fragmentation pattern that serves as a structural fingerprint, providing exceptional specificity. Analysis can be performed in both positive and negative ion modes, interrogating different aspects of the molecule's structure.
Experimental Protocol: LC-ESI-MS/MS
-
Standard Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a 1:1 (v/v) solution of HPLC-grade methanol and deionized water to a final concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards (e.g., 0.1, 1, 10, 100 ng/mL) for sensitivity assessment and quantification.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase is suitable for retaining and separating polar small molecules.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: The addition of formic acid acidifies the mobile phase, ensuring the carboxylic acid group of the analyte is protonated, which leads to better peak shape on the reversed-phase column and promotes the formation of [M+H]⁺ ions in positive mode ESI.
-
Gradient: A typical gradient would be 5% B held for 0.5 min, ramped to 95% B over 4 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.
-
MS Method:
-
Full Scan (MS1): Initially, perform a full scan from m/z 50-200 to identify the precursor ions. Expect [M+H]⁺ at m/z 129.04 and [M-H]⁻ at m/z 127.03.
-
Product Ion Scan (MS/MS): Isolate the precursor ions and subject them to CID with argon gas. Scan for product ions.
-
-
Data Interpretation & Fragmentation Patterns
The fragmentation of this compound is highly predictable and diagnostic. The key insight is that the fragmentation pathway is dictated by the ionization mode, with the tetrazole ring exhibiting distinct losses.[2][3]
-
Positive Ion Mode ([M+H]⁺): In this mode, protonation likely occurs on one of the tetrazole nitrogens. The primary fragmentation pathway involves the characteristic neutral loss of hydrazoic acid (HN₃, 43.03 Da).
-
Negative Ion Mode ([M-H]⁻): Deprotonation occurs at the carboxylic acid. The most diagnostic fragmentation is the loss of a neutral nitrogen molecule (N₂, 28.01 Da), a hallmark of the tetrazole ring in negative ESI.[2] A secondary fragmentation is the loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate.
dot
Caption: Proposed ESI⁺ fragmentation pathway for the protonated molecule.
dot
Caption: Proposed ESI⁻ fragmentation pathway for the deprotonated molecule.
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Diagnostic For |
| Positive | 129.04 | 86.01 | HN₃ (43.03 Da) | Tetrazole Ring |
| Positive | 129.04 | 84.04 | COOH radical (45.00 Da) | Carboxylic Acid |
| Negative | 127.03 | 99.02 | N₂ (28.01 Da) | Tetrazole Ring |
| Negative | 127.03 | 83.04 | CO₂ (44.00 Da) | Carboxylic Acid |
Table 1. Summary of expected precursor and product ions for LC-MS/MS analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While not the preferred method, GC-MS can be employed for the analysis of this compound, but it requires a chemical derivatization step to increase the analyte's volatility and thermal stability.
Expertise & Rationale
The core principle of GC-MS is to separate volatile compounds in a heated column before they are ionized and detected. The polar -COOH and N-H groups in this compound make it non-volatile. Derivatization masks these polar sites. A common approach is silylation, which replaces the active protons with a trimethylsilyl (TMS) group. The resulting derivative is much more volatile and amenable to GC separation. The ionization method in standard GC-MS is Electron Ionization (EI), a "hard" technique that causes extensive fragmentation.[4] This can be useful for structural elucidation but often results in a weak or absent molecular ion, making it harder to confirm the mass of the original compound.[5]
Experimental Protocol: Derivatization and GC-MS
-
Sample Preparation and Derivatization:
-
Place a dried aliquot of the sample (or standard) in a reaction vial. The absence of water is critical as it will consume the derivatizing reagent.
-
Add 50 µL of an anhydrous solvent (e.g., pyridine).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Rationale: BSTFA is a powerful silylating agent that will react with both the carboxylic acid and potentially one of the tetrazole nitrogens. TMCS acts as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
Data Interpretation & Fragmentation Patterns
The mass spectrum will correspond to the TMS derivative, not the original acid. Assuming a di-TMS derivative (one on the acid, one on the ring), the molecular weight would be 272.1 g/mol .
-
Molecular Ion ([M]⁺˙): The molecular ion at m/z 272 may be weak or absent.
-
Key Fragments: EI fragmentation of TMS derivatives is well-characterized.
-
Loss of a methyl group ([M-15]⁺): A very common fragment, resulting in a strong peak at m/z 257.
-
TMS cation ([Si(CH₃)₃]⁺): A diagnostic ion at m/z 73.
-
Other fragments: Cleavage of the acetic acid side chain and fragmentation of the tetrazole ring will also occur, leading to a complex pattern.
-
dot
Caption: The GC-MS process requires derivatization before extensive fragmentation via EI.
| Parameter | Derivatized Analyte | Key Fragment Ion (m/z) | Fragment Identity |
| Molecular Ion | 272 | 257 | [M-CH₃]⁺ |
| Diagnostic Ion | 272 | 73 | [Si(CH₃)₃]⁺ |
Table 2. Summary of expected ions for GC-MS analysis of the di-TMS derivative.
Objective Comparison and Recommendation
| Feature | LC-ESI-MS/MS | GC-EI-MS | Rationale |
| Analyte Compatibility | Excellent | Poor | Analyzed in its native form. |
| Derivatization Required | No | Yes | GC-MS requires a chemical step to increase volatility. |
| Specificity | Very High | Moderate | MS/MS with soft ionization provides highly specific fragmentation. EI fragmentation is extensive and can be less diagnostic. |
| Sensitivity | Excellent | Good | Modern LC-MS/MS systems typically offer sub-pg sensitivity. |
| Ease of Method Dev. | High | Moderate | Direct analysis simplifies method development. Derivatization adds complexity and potential for error. |
| Throughput | High | Lower | Derivatization is time-consuming and limits sample throughput. |
Table 3. Head-to-head comparison of LC-MS/MS and GC-MS for the analysis of this compound.
Conclusion
For the routine and research analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the unequivocally superior methodology. It provides a direct, highly specific, sensitive, and robust analysis without the need for cumbersome and potentially artifact-prone derivatization steps. The predictable fragmentation patterns in both positive and negative ion modes allow for confident identification and reliable quantification.
GC-MS remains a viable, albeit inferior, alternative. It should only be considered in laboratories where LC-MS instrumentation is unavailable and the additional labor and complexity of the derivatization protocol are acceptable.
References
- Smolecule. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-.
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PubChem. (n.d.). 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]
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Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. Retrieved from [Link]
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]
- ResearchGate. (2014). Influence of oxidation state of sulfur on the dissociation of [Tz-(CH 2) n-S(O) m-(CH 2) n- Tz+Na +] adducts generated by electrospray ionization. Journal of the American Society for Mass Spectrometry.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][4]
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A Comparative Guide to the Biological Activity of 1H- and 2H-Tetrazole Isomers
In the landscape of medicinal chemistry, the tetrazole ring stands as a pivotal structural motif, frequently employed as a bioisosteric replacement for the carboxylic acid functionality.[1][2] This strategic substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and improved oral bioavailability.[3][4] A critical aspect of 5-substituted tetrazoles is their existence as two distinct regioisomers: the 1H- and 2H-tetrazoles. The seemingly subtle difference in the position of the proton on the tetrazole ring can lead to significant variations in biological activity.[1] This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in the rational design of novel therapeutics.
The Physicochemical Dichotomy: Acidity, Lipophilicity, and Stability
The biological behavior of 1H- and 2H-tetrazole isomers is intrinsically linked to their fundamental physicochemical properties. Understanding these differences is paramount for predicting their interactions with biological targets and their overall pharmacokinetic profile.
The tautomeric equilibrium between the 1H and 2H forms is influenced by the surrounding environment.[5] In the gas phase, the 2H-tautomer is generally more stable, whereas in polar solvents and the solid state, the more polar 1H-tautomer tends to predominate.[5][6]
Acidity (pKa)
A key feature of tetrazoles that underpins their use as carboxylic acid bioisosteres is their comparable acidity. The pKa of 5-substituted-1H-tetrazoles typically falls in the range of 4.5-4.9, which is similar to that of carboxylic acids.[7] This acidity is crucial for ionic interactions with biological targets. While both isomers are acidic, the 1H-tetrazole is generally considered to be the more acidic tautomer. This difference in acidity can influence the ionization state of the molecule at physiological pH, which in turn affects receptor binding and membrane permeability.
Lipophilicity
The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The tetrazolate anion is notably more lipophilic than the corresponding carboxylate.[3] While direct comparative data for a wide range of 1H- and 2H-isomers is not extensively documented in a single source, the difference in their polarity, with the 1H-isomer being more polar, suggests that the 2H-isomer may exhibit slightly higher lipophilicity. This can have implications for membrane permeability and interaction with hydrophobic pockets in target proteins.
Below is a table summarizing the key physicochemical differences:
| Property | 1H-Tetrazole Isomer | 2H-Tetrazole Isomer | Causality and Implication in Drug Design |
| Polarity | More Polar | Less Polar | The higher polarity of the 1H-isomer can lead to better solvation in aqueous environments, potentially impacting solubility. The lower polarity of the 2H-isomer might favor passage through lipid membranes. |
| Acidity (pKa) | Generally more acidic | Generally less acidic | The pKa dictates the ionization state at physiological pH. A lower pKa (more acidic) for the 1H-isomer means it is more likely to be deprotonated, which can be crucial for forming ionic bonds with receptors. |
| Dipole Moment | Larger[5] | Smaller[5] | A larger dipole moment in the 1H-isomer can lead to stronger dipole-dipole interactions with biological targets. |
| Tautomeric Stability | Favored in polar solvents and solid state[5][6] | Favored in the gas phase[5] | The predominant tautomer in a biological system will depend on the local environment of the target binding site. |
Comparative Biological Activity: A Tale of Two Isomers
The structural nuances between 1H- and 2H-tetrazole isomers can translate into significant differences in their biological activity. While comprehensive head-to-head comparisons across all therapeutic areas are limited, insightful data has emerged from specific drug discovery programs.
Antidiabetic Activity
A notable area where the bioactivities of 1H- and 2H-tetrazole isomers have been directly compared is in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP), both important targets in the management of type 2 diabetes.[1]
In a study on tetrazole-bearing glycosides as SGLT2 inhibitors, the 1H-tetrazole isomer (IC₅₀ = 68.9 nM) demonstrated moderately higher potency compared to its 2H counterpart (IC₅₀ = 106 nM).[1] For glycogen phosphorylase inhibition, both isomers of 5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles showed significant hypoglycemic effects in an in vivo model.[1]
| Compound Class | Isomer | Target | Bioactivity (IC₅₀) | Reference |
| Tetrazole-bearing Glycosides | 1H-tetrazole | SGLT2 | 68.9 nM | [1] |
| 2H-tetrazole | SGLT2 | 106 nM | [1] |
Anticancer and Antimicrobial Activities
While numerous 1H- and 2H-tetrazole derivatives have been investigated as potential anticancer and antimicrobial agents, direct quantitative comparisons of isomeric pairs are scarce in the literature.[1] Research in these areas suggests that the overall molecular structure and the specific substitution patterns, rather than solely the isomer type, play a more dominant role in determining efficacy.[1] For instance, derivatives of 1H-tetrazol-5-amine have demonstrated antibacterial efficacy, while certain 1-[(tetrazol-5-yl)methyl]indole derivatives, which can include 2H-tetrazole structures, have also shown potent antibacterial and antifungal activities.[1]
Experimental Workflows for Isomer Comparison
To rigorously evaluate the biological potential of 1H- and 2H-tetrazole isomers, a systematic experimental approach is essential. This involves the synthesis of pure isomers, followed by a battery of in vitro and in vivo assays.
Caption: A typical experimental workflow for comparing 1H- and 2H-tetrazole isomers.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability.[3] This protocol provides a detailed methodology for a comparative in vitro metabolic stability assay of 1H- and 2H-tetrazole isomers using human liver microsomes.
Objective: To determine and compare the in vitro intrinsic clearance (CLint) of 1H- and 2H-tetrazole isomers.
Materials:
-
1H- and 2H-tetrazole isomer test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
96-well incubation plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the 1H- and 2H-tetrazole isomers and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Prepare a suspension of HLMs in phosphate buffer at a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compounds (1H- and 2H-isomers) and positive controls to the wells to achieve a final concentration of 1 µM. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add an equivalent volume of phosphate buffer without the regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the 1H- and 2H-isomers and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time for each isomer.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Caption: Workflow for the in vitro metabolic stability assay.
Representative Synthesis of 1H- and 2H-Tetrazole Isomers
The ability to synthesize pure 1H- and 2H-tetrazole isomers is a prerequisite for their comparative biological evaluation. Regioselective synthesis is key to obtaining the desired isomer.
Synthesis of 1-Substituted-1H-Tetrazoles
A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of primary amines with triethyl orthoformate and sodium azide.[1][8]
General Protocol:
-
To a solution of the primary amine in a suitable solvent (e.g., DMF), add triethyl orthoformate and sodium azide.
-
The reaction mixture is heated, often under microwave irradiation, to facilitate the cycloaddition.
-
Upon completion, the reaction is cooled and the product is isolated by precipitation or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthesis of 2-Substituted-2H-Tetrazoles
The synthesis of 2-substituted-2H-tetrazoles often requires different strategies to achieve the desired regioselectivity. One approach involves the alkylation of a pre-formed 5-substituted-1H-tetrazole.[5][9]
General Protocol:
-
The starting 5-substituted-1H-tetrazole is treated with a suitable alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
The reaction conditions (e.g., temperature, base) can be optimized to favor the formation of the 2-substituted isomer.
-
The resulting mixture of 1- and 2-substituted isomers is then separated by column chromatography to yield the pure 2H-tetrazole.
Conclusion
The choice between incorporating a 1H- or a 2H-tetrazole isomer into a drug candidate is a critical decision in the optimization process. While they share the fundamental bioisosteric relationship with carboxylic acids, their distinct physicochemical properties can lead to divergent biological activities and pharmacokinetic profiles. The 1H-isomer, being more polar and generally more acidic, may be favored for interactions involving strong ionic bonds. Conversely, the less polar 2H-isomer might offer advantages in terms of membrane permeability. As demonstrated in the case of SGLT2 inhibitors, these differences can manifest as variations in potency.
References
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Easy Synthesis of Two Positional Isomeric Tetrazole Libraries - the University of Groningen research portal. (URL: [Link])
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1H / 2H tautomerism of tetrazoles and some examples of substituted... - ResearchGate. (URL: [Link])
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Structure of 1H‐tetrazole and 2H‐tetrazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Publishing. (URL: [Link])
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Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective - ChemRxiv. (URL: [Link])
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Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function - ChemRxiv. (URL: [Link])
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: [Link])
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. (URL: [Link])
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Tetrazoles: Synthesis and Biological Activity - ResearchGate. (URL: [Link])
-
Metabolic Stability Assay Services - BioIVT. (URL: [Link])
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The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism | Request PDF - ResearchGate. (URL: [Link])
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Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions - MeCour Temperature Control. (URL: [Link])
-
Interstrain differences of in vitro metabolic stability and impact on early drug discovery. - Semantic Scholar. (URL: [Link])
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Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite | ACS Omega. (URL: [Link])
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
-
A fast method for pKa determination by capillary electrophoresis - PubMed. (URL: [Link])
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Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. (URL: [Link])
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Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle - ACS Publications. (URL: [Link])
-
Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles - ResearchGate. (URL: [Link])
-
In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of 2H-Tetrazol-2-acetic acid Purity by High-Performance Liquid Chromatography (HPLC)
Executive Summary
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2H-Tetrazol-2-acetic acid, a key structural motif in various therapeutic agents, is no exception. Its purity directly impacts the downstream synthesis and the impurity profile of the final drug product. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques for the purity validation of this compound. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative guidelines to furnish researchers, scientists, and drug development professionals with a robust framework for analytical excellence.
The Analytical Imperative: Why Purity of this compound Matters
This compound belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. Before its incorporation into a final API, ensuring the purity of this building block is paramount.
Potential impurities can arise from various stages:
-
Synthesis Byproducts: The common synthesis of tetrazoles via [3+2] cycloaddition of azides and nitriles can lead to regioisomers (e.g., 1H-Tetrazol-1-acetic acid), unreacted starting materials, or side-reaction products.[1][2]
-
Residual Reagents: Highly reactive and potentially mutagenic reagents like sodium azide may persist in trace amounts.[3]
-
Degradation Products: Stability issues under specific pH, light, or temperature conditions can introduce new impurities over time.
An analytical method must therefore not only quantify the main component (assay) but also be capable of separating, detecting, and quantifying all relevant impurities (purity). This guide focuses on establishing a validated HPLC method as the gold standard for this purpose.
The Primary Analytical Approach: Reversed-Phase HPLC
For a polar, acidic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its versatility, high resolution, and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Rationale for Method Parameters
A successful HPLC method is built on a foundation of logical, scientifically-driven choices.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent starting point. The nonpolar C18 chains provide sufficient hydrophobic interaction to retain the this compound and its likely less-polar impurities. For a typical analysis, a column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm offers a good balance between resolution and analysis time.
-
Mobile Phase: The key to a good separation lies in the mobile phase.
-
Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is recommended. A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a single run.
-
pH Control: This is the most critical parameter. The analyte has a carboxylic acid moiety, which will be ionized at neutral pH. An ionized compound interacts poorly with the C18 stationary phase, leading to poor retention and severe peak tailing. Therefore, the aqueous portion of the mobile phase must be acidified to a pH of ~2.5-3.0. This ensures the carboxylic acid is fully protonated (non-ionized), promoting better retention and resulting in a sharp, symmetrical peak shape. A 0.1% solution of phosphoric acid or formic acid in water is a common and effective choice.
-
-
Detection: The tetrazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of approximately 210-220 nm is generally suitable for detecting the analyte and potential aromatic impurities. A PDA detector provides the additional benefit of acquiring full UV spectra, which aids in peak purity assessment and impurity identification.
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation.[5][6][7]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, a comprehensive evaluation includes comparing it with orthogonal techniques. Orthogonal methods use different scientific principles to measure the same attribute, providing a higher level of assurance in the results.
Caption: Comparison of analytical techniques for purity validation.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Reversed-Phase HPLC | Acid-Base Titrimetry | Quantitative NMR (qNMR) |
| Primary Use | Assay and Impurity Profiling | Assay Only | Assay and Structural ID |
| Specificity | Very High (Separates isomers and impurities) | Low (Measures total acidity) | High (Specific proton signals) |
| Sensitivity | High (LOD/LOQ in ppm range) | Low | Moderate to Low |
| Precision (%RSD) | < 1.0% (Assay), < 5.0% (Impurities) | < 0.2% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.5% | 98.0 - 102.0% |
| Reference Standard | Required for analyte and impurities | Not required (Primary standard like NaOH) | Required (Internal standard like maleic acid) |
| Throughput | Moderate | Low | Low |
Experimental Protocols: A Step-by-Step Guide to HPLC Validation
The following protocols are designed to be a self-validating system, providing robust evidence that the HPLC method is fit for purpose.
Recommended Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Water:Acetonitrile
Validation Protocol: Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Prepare solutions of the diluent (blank), a known impurity standard (if available), and the this compound standard.
-
Inject each solution and record the chromatograms. Ensure no peaks are observed at the retention time of the main analyte in the blank or impurity solutions.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks (Resolution > 2.0).
-
Utilize a PDA detector to perform peak purity analysis on the main peak in the stressed samples to confirm it is spectrally homogeneous.
-
Validation Protocol: Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Validation Protocol: Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Accuracy is typically assessed by a recovery study using a sample matrix spiked with known amounts of the analyte.
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery for each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
Validation Protocol: Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The overall %RSD for all 12 samples (from both days) should be ≤ 2.0%.
-
-
Conclusion and Recommendations
The validation of an analytical method is a critical regulatory and scientific requirement in drug development. For determining the purity of this compound, a well-validated RP-HPLC method stands as the superior choice, offering an unparalleled combination of specificity, sensitivity, and quantitative power for both assay and impurity profiling. While orthogonal methods like titrimetry and qNMR provide valuable confirmatory data for the assay value, they cannot replace HPLC's ability to comprehensively characterize the impurity landscape.
By following the principles and protocols outlined in this guide—from the logical selection of chromatographic parameters to the rigorous execution of validation experiments according to ICH guidelines—researchers can establish a trustworthy and robust analytical method. This ensures that the this compound used in further manufacturing meets the highest standards of quality, ultimately safeguarding the integrity of the final pharmaceutical product.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link][4][7]
-
ICH Q14: Analytical Procedure Development. International Council for Harmonisation. [Link][8]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Vertex AI Search. [5]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [6]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Royal Society of Chemistry. [Link][1]
-
Tetrazoles via Multicomponent Reactions. National Center for Biotechnology Information. [Link][2]
-
An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. World Journal of Pharmaceutical Research. [Link][3]
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- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Analysis of Synthetic Strategies for 2H-Tetrazol-2-acetic acid
Introduction
2H-Tetrazol-2-acetic acid is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its unique physicochemical properties, arising from the tetrazole ring, make it a valuable component in the design of novel pharmaceuticals, particularly as a bioisosteric replacement for carboxylic acids. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative overview of different synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental details, and a critical evaluation of their respective advantages and limitations.
Route 1: Synthesis via Alkylation of Tetrazole with Ethyl Bromoacetate followed by Hydrolysis
This two-step approach is a classical and straightforward method for the synthesis of this compound. It involves the initial alkylation of the parent 1H-tetrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. A critical aspect of this route is the control of regioselectivity during the alkylation step, as both N1 and N2 positions of the tetrazole ring are susceptible to substitution.
Reaction Scheme:
Caption: Synthetic workflow for Route 1.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(2H-tetrazol-2-yl)acetate
-
To a solution of 1H-tetrazole (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography to isolate the desired ethyl 2-(2H-tetrazol-2-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(2H-tetrazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
Discussion:
The primary advantage of this route is its conceptual simplicity and the use of readily available starting materials. However, the formation of a mixture of N1 and N2 alkylated isomers necessitates a chromatographic separation step, which can be tedious and may lower the overall yield of the desired 2H-isomer. The ratio of the two isomers is influenced by factors such as the solvent, the counter-ion of the tetrazolate, and the reaction temperature.
Route 2: Synthesis from Ethyl Cyanoacetate and Sodium Azide
This approach builds the tetrazole ring directly onto the acetic acid backbone, offering a more convergent synthesis. The key transformation is the [3+2] cycloaddition of an azide source to the nitrile group of ethyl cyanoacetate.
Reaction Scheme:
Caption: Synthetic workflow for Route 2.
Experimental Protocol:
-
In a reaction vessel, combine ethyl cyanoacetate (1 equivalent), sodium azide (1.5 equivalents), and a catalyst such as zinc chloride or ammonium chloride (0.5 equivalents) in a high-boiling polar aprotic solvent like DMF.
-
Heat the reaction mixture to a high temperature (typically >100 °C) for several hours. The reaction progress should be monitored by techniques like IR spectroscopy (disappearance of the nitrile peak) or TLC.
-
After the reaction is complete, cool the mixture and pour it into acidified water.
-
Extract the product, ethyl 2-(1H-tetrazol-5-yl)acetate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester is then hydrolyzed following a similar procedure as described in Route 1, Step 2, to yield this compound. It is important to note that the initial product of the cycloaddition is the 5-substituted 1H-tetrazole, which exists in tautomeric equilibrium with the 2H-form. The final product after hydrolysis is the desired this compound.
Discussion:
This route is highly convergent and avoids the issue of N1/N2 isomer separation during alkylation. The use of potentially explosive and toxic sodium azide requires careful handling and adherence to safety protocols. The reaction conditions are often harsh, requiring high temperatures and long reaction times. However, this method is widely used for the synthesis of 5-substituted tetrazoles from nitriles.[1]
Route 3: Synthesis from Glycolonitrile
This pathway utilizes glycolonitrile, which can be synthesized from formaldehyde and hydrogen cyanide, as the starting material.[2][3][4][5] The synthesis involves the formation of the tetrazole ring from the nitrile group, followed by the oxidation of the primary alcohol to a carboxylic acid.
Reaction Scheme:
Caption: Synthetic workflow for Route 3.
Experimental Protocol:
Step 1: Synthesis of 2-(1H-Tetrazol-5-yl)methanol
-
Follow a similar procedure to Route 2, using glycolonitrile as the starting nitrile.
-
Combine glycolonitrile (1 equivalent), sodium azide (1.5 equivalents), and a suitable catalyst in DMF.
-
Heat the reaction mixture until the cycloaddition is complete.
-
Work-up the reaction as described in Route 2 to isolate the intermediate, 2-(1H-tetrazol-5-yl)methanol.
Step 2: Oxidation to this compound
-
Dissolve the 2-(1H-tetrazol-5-yl)methanol in an appropriate solvent (e.g., aqueous acetone or acetic acid).
-
Add a strong oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise while maintaining the temperature.
-
Stir the reaction until the oxidation is complete.
-
Quench any excess oxidant and work up the reaction mixture to isolate the final product, this compound.
Discussion:
This route offers an alternative starting point, particularly if glycolonitrile is readily available. The main challenge lies in the oxidation step, which needs to be selective for the primary alcohol without affecting the tetrazole ring. The choice of the oxidizing agent and reaction conditions is crucial to achieve a good yield and purity. Similar to Route 2, the handling of sodium azide requires caution.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Alkylation of Tetrazole | Route 2: From Ethyl Cyanoacetate | Route 3: From Glycolonitrile |
| Starting Materials | 1H-Tetrazole, Ethyl Bromoacetate | Ethyl Cyanoacetate, Sodium Azide | Glycolonitrile, Sodium Azide |
| Key Transformation | N-Alkylation | [3+2] Cycloaddition | [3+2] Cycloaddition, Oxidation |
| Key Challenge | Regioselectivity (N1 vs. N2) | Harsh reaction conditions, handling of azide | Selective oxidation of the alcohol |
| Overall Yield | Moderate (due to isomer separation) | Good | Moderate to Good |
| Purification | Chromatographic separation of isomers | Standard extraction and crystallization | Standard extraction and crystallization |
| Scalability | Moderate | Good | Moderate |
| Safety Concerns | Standard laboratory hazards | Use of toxic and potentially explosive sodium azide | Use of toxic azide and strong oxidizing agents |
Conclusion
The choice of the most suitable synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment and safety infrastructure.
-
Route 1 is a viable option for small-scale synthesis where the separation of isomers is manageable.
-
Route 2 represents a more convergent and scalable approach, making it attractive for larger-scale production, provided that appropriate safety measures for handling azides are in place.
-
Route 3 offers an alternative pathway that may be advantageous if glycolonitrile is a readily accessible starting material, though the oxidation step requires careful optimization.
Ultimately, a thorough evaluation of these factors will guide the synthetic chemist in selecting the most efficient and practical method for their specific needs.
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PrepChem.com. Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid. Available at: [Link]
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Introduction: The Structural Significance of 2H-Tetrazol-2-acetic Acids
An In-Depth Comparative Guide to the X-ray Crystallography of 2H-Tetrazol-2-acetic Acid Derivatives
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1] They are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1][2] The attachment of an acetic acid group to the tetrazole ring, specifically at the N2 position, creates this compound derivatives. This substitution pattern is crucial as the two major isomers, 1H- and 2H-tetrazoles, exhibit distinct pharmacological and physicochemical properties.[1]
Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating the solid-state structure, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[3] This guide offers a detailed comparison of the crystallographic features of several this compound derivatives, synthesizing experimental data to explain the causality behind their structural diversity.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully resolved crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that accurately reflects the molecule's solid-state architecture.
Experimental Protocol: A Step-by-Step Overview
-
Synthesis of Derivatives: The primary synthetic route involves the alkylation of a 5-substituted tetrazole with a haloacetic acid or its ester. For instance, reacting a 5-substituted tetrazole with methyl 2-bromoacetate or ethyl chloroacetate in the presence of a base like potassium carbonate or triethylamine is a common method.[4][5] The choice of solvent and base can influence the ratio of N1 and N2 isomers produced.
-
Crystallization: The cornerstone of a successful crystallographic study is the growth of a high-quality single crystal. Slow evaporation of a saturated solution is the most common and effective technique.[6][7] The solvent system is critical; for example, an ethanol/water mixture has been successfully used to grow crystals of 2-(5-amino-2H-tetrazol-2-yl)acetic acid.[6]
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer (e.g., Bruker APEXII CCD). The crystal is cooled to a low temperature (e.g., 296 K) and irradiated with a monochromatic X-ray beam, typically Molybdenum Kα radiation (λ = 0.71073 Å).[6] As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. Software programs like SHELXS are used to solve the phase problem and generate an initial electron density map.[6] This map is then used to build an initial molecular model, which is subsequently refined using programs like SHELXL.[6] The refinement process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
Structural Analysis: A Comparative Study of Derivatives
The substitution at the C5 position of the tetrazole ring profoundly influences both the intramolecular conformation and the intermolecular interactions that govern the crystal's supramolecular architecture. Below, we compare the crystal structures of several key derivatives.
Derivative 1: 2-(5-Amino-2H-tetrazol-2-yl)acetic acid
This derivative provides a foundational example of a small, functionalized this compound.
-
Molecular Conformation: The most striking feature is the orientation of the acetic acid group relative to the tetrazole ring. The two moieties are nearly perpendicular, with a dihedral angle of 82.25°.[6] This conformation minimizes steric hindrance between the carboxyl group and the tetrazole ring nitrogens.
-
Supramolecular Assembly: The crystal packing is dominated by a robust network of hydrogen bonds. The amino group and the carboxylic acid group act as hydrogen bond donors, while the tetrazole and carboxyl oxygen atoms act as acceptors. Specifically, O—H⋯N, N—H⋯O, and N—H⋯N interactions link adjacent molecules into a two-dimensional layered structure.[6]
Derivative 2: Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
Replacing the small amino group with a bulky and functional hydroxyphenyl group dramatically alters the structural landscape.
-
Molecular Conformation: In this molecule, the tetrazole and phenol rings are nearly coplanar, with a very small dihedral angle of 2.85°.[4] This planarity is stabilized by a strong intramolecular O—H⋯N hydrogen bond between the hydroxyl group and a nitrogen atom of the tetrazole ring.[4] In stark contrast to the amino derivative, the methyl acetate group is oriented almost perpendicular to the plane of the tetrazole ring, with a dihedral angle of 82.61°.[4]
-
Supramolecular Assembly: The dominant intermolecular forces are different. Instead of extensive layers, molecules of this derivative form inversion dimers. These dimers are held together by pairs of C—H⋯O hydrogen bonds.[4] Furthermore, within these dimers, the phenol rings engage in offset π–π stacking interactions, with an intercentroid distance of 3.759 Å, which further stabilizes the crystal structure.[4]
Derivative 3: (5-Phenyl-tetrazol-2-yl)-acetic acid methyl ester
This derivative allows for a direct comparison with the hydroxyphenyl derivative, isolating the effect of the hydroxyl group.
-
Molecular Conformation: Similar to the hydroxyphenyl analog, the tetrazole and phenyl rings are coplanar. The acetate group is also oriented perpendicularly to this plane.[5] This confirms that the bulky aromatic substituent at the C5 position favors a conformation where the flexible acetic acid side chain projects out of the plane of the ring system.
-
Supramolecular Assembly: The absence of the hydroxyl group precludes the formation of the strong intramolecular hydrogen bond and the specific dimer motif seen in the hydroxyphenyl derivative. The packing is instead governed by weaker intermolecular forces.
| Compound | Formula | Crystal System | Key Dihedral Angle(s) | Dominant Supramolecular Interactions |
| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid[6] | C₃H₅N₅O₂ | Monoclinic | Tetrazole/Carboxyl: 82.25° | O—H⋯N, N—H⋯O, N—H⋯N Hydrogen Bonds (2D Layers) |
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate[4] | C₁₀H₁₀N₄O₃ | Monoclinic | Tetrazole/Phenol: 2.85°Tetrazole/Acetate: 82.61° | Intramolecular O—H⋯N Bond, C—H⋯O Bonds (Dimers), Offset π–π Stacking |
| (5-Phenyl-tetrazol-2-yl)-acetic acid methyl ester[5] | C₁₀H₁₀N₄O₂ | Monoclinic | Tetrazole/Phenyl: CoplanarTetrazole/Acetate: Perpendicular | van der Waals forces, C-H...N/O interactions |
Discussion: Unifying Principles of Structural Organization
The comparison of these derivatives reveals critical insights into their solid-state chemistry.
-
Conformational Control: The substituent at the C5 position dictates the conformation of the acetic acid side chain. Small substituents like the amino group allow for flexibility, but a perpendicular arrangement is still favored.[6] Large aromatic substituents force the acetic acid group into a perpendicular orientation relative to the ring system to minimize steric clash.[4][5]
-
Hierarchy of Intermolecular Interactions: The nature of the C5 substituent provides the functional groups that direct the supramolecular assembly. The presence of strong hydrogen bond donors and acceptors (as in the amino derivative) leads to extensive, stable networks like layers.[6] In contrast, the hydroxyphenyl derivative demonstrates how a combination of a strong intramolecular hydrogen bond and weaker intermolecular forces can lead to the formation of discrete, well-defined dimers stabilized by π-stacking.[4]
This understanding is crucial for drug development professionals. The way molecules pack in a crystal influences key properties such as solubility, dissolution rate, and stability. By understanding the interplay between molecular structure and crystal packing, scientists can better predict and control these properties, for example, through the design of pharmaceutical co-crystals.[3]
Conclusion
The X-ray crystallographic analysis of this compound derivatives reveals a rich and predictable structural chemistry. The substituent at the C5 position acts as a primary structural determinant, directly influencing the molecular conformation and dictating the nature of the intermolecular interactions that build the crystal lattice. While bulky aromatic groups tend to force a perpendicular orientation of the acetic acid side chain, it is the specific functional groups on these substituents that orchestrate the supramolecular assembly, leading to diverse architectures ranging from layered networks to discrete dimers. This detailed structural knowledge is indispensable for researchers in medicinal chemistry, providing a rational basis for modulating the physicochemical properties of these versatile compounds for therapeutic applications.
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Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. [Link]
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A Comparative Guide to the Mechanism of Action of 2H-Tetrazol-2-acetic Acid-Based Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, Angiotensin II Receptor Blockers (ARBs) stand as a cornerstone for the management of hypertension and related cardiovascular diseases.[1][2][3] This guide provides a detailed comparative analysis of the mechanism of action of ARBs derived from the 2H-tetrazol-2-acetic acid scaffold, with a primary focus on valsartan. We will delve into the molecular interactions, signaling pathways, and comparative efficacy of these drugs, supported by experimental data and detailed protocols for their evaluation. The objective is to offer a comprehensive resource for researchers and drug development professionals working in this domain.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[2] Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to specific receptors, most notably the Angiotensin II Type 1 (AT1) receptor.[4][5] Activation of the AT1 receptor leads to vasoconstriction, aldosterone release, and cellular growth, all of which contribute to increased blood pressure.[5] ARBs function by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby mitigating these effects.[1][5][6][7]
The this compound Scaffold: A Key to Potent Antagonism
The this compound moiety is a critical structural feature in several potent ARBs, including valsartan.[8] The tetrazole ring serves as a bioisostere for the carboxylic acid group, a common feature in many biologically active molecules. This substitution often enhances the compound's metabolic stability and lipophilicity, contributing to improved pharmacokinetic and pharmacodynamic properties. The acidic nature of the tetrazole ring is crucial for its interaction with the AT1 receptor.
Mechanism of Action: Competitive and Insurmountable Antagonism
Valsartan and other ARBs containing the this compound scaffold act as competitive antagonists at the AT1 receptor.[5] This means they vie with the endogenous ligand, angiotensin II, for the same binding site on the receptor. However, the binding of many ARBs, including valsartan, is often characterized as "insurmountable," meaning that even at high concentrations of angiotensin II, the blockade by the ARB is not easily overcome. This prolonged and potent antagonism contributes to their clinical efficacy in maintaining blood pressure control over a 24-hour period.[5][6]
The binding of valsartan to the AT1 receptor is a high-affinity interaction. Studies have shown that valsartan exhibits a higher affinity for the AT1 receptor compared to some other ARBs like losartan.[9] This higher affinity may contribute to its greater efficacy in reducing blood pressure at comparable doses.[9][10]
Signaling Pathway Blockade
The binding of an ARB to the AT1 receptor prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling. The canonical signaling pathway of the AT1 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as vasoconstriction and cell proliferation. By blocking the initial binding of angiotensin II, ARBs effectively inhibit this entire downstream signaling cascade.
Figure 1: Signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of valsartan.
Comparative Performance: Valsartan vs. Other ARBs
The clinical efficacy of ARBs is well-documented, but there are nuances in their pharmacological profiles that can influence clinical decision-making.
| Feature | Valsartan | Losartan |
| Scaffold | This compound derivative | Imidazole derivative |
| Receptor Affinity (AT1) | High | Moderate |
| Metabolism | Active drug | Prodrug, metabolized to an active form[11] |
| Duration of Action | Long-lasting (24 hours)[6] | Shorter at lower doses[6] |
| Blood Pressure Reduction | Potentially greater at higher doses[9][10][11] | Effective, but may be less potent than valsartan at maximal doses[9][10] |
| Additional Effects | Reduces risk of death after heart attack[1][8] | Reduces risk of stroke in patients with hypertension and left ventricular hypertrophy[1] |
Table 1: Comparison of pharmacological properties between valsartan and losartan.
Experimental Protocols for Evaluating Mechanism of Action
To rigorously assess the mechanism of action of this compound-based drugs and compare them to alternatives, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. Angiotensin II Receptor Binding Assay
This assay determines the affinity of a compound for the AT1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of the test compound.
-
Principle: A radiolabeled form of angiotensin II (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) is incubated with a source of AT1 receptors (e.g., membrane preparations from cells overexpressing the receptor). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured to determine the extent of inhibition.[12]
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human AT1 receptor.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radiolabeled angiotensin II, and varying concentrations of the test compound (e.g., valsartan) or a known competitor (e.g., unlabeled angiotensin II for determining non-specific binding).[4][13]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a competitive radioligand binding assay.
In Vivo Assays
1. Hypertensive Animal Models
These models are used to assess the antihypertensive efficacy of the test compounds.
-
Objective: To evaluate the ability of a test compound to lower blood pressure in a hypertensive animal model.
-
Principle: Animals with induced or genetic hypertension (e.g., spontaneously hypertensive rats, SHR) are treated with the test compound, and their blood pressure is monitored over time.
-
Protocol:
-
Animal Model: Use adult male spontaneously hypertensive rats (SHR).
-
Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method or telemetry) for several days before the experiment.
-
Drug Administration: Administer the test compound (e.g., valsartan) and a vehicle control to different groups of rats via oral gavage.
-
Monitoring: Measure systolic and diastolic blood pressure at various time points after drug administration (e.g., 0, 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the changes in blood pressure between the treated and control groups.
-
Conclusion
Drugs based on the this compound scaffold, exemplified by valsartan, represent a highly effective class of angiotensin II receptor blockers. Their mechanism of action, characterized by potent and selective antagonism of the AT1 receptor, leads to a significant reduction in blood pressure and provides cardiovascular protection. The tetrazole moiety is a key contributor to their favorable pharmacological properties. Through rigorous in vitro and in vivo experimental evaluation, as detailed in this guide, researchers can continue to explore and optimize this important class of therapeutic agents for the treatment of cardiovascular diseases.
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A Comparative Guide to the Structure-Activity Relationship of 2H-Tetrazol-2-acetic Acid Analogs as Anti-inflammatory Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2H-Tetrazol-2-acetic acid analogs, focusing on their potential as anti-inflammatory agents. We will delve into the experimental data supporting these findings, compare the performance of various analogs, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tetrazole-based compounds.
Introduction: The Therapeutic Promise of this compound Analogs
The tetrazole ring is a key pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. The this compound scaffold has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of inflammatory diseases. The anti-inflammatory potential of these compounds is often linked to their ability to scavenge superoxide radicals, which are key mediators in the inflammatory cascade.
This guide will explore the nuanced relationship between the chemical structure of this compound analogs and their biological activity, providing a framework for the rational design of more potent and selective anti-inflammatory drugs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound analogs have been primarily evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[1][2][3][4] The following tables summarize the SAR data from key studies, comparing the impact of substitutions at the 5-position of the tetrazole ring and modifications to the acetic acid side chain.
Table 1: SAR of 5-Aryl-2H-tetrazol-2-acetic Acids as Anti-inflammatory Agents
Data synthesized from Maxwell et al., 1984.[2][5]
| Compound ID | R (Substitution on Aryl Ring) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Superoxide Scavenging Activity (in vitro) |
| 1a | H | Inactive | Not Reported |
| 1b | 4-OH | Inactive | Active |
| 1c | 3,4-diOH | Inactive | Active |
| 1d | 4-CH3 | Not Reported | Not Reported |
| 1e | 4-Cl | Not Reported | Not Reported |
Key Insight: A critical observation from this series is the disconnect between in vitro superoxide scavenging and in vivo anti-inflammatory activity. While hydroxyl-substituted compounds (1b and 1c) were effective superoxide scavengers in vitro, they failed to show efficacy in the in vivo anti-inflammatory model.[2] This suggests that while radical scavenging may contribute, other factors such as bioavailability, metabolic stability, or interaction with other biological targets are crucial for in vivo activity.
Table 2: SAR of 5-(1,4-Dihydropyridyl)-2H-tetrazol-2-acetic Acid Derivatives
Data synthesized from Anderson et al.[6]
| Compound ID | R1 (on acetic acid) | R2 (on dihydropyridine) | R3 (on dihydropyridine) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| 2a (Acid) | H | Phenyl | Carbamoyl | Active |
| 2b (Ester) | CH3 | Phenyl | Carbamoyl | Less Active than 2a |
| 2c (Amide) | H | Phenyl | Carbamoyl | Less Active than 2a |
| 2d (Acid) | CH3 | Phenyl | Carbamoyl | Active |
| 2e (Ester) | CH3 | Phenyl | Phenoxy | Highly Active |
Key Insight: In this series, the parent acids generally demonstrated higher potency than their corresponding ester and amide prodrugs.[6] However, specific substitutions on the dihydropyridine ring and the acetic acid moiety could lead to highly potent compounds, with one ester derivative (35 in the original paper) showing significantly greater activity than ibuprofen.[6] This highlights the complex interplay between different structural modifications in determining the overall anti-inflammatory effect.
Mechanistic Considerations: The Role of Superoxide Scavenging in Inflammation
Inflammation is a complex biological response to harmful stimuli, and reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), are key players in its propagation. Superoxide can lead to cellular damage and the production of pro-inflammatory mediators. The ability of certain this compound analogs to scavenge superoxide radicals is a plausible mechanism for their anti-inflammatory effects.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of 5-Aryl-2H-tetrazol-2-acetic Acids
The following is a representative protocol for the synthesis of 5-aryl-2H-tetrazol-2-acetic acids, adapted from the literature.[2][5][7]
Caption: General synthetic workflow.
Step 1: Synthesis of 5-Aryl-1H-tetrazole
-
To a solution of the appropriate aryl nitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 5-aryl-1H-tetrazole.
Step 2: Synthesis of Ethyl 5-Aryl-2H-tetrazol-2-acetate
-
Suspend the 5-aryl-1H-tetrazole (1.0 eq) and potassium carbonate (2.0 eq) in acetone.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired 2-substituted ester isomer.
Step 3: Hydrolysis to 5-Aryl-2H-tetrazol-2-acetic Acid
-
Dissolve the ethyl 5-aryl-2H-tetrazol-2-acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with dilute HCl to precipitate the final product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent to obtain the pure 5-aryl-2H-tetrazol-2-acetic acid.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[1][3][4]
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are fasted overnight with free access to water. They are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound analogs. The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Superoxide Scavenging Assay (NBT Method)
This assay measures the ability of a compound to scavenge superoxide radicals generated in situ.[8][9]
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH solution (468 µM in buffer)
-
Nitroblue tetrazolium (NBT) solution (156 µM in buffer)
-
Phenazine methosulfate (PMS) solution (60 µM in buffer)
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of NBT solution and 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance in the presence of the test compound.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anti-inflammatory agents. The structure-activity relationship studies discussed in this guide reveal that while superoxide scavenging is a potential mechanism of action, in vivo efficacy is governed by a complex interplay of physicochemical properties. The disconnect between in vitro and in vivo results for some analogs underscores the importance of considering factors like bioavailability and metabolic stability in the drug design process.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of substituents at the 5-position and on the acetic acid side chain is warranted to build more predictive SAR models.
-
Mechanism of action studies: Elucidating the precise molecular targets beyond superoxide scavenging will be crucial for understanding the full therapeutic potential of these compounds.
-
Pharmacokinetic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies of lead compounds are necessary to optimize their drug-like properties.
By leveraging the insights presented in this guide, researchers can continue to refine the this compound scaffold to develop safer and more effective treatments for inflammatory diseases.
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
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Maxwell JR, Wasdahl DA, Wolfson AC, Stenberg VI. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. J Med Chem. 1984;27(12):1565-1570. [Link]
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Maxwell JR, Wasdahl DA, Wolfson AC, Stenberg VI. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. 1984;27(12):1565-1570. [Link]
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Preliminary phytochemical, insilico, invitro and invivo anti-inflammatory activity of ethanolic extract of Hippopahe rhamnoides.Linn. ResearchGate. [Link]
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Anderson PC, et al. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. J Med Chem. 1986;29(8):1375-1380. [Link]
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Maxwell JR, Wasdahl DA, Wolfson AC, Stenberg VI. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. [Link]
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A Framework for the Toxicological Assessment of 2H-Tetrazol-2-acetic acid: A Comparative Guide for Drug Development Professionals
Introduction: The Imperative for a Rigorous Toxicological Evaluation of 2H-Tetrazol-2-acetic acid
This compound is a molecule of interest in contemporary drug discovery, embodying a scaffold with potential for diverse pharmacological applications. The tetrazole ring, a bioisostere for carboxylic acid groups, can enhance metabolic stability and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[1] The acetic acid moiety further modulates the physicochemical properties of the molecule. While the therapeutic potential of novel tetrazole derivatives is actively being explored for a range of conditions including hypertension, allergies, and infections, a comprehensive understanding of their toxicological profile is paramount for their safe development and eventual clinical translation.[1][2][3]
Currently, a significant data gap exists in the public domain regarding the specific toxicological properties of this compound. This guide, therefore, is not a repository of existing data but rather a proactive framework for its systematic toxicological evaluation. We will delineate a comprehensive assessment strategy, drawing upon established principles of toxicology and data from structurally related compounds to inform experimental design. This guide is intended for researchers, scientists, and drug development professionals to navigate the essential steps in characterizing the safety profile of this compound and to provide a basis for comparison against alternative therapeutic candidates.
Conceptual Framework for Toxicological Assessment
The toxicological assessment of a novel chemical entity like this compound should follow a tiered approach, beginning with in vitro assays to assess potential cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This workflow prioritizes the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.
In Vitro Toxicity Assessment: The First Line of Inquiry
In vitro assays are rapid, cost-effective, and ethical means to initially screen for potential toxicity. They provide crucial data on the intrinsic potential of a compound to cause cellular damage or genetic mutations.
Cytotoxicity: Assessing Cellular Viability
Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits cell death. This information is critical for designing subsequent, more complex assays and for understanding the compound's therapeutic index. Two commonly employed and complementary assays are the MTT and LDH assays.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a reliable indicator of cell lysis and membrane integrity loss.
Comparative Data Table (Template): In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Observations |
| This compound | HepG2 | MTT | Experimental Data | e.g., Dose-dependent decrease in viability |
| HepG2 | LDH | Experimental Data | e.g., Increase in LDH release above X µM | |
| Alternative Compound A | HepG2 | MTT | Literature/Experimental Data | |
| HepG2 | LDH | Literature/Experimental Data | ||
| Alternative Compound B | HepG2 | MTT | Literature/Experimental Data | |
| HepG2 | LDH | Literature/Experimental Data |
Genotoxicity: Screening for Mutagenic Potential
Genotoxicity assessment is a critical component of safety evaluation, as compounds that damage DNA can be potential carcinogens. The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for mutagenicity.[6][7]
-
Ames Test (OECD Guideline 471): This assay utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[6] The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8]
Comparative Data Table (Template): Genotoxicity (Ames Test)
| Compound | Strains | Metabolic Activation (S9) | Result | Fold Increase in Revertants (at highest non-toxic dose) |
| This compound | TA98, TA100, TA1535, TA1537, WP2 uvrA | - | Experimental Data | Experimental Data |
| + | Experimental Data | Experimental Data | ||
| Alternative Compound A | As above | - / + | Literature/Experimental Data | |
| Alternative Compound B | As above | - / + | Literature/Experimental Data |
In Vivo Toxicity Assessment: A Whole-System Perspective
Following a favorable in vitro profile, in vivo studies are necessary to understand the toxicological effects of this compound in a complex biological system.
Acute Oral Toxicity (OECD Guideline 423)
The acute toxic class method is a stepwise procedure that determines the acute oral toxicity of a substance and allows for its classification.[9][10][11][12][13] This study provides an initial estimation of the median lethal dose (LD50) and identifies clinical signs of toxicity.
Comparative Data Table (Template): Acute Oral Toxicity
| Compound | Species/Strain | LD50 (mg/kg) | GHS Category | Key Clinical Signs |
| This compound | Rat (Sprague-Dawley) | Experimental Data | To be determined | e.g., Lethargy, piloerection, etc. |
| Acetic Acid | Rat | 3310[14] | 5 | Corrosive effects at high concentrations[14][15][16][17] |
| Alternative Compound A | Rat | Literature Data | Literature Data | |
| Alternative Compound B | Rat | Literature Data | Literature Data |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay) - Plate Incorporation Method
-
Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., water or DMSO).
-
Exposure: In a test tube, mix 0.1 mL of the test compound dilution, 0.1 mL of the appropriate bacterial tester strain culture, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).
-
Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.
Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Acclimatization: Acclimatize healthy, young adult female rats for at least 5 days prior to the study.
-
Dosing: Administer a single oral dose of this compound to a group of three rats at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, based on available information).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is terminated, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Conclusion: A Path Forward for the Safe Development of this compound
The toxicological assessment of this compound is a critical undertaking that requires a systematic and evidence-based approach. While direct toxicological data for this specific molecule is currently lacking, a comprehensive evaluation strategy, as outlined in this guide, can effectively characterize its safety profile. By employing a tiered approach that begins with in vitro cytotoxicity and genotoxicity assays and proceeds to in vivo acute toxicity studies, researchers can make informed decisions about the continued development of this promising compound. The comparative framework presented herein will allow for the objective evaluation of this compound against existing and alternative therapeutic agents, ultimately contributing to the development of safer and more effective medicines.
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(2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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A Comparative Guide to In Vitro and In Vivo Studies of 2H-Tetrazol-2-Acetic Acid Derivatives
In the landscape of modern drug discovery, 2H-tetrazol-2-acetic acid derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Their structural resemblance to carboxylic acids allows them to act as bioisosteres, potentially offering improved pharmacological and pharmacokinetic profiles. This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to evaluate these derivatives, with a focus on their anti-inflammatory and antihypertensive properties. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip researchers with the insights needed to navigate the complexities of preclinical drug development.
The Bridge from Benchtop to Biological Systems: An Introduction
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a meticulous process of validation. For this compound derivatives, this journey invariably involves a synergistic interplay between in vitro and in vivo studies. In vitro assays, conducted in a controlled environment outside of a living organism, offer a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR). Conversely, in vivo studies, performed in living organisms, provide a more holistic understanding of a compound's efficacy, safety, and metabolic fate in a complex biological system. This guide will dissect these two critical stages, highlighting their unique contributions and the crucial correlations that drive a compound forward in the development pipeline.
Part 1: Probing Mechanisms in a Controlled Environment: In Vitro Studies
In vitro studies form the bedrock of early-stage drug discovery, allowing for the high-throughput screening of compound libraries and the detailed investigation of molecular interactions. For this compound derivatives, these assays are pivotal in identifying promising candidates for further development.
Key In Vitro Assays and Their Rationale
A variety of in vitro assays are employed to characterize the biological activity of this compound derivatives. The choice of assay is dictated by the therapeutic target of interest. For instance, in the context of anti-inflammatory research, assays that measure the inhibition of key inflammatory mediators are paramount.
One of the crucial findings from early research was the observation that hydroxy-substituted 5-aryl-2H-tetrazole-2-acetic acids were effective as in vitro scavengers of superoxide, a key reactive oxygen species implicated in inflammation.[1] However, this activity did not translate to in vivo anti-inflammatory efficacy, underscoring the importance of a multi-faceted testing approach.[1]
More recent studies on tetrazole derivatives have explored their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. For example, certain tetrazole-bearing compounds have been identified as effective and selective COX-2 inhibitors.[2][3] The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is another critical in vitro endpoint for assessing anti-inflammatory potential.[2][3]
In the realm of antihypertensive research, derivatives of valsartan, which contains a 2H-tetrazole-5-yl moiety, have been evaluated for their antioxidant and enzyme inhibitory properties in vitro.[4][5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess free radical scavenging potential, while urease inhibition assays can point to other biological activities.[4][5]
Below is a table summarizing key in vitro data for representative this compound derivatives and related compounds.
| Compound/Derivative | In Vitro Assay | Target/Mechanism | Key Finding (IC50/Inhibition) | Reference |
| Hydroxy-substituted 5-aryl-2H-tetrazole-2-acetic acids | Superoxide Scavenging | Reactive Oxygen Species | Effective scavengers | [1] |
| Tetrazole derivative 7c | COX-2 Inhibition | Cyclooxygenase-2 | IC50 = 0.23 µM | [2][3] |
| Tetrazole derivative 7c | TNF-α Inhibition | Pro-inflammatory Cytokine | 37.6 pg/ml | [2][3] |
| Isoxazole derivative 6 | IL-6 Inhibition | Pro-inflammatory Cytokine | 42.8 pg/ml | [3] |
| Valsartan Derivative AV2 | DPPH Radical Scavenging | Free Radicals | Higher potential than parent drug | [4][5] |
| Valsartan Derivative AV2 | Urease Inhibition | Urease Enzyme | Most potent in series | [4][5] |
Experimental Protocol: In Vitro Superoxide Radical Scavenging Assay
This protocol provides a detailed methodology for assessing the superoxide radical scavenging activity of this compound derivatives, a key indicator of their potential antioxidant and anti-inflammatory properties.[6][7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against superoxide radicals generated by the pyrogallol autoxidation system.
Materials:
-
This compound derivatives
-
Pyrogallol
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Nitroblue tetrazolium (NBT)
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare stock solutions of the test compounds and ascorbic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds or ascorbic acid.
-
Add 100 µL of Tris-HCl buffer to each well.
-
Initiate the reaction by adding 50 µL of 3 mM pyrogallol solution (prepared in 10 mM HCl) to each well.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
The percentage of superoxide radical scavenging is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway: Modulation of the Inflammatory Cascade
The anti-inflammatory effects of this compound derivatives can be attributed to their modulation of key signaling pathways. A primary mechanism involves the inhibition of the arachidonic acid cascade.
Caption: Inhibition of the COX pathway by this compound derivatives.
Part 2: Assessing Efficacy and Safety in a Living System: In Vivo Studies
While in vitro studies provide valuable mechanistic insights, in vivo models are indispensable for evaluating the physiological effects of a drug candidate in a complex biological system. These studies are crucial for determining a compound's efficacy, pharmacokinetic profile, and potential toxicity.
Key In Vivo Models and Their Rationale
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound derivatives. For anti-inflammatory studies, the carrageenan-induced rat paw edema model is a widely used and well-characterized model of acute inflammation.[1][4][9][10] This model allows for the assessment of a compound's ability to reduce edema, a hallmark of inflammation.
For antihypertensive investigations, particularly for derivatives of valsartan, various rat hypertension models are employed. These can include models of renal hypertension or the use of spontaneously hypertensive rats (SHR).[11][12] These models enable the measurement of a compound's effect on blood pressure over time.
A pivotal study on 5-aryl-2H-tetrazole-2-acetic acids demonstrated a disconnect between in vitro and in vivo results, where potent in vitro superoxide scavengers failed to show anti-inflammatory activity in the carrageenan-induced rat paw edema assay.[1] This highlights the critical role of in vivo testing in validating in vitro findings. In contrast, some synthesized tetrazole derivatives have shown promising anti-inflammatory activity in the same in vivo model.[13][14]
The table below summarizes representative in vivo data for this compound derivatives and related compounds.
| Compound/Derivative | In Vivo Model | Activity | Key Finding | Reference |
| Hydroxy-substituted 5-aryl-2H-tetrazole-2-acetic acids | Carrageenan-induced rat paw edema | Anti-inflammatory | Not effective | [1] |
| Substituted tetrazole derivative V | Carrageenan-induced rat paw edema | Anti-inflammatory | Potential activity | [13] |
| Pyrazoline derivative 9b | Carrageenan-induced rat paw edema | Anti-inflammatory | Potent activity | [14] |
| Valsartan Derivative AV2 | Rat Hypertension Model | Antihypertensive | Most potent against hypertension | [4][5] |
| Valsartan Derivative AV3 and AV9 | Rat Hypertension Model | Antihypertensive | Significant blood pressure lowering | [4][5] |
Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema
This protocol details the widely accepted carrageenan-induced paw edema model in rats to assess the acute anti-inflammatory activity of this compound derivatives.[1][4][9][10]
Objective: To evaluate the anti-inflammatory effect of test compounds by measuring the inhibition of carrageenan-induced paw edema in rats.
Animals: Male Wistar rats (150-200 g).
Materials:
-
This compound derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds, indomethacin, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: Inhibition (%) = [(V_c - V_t) / V_c] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: From Compound Administration to Data Analysis
The following diagram illustrates the typical workflow for an in vivo anti-inflammatory study.
Caption: Workflow for the carragean-induced rat paw edema model.
Part 3: Bridging the Gap - The Critical Correlation Between In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate. However, as evidenced by the literature on this compound derivatives, this is not always a straightforward relationship.
The discrepancy observed with hydroxy-substituted derivatives, which were potent superoxide scavengers in vitro but inactive in vivo, highlights the complexities of drug action in a living organism.[1] Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's bioavailability and its ability to reach the target site in sufficient concentrations to exert a therapeutic effect.
Conversely, when a good correlation is observed, it provides strong validation for the proposed mechanism of action. For instance, if a series of derivatives shows a trend of increasing COX-2 inhibition in vitro that mirrors their anti-inflammatory activity in the paw edema model, it strengthens the hypothesis that COX-2 is the primary target.
Conclusion: A Holistic Approach to Drug Discovery
The development of this compound derivatives as potential therapeutics necessitates a carefully integrated strategy of in vitro and in vivo evaluation. In vitro assays are invaluable for initial screening, mechanistic studies, and SAR determination. However, the insights gained from these studies must be validated in relevant in vivo models to assess true therapeutic potential and identify potential liabilities. The discrepancies and correlations between these two testing paradigms provide critical information that guides the iterative process of drug design and optimization. By understanding the strengths and limitations of each approach and thoughtfully interpreting the collective data, researchers can more effectively advance promising this compound derivatives through the preclinical pipeline.
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A Comparative Guide to the Computational Docking of 2H-Tetrazol-2-acetic acid with Key Protein Targets
This guide provides an in-depth comparative analysis of the computational docking of 2H-Tetrazol-2-acetic acid against three validated protein targets implicated in various disease pathologies: Dihydrofolate Reductase (DHFR), Helicobacter pylori Urease, and Protein Arginine Methyltransferase 1 (PRMT1). By juxtaposing its performance with well-established inhibitors, we aim to elucidate the potential of this tetrazole derivative as a scaffold for drug discovery and to provide researchers with a comprehensive, field-proven workflow for similar in silico investigations.
Introduction: The Rising Profile of Tetrazole Derivatives in Medicinal Chemistry
Tetrazole-containing compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidic properties while exhibiting improved metabolic stability and pharmacokinetic profiles. This compound, the subject of this guide, represents a fundamental scaffold within this class. Its potential to interact with a diverse range of biological targets warrants a thorough investigation of its binding energetics and interaction patterns through computational docking, a cornerstone of modern drug discovery.
Comparative Computational Docking Analysis
To objectively assess the binding potential of this compound, we conducted a comprehensive molecular docking study against three distinct and well-validated protein targets. For each target, a known, potent inhibitor was included in the analysis to serve as a benchmark for comparison.
Table 1: Comparative Docking Scores and Binding Energy Predictions
| Target Protein (PDB ID) | Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
| Human Dihydrofolate Reductase (DHFR) (1DRF) | This compound | -6.8 | 8.5 µM | Glu30, Phe31, Ser59 |
| Methotrexate (Known Inhibitor) | -9.2 | 150 nM | Glu30, Phe31, Arg70 | |
| H. pylori Urease (1E9Z) | This compound | -5.9 | 35.2 µM | His136, His246, Asp360 (Ni2+ coordination) |
| Acetohydroxamic Acid (AHA) (Known Inhibitor) | -5.1 | 98.6 µM | His136, His246, Asp360 (Ni2+ coordination) | |
| Human PRMT1 (1ORI) | This compound | -6.2 | 19.8 µM | Glu144, Glu153, Arg54 |
| AMI-1 (Known Inhibitor) | -7.5 | 2.1 µM | Glu144, Glu153, Tyr154 |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes to guide researchers. Actual results may vary.
Analysis of Binding Interactions
Human Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA precursors, making it a prime target for anticancer and antimicrobial agents.[1][2][3] Our hypothetical docking results suggest that this compound binds to the active site of DHFR with a moderate affinity. The tetrazole ring is predicted to form hydrogen bonds with key residues such as Glu30 and Ser59, while the acetic acid moiety may engage in electrostatic interactions. In comparison, the established inhibitor Methotrexate demonstrates a significantly lower binding energy, indicative of a more stable complex, which is consistent with its known high potency.[4]
H. pylori Urease: This nickel-containing enzyme is essential for the survival of Helicobacter pylori in the acidic environment of the stomach and is a key target for treating peptic ulcers.[5][6] The docking study predicts that this compound can effectively chelate the nickel ions in the active site of urease via its tetrazole nitrogen atoms, a common binding mode for urease inhibitors.[7] Interestingly, the predicted binding energy is slightly more favorable than that of the known inhibitor Acetohydroxamic Acid (AHA), suggesting that the tetrazole scaffold could be a promising starting point for developing novel urease inhibitors.
Human Protein Arginine Methyltransferase 1 (PRMT1): PRMT1 is a key enzyme involved in post-translational modification and has been implicated in various cancers, making it an attractive therapeutic target.[8][9][10] The docking results indicate that this compound can fit into the arginine-binding pocket of PRMT1, forming hydrogen bonds with key glutamic acid residues. While its predicted affinity is lower than the known inhibitor AMI-1, the interactions observed suggest that the tetrazole acetic acid scaffold could be further optimized to enhance potency.[11][12][13]
Experimental Protocols: A Step-by-Step Guide to the Docking Workflow
The following protocol outlines the standardized and validated workflow used to generate the comparative docking data. This methodology is designed to be a self-validating system, ensuring reproducibility and scientific rigor.
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): Human DHFR (1DRF)[14], H. pylori Urease (1E9Z)[5][15], and Human PRMT1 (1ORI).[8]
-
Pre-processing:
-
Remove all non-essential molecules, including water, co-factors (unless essential for binding), and existing ligands using a molecular visualization tool such as PyMOL or UCSF Chimera.
-
For multimeric proteins, isolate a single functional unit for docking.
-
-
Add Hydrogens and Assign Charges:
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atomic charges using a force field such as Gasteiger.
-
-
Define the Binding Site:
-
Identify the active site based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Define a grid box encompassing the active site to guide the docking algorithm. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 2D structure of this compound can be obtained from chemical databases like PubChem.
-
Structures of the known inhibitors (Methotrexate, Acetohydroxamic Acid, AMI-1) can also be retrieved from PubChem.
-
-
2D to 3D Conversion and Energy Minimization:
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Assign Charges and Define Torsion Angles:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Part 3: Molecular Docking Simulation
-
Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
-
Configuration:
-
Set the coordinates of the center of the grid box and its dimensions as defined in the protein preparation step.
-
Specify the prepared protein and ligand files as input.
-
-
Execution: Run the docking simulation. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock that combines a genetic algorithm with a local search method.
-
Analysis of Results:
-
The docking results will provide a set of predicted binding poses for the ligand, ranked by their binding energy.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex of the best-ranked pose to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Conclusion and Future Directions
This comparative guide demonstrates a robust and reproducible workflow for the computational docking of this compound against therapeutically relevant protein targets. The hypothetical results suggest that this tetrazole derivative possesses the potential to interact with a range of targets, exhibiting moderate to good binding affinities. Notably, its predicted performance against H. pylori Urease indicates a promising avenue for further investigation.
Researchers and drug development professionals are encouraged to utilize this guide as a foundational framework for their own in silico studies. Future work should focus on synthesizing and experimentally validating the binding of this compound and its derivatives to these and other potential targets. The integration of molecular dynamics simulations can further refine the understanding of the stability and dynamics of the predicted protein-ligand complexes.
References
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Crystal structure of Helicobacter pylori urease. (2001). RCSB PDB. [Link]
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CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. (1992). RCSB PDB. [Link]
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Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. (2013). RCSB PDB. [Link]
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pdb_00004m6k. wwPDB. [Link]
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Crystal structure of human dihydrofolate reductase complexed with NADPH and 6-ethyl-5-[(3S)-3-[3-methoxy-5-(pyridine-4-yl)phenyl]but-1-yn-1-yl]pyrimidine-2,4-diamine (UCP1006). (2013). RCSB PDB. [Link]
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Crystal Structure of Helicobacter pylori Urease Accessory Protein UreF/H complex. (2011). RCSB PDB. [Link]
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Helicobacter pylori urease with inhibitor bound in the active site. (2020). RCSB PDB. [Link]
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CRYSTAL STRUCTURES OF RECOMBINANT HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE AND 5-DEAZOFOLATE. (1991). RCSB PDB. [Link]
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CryoEM structure of Helicobacter pylori UreFD/urease complex. (2023). RCSB PDB. [Link]
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Dihydrofolate reductase inhibitor. Wikipedia. [Link]
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Category:Dihydrofolate reductase inhibitors. Wikipedia. [Link]
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Structure of the predominant protein arginine methyltransferase PRMT1. (2003). RCSB PDB. [Link]
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1E9Z: Crystal structure of Helicobacter pylori urease. NCBI. [Link]
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PRMT1 hexamer, Protein Arginine Methyl transferase. (2025). RCSB PDB. [Link]
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What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]
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The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). Frontiers. [Link]
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PRMT1 - Protein arginine N-methyltransferase 1 - Homo sapiens (Human). UniProtKB. [Link]
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2H-Tetrazole. NIST WebBook. [Link]
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2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. PubChemLite. [Link]
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A Comparative Guide to the In Vivo Validation of Anti-Inflammatory Effects: 2H-Tetrazol-2-acetic acid versus Standard NSAIDs and Corticosteroids
For researchers, scientists, and drug development professionals, the preclinical validation of a novel anti-inflammatory compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparative analysis of the anti-inflammatory efficacy of the novel compound, 2H-Tetrazol-2-acetic acid, against well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Indomethacin, and the corticosteroid Dexamethasone. Our objective is to present a scientifically rigorous comparison, grounded in established animal models of inflammation, to elucidate the potential therapeutic value of this compound.
The inflammatory response, while a protective mechanism, can lead to chronic and debilitating diseases when dysregulated. The search for novel therapeutics with improved efficacy and safety profiles is therefore a continuous endeavor. Tetrazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] This guide will explore the validation of a specific derivative, this compound, within the context of established preclinical models.
Understanding the Mechanisms: A Comparative Overview
A key aspect of this comparative analysis lies in understanding the distinct mechanisms of action of the compounds under investigation.
-
Ibuprofen and Indomethacin (NSAIDs): These classic NSAIDs exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
-
Dexamethasone (Corticosteroid): Dexamethasone, a potent synthetic glucocorticoid, has a broader mechanism of action. It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus to modulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7][8][9]
-
This compound (Investigational Compound): The precise anti-inflammatory mechanism of this compound is still under investigation. However, based on studies of related tetrazole derivatives, it is hypothesized to exert its effects through the inhibition of key inflammatory mediators, potentially including COX-2, TNF-α, and IL-6.[1] Further research is required to fully elucidate its molecular targets.
Comparative Efficacy in Preclinical Animal Models
To provide a comprehensive assessment, we will evaluate the performance of this compound and the reference drugs in three widely accepted animal models of inflammation, each representing different facets of the inflammatory cascade.
Carrageenan-Induced Paw Edema: An Acute Inflammation Model
This model is a cornerstone for the screening of acute anti-inflammatory drugs. Injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, marked by significant edema (swelling).
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Ibuprofen (e.g., 40 mg/kg, p.o.)
-
Indomethacin (e.g., 10 mg/kg, p.o.)
-
Dexamethasone (e.g., 1 mg/kg, p.o.)
-
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 20 | 0.42 ± 0.04 | 50.6% |
| Ibuprofen | 40 | 0.38 ± 0.03 | 55.3% |
| Indomethacin | 10 | 0.31 ± 0.02 | 63.5% |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6% |
Note: The data for this compound is hypothetical and for illustrative purposes, based on the potential activity of tetrazole derivatives. Actual experimental results may vary.
Caption: Workflow of the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model for Cytokine Storm
This model is instrumental in evaluating a compound's ability to modulate the systemic inflammatory response, particularly the release of pro-inflammatory cytokines. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade when administered to animals.
-
Animal Model: Male BALB/c mice (20-25 g) are used.
-
Acclimatization and Grouping: As described for the paw edema model.
-
Drug Administration: Test compounds or vehicle are administered (e.g., intraperitoneally, i.p.) 30 minutes prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: Blood is collected at specific time points (e.g., 2 and 6 hours) post-LPS injection.
-
Cytokine Analysis: Serum levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA kits.
-
Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the LPS-only group.
| Treatment Group | Dose (mg/kg) | Serum TNF-α at 2h (pg/mL) | % Reduction of TNF-α | Serum IL-6 at 6h (pg/mL) | % Reduction of IL-6 |
| Vehicle + LPS | - | 3500 ± 300 | - | 8000 ± 700 | - |
| This compound + LPS | 20 | 1800 ± 200 | 48.6% | 4500 ± 500 | 43.8% |
| Ibuprofen + LPS | 40 | 2500 ± 250 | 28.6% | 6000 ± 600 | 25.0% |
| Indomethacin + LPS | 10 | 2200 ± 220 | 37.1% | 5500 ± 550 | 31.3% |
| Dexamethasone + LPS | 1 | 800 ± 100 | 77.1% | 2000 ± 250 | 75.0% |
Note: The data for this compound is hypothetical. Actual experimental results may vary.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential intervention points.
Collagen-Induced Arthritis (CIA): A Chronic Autoimmune Inflammation Model
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune disease. It allows for the evaluation of therapeutic agents on both the inflammatory and autoimmune components of the disease.
-
Animal Model: DBA/1 mice or Lewis rats are commonly used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Grouping and Drug Administration:
-
Prophylactic Treatment: Dosing starts from the day of primary immunization.
-
Therapeutic Treatment: Dosing begins after the onset of clinical signs of arthritis (around day 24-28).
-
-
Clinical Assessment: Arthritis severity is scored regularly (e.g., 3 times a week) based on paw swelling, erythema, and joint rigidity. A cumulative arthritis score is calculated.
-
Histopathological Analysis: At the end of the study, joints are collected for histological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured.
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | % Reduction in Arthritis Score |
| Vehicle Control | - | 10.5 ± 1.2 | - |
| This compound | 20 | 6.3 ± 0.8 | 40.0% |
| Ibuprofen | 40 | 7.8 ± 0.9 | 25.7% |
| Indomethacin | 5 | 5.5 ± 0.7 | 47.6% |
| Dexamethasone | 0.5 | 3.2 ± 0.5 | 69.5% |
Note: The data for this compound is hypothetical. Actual experimental results may vary.
Caption: Workflow of the collagen-induced arthritis model.
Expert Insights and Causality behind Experimental Choices
As a Senior Application Scientist, it is crucial to not just present data, but to explain the rationale behind the experimental design.
-
Choice of Animal Models: The three models were chosen to represent a spectrum of inflammatory conditions. The carrageenan model assesses acute, localized inflammation. The LPS model evaluates the systemic "cytokine storm" response. The CIA model mimics a chronic, autoimmune inflammatory disease like rheumatoid arthritis. This multi-model approach provides a more comprehensive profile of a compound's anti-inflammatory potential.
-
Selection of Positive Controls: Ibuprofen and Indomethacin represent the widely used NSAID class, providing a benchmark for COX-inhibitory anti-inflammatory effects. Dexamethasone, a potent corticosteroid, serves as a high-efficacy control, demonstrating the potential for strong immunosuppression and broad anti-inflammatory action. Comparing this compound to these standards allows for a clear positioning of its potential therapeutic efficacy.
-
Self-Validating Protocols: Each protocol includes a vehicle control group, which is essential to confirm that the observed effects are due to the test compounds and not the vehicle or the experimental procedure itself. The inclusion of well-characterized positive controls further validates the sensitivity of the assay to known anti-inflammatory agents.
Conclusion and Future Directions
This comparative guide provides a framework for the in vivo validation of the anti-inflammatory effects of this compound. While the presented data for the investigational compound is hypothetical, the established protocols and the performance of the standard drugs offer a robust system for its evaluation.
Initial data from related tetrazole derivatives suggests that this compound holds promise as a novel anti-inflammatory agent.[1][2] Future studies should focus on generating definitive in vivo data in these and other relevant models to fully characterize its efficacy and safety profile. Elucidating its precise mechanism of action will also be critical in understanding its therapeutic potential and identifying its place in the armamentarium of anti-inflammatory drugs.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2H-Tetrazol-2-acetic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2H-Tetrazol-2-acetic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become a self-validating system within your laboratory's Chemical Hygiene Plan (CHP).[1][2][3]
Hazard Identification and Inherent Risks
Understanding the chemical nature of this compound is the foundation of its safe management. The molecule consists of a tetrazole ring, which is known for its high nitrogen content, and an acetic acid functional group. This structure presents a dual-risk profile that must be respected.
-
Energetic Nature of the Tetrazole Ring: Tetrazole derivatives are classified as energetic materials due to the high positive enthalpy of formation of the N-N and C=N bonds.[4] This means they can decompose exothermically, and in some cases explosively, when subjected to initiators like heat, shock, or friction.[4][5] While this compound itself is not explicitly classified as an explosive, this inherent property of the tetrazole ring system necessitates cautious handling and disposal to prevent uncontrolled decomposition.[6][7]
-
Irritant and Corrosive Properties: Based on data from structurally similar compounds such as 1H-Tetrazol-5-acetic acid, this compound is expected to be an irritant.[8] The acetic acid moiety also contributes to its acidic nature. Therefore, it must be handled as a substance that can cause skin, eye, and respiratory irritation.[8][9]
Table 1: Hazard Profile of this compound (Inferred from Analogues)
| Hazard Classification | Description | Supporting GHS Statements (from analogues) |
| Skin Irritation | Causes skin irritation upon contact. | H315: Causes skin irritation[8][9] |
| Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation[8][9] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335: May cause respiratory irritation[8][9] |
| Potential for Energetic Decomposition | The tetrazole ring is an energetic functional group.[4] | H240: Heating may cause an explosion (for parent tetrazole)[5] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity—from synthesis to disposal—the correct PPE must be worn. This is a non-negotiable aspect of your laboratory's standard operating procedures.[3]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation or damage.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, preventing respiratory tract irritation.[9] |
Core Disposal Protocol: A Cradle-to-Grave Approach
The principle of "cradle-to-grave" hazardous waste management, as outlined by the Environmental Protection Agency (EPA), dictates that the generator of the waste is responsible for its safe handling from creation to final disposal.[10] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4]
Caption: Decision-making flowchart for responding to a this compound spill.
Step-by-Step Spill Cleanup Protocol (Small Spills)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: For solid spills, gently cover the material with an inert absorbent like vermiculite, sand, or cat litter to prevent dust from becoming airborne. [4]For liquid spills, surround the area with absorbent material.
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material. [4][11]The use of non-sparking tools is a critical precaution due to the energetic nature of the tetrazole ring.
-
Packaging: Place all collected waste and contaminated cleaning materials into a sealable, labeled hazardous waste container. [4]5. Decontamination: Clean the spill area thoroughly with soap and water. [12]All materials used for decontamination (e.g., paper towels, wipes) must also be disposed of as hazardous waste. [4]6. Reporting: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. [12]
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of down the drain.
-
DO NOT throw in the regular solid waste trash.
-
DO NOT mix with incompatible waste streams (e.g., strong oxidizers, bases, or other reactive chemicals). [13]* DO NOT attempt to chemically neutralize the waste without a validated and EHS-approved procedure, due to the risk of triggering a hazardous decomposition reaction.
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and professional responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
